Product packaging for 1,3-Oxazinane(Cat. No.:CAS No. 14558-49-7)

1,3-Oxazinane

Cat. No.: B078680
CAS No.: 14558-49-7
M. Wt: 87.12 g/mol
InChI Key: LQPOOAJESJYDLS-UHFFFAOYSA-N
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Description

1,3-Oxazinane is a saturated, six-membered heterocyclic compound featuring one oxygen and one nitrogen atom within its ring structure, serving as a fundamental scaffold in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a versatile building block for the construction of more complex molecular architectures, particularly in the development of pharmaceuticals and agrochemicals. The structure of this compound is a key motif found in various compounds with biological activity, making it an essential intermediate for synthesizing potential drug candidates, including enzyme inhibitors and receptor modulators. Researchers utilize this scaffold to explore structure-activity relationships (SAR) due to its ability to adopt a stable chair conformation, which influences the three-dimensional orientation and pharmacological properties of derivative molecules. Its mechanism of action is not intrinsic but is conferred upon functionalization; incorporated into larger molecules, it can contribute to hydrogen bonding, dipole interactions, and overall molecular rigidity, which are critical for target binding and bioavailability. This compound is invaluable for the synthesis of heterocyclic libraries and for investigations into novel therapeutic agents for central nervous system (CNS) disorders, infectious diseases, and metabolic conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO B078680 1,3-Oxazinane CAS No. 14558-49-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-oxazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H9NO/c1-2-5-4-6-3-1/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPOOAJESJYDLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80301901
Record name 1,3-oxazinane
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Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14558-49-7
Record name 2H-1,3-Oxazine, tetrahydro-
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Record name 1,3-oxazinane
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Foundational & Exploratory

The 1,3-Oxazinane Core: A Comprehensive Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of the 1,3-oxazinane scaffold, a privileged structure in modern medicinal chemistry.

The this compound ring system, a six-membered heterocycle containing a nitrogen and an oxygen atom at the 1 and 3 positions, has garnered significant attention in the field of drug discovery. Its inherent conformational flexibility and capacity for diverse intermolecular interactions make it a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a thorough overview of the this compound core, encompassing its synthesis, physicochemical properties, and diverse biological activities, with a focus on its applications in anticancer, anti-inflammatory, and antimicrobial research.

Core Structure and Physicochemical Properties

The this compound moiety's structure allows for a wide range of substitutions, enabling the fine-tuning of its physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. The presence of both a nitrogen and an oxygen atom within the ring imparts a unique electronic and steric character, influencing properties such as polarity, hydrogen bonding capacity, and metabolic stability.

Below is a summary of the key physicochemical properties of the parent this compound structure.

PropertyValue
Molecular FormulaC4H9NO
Molecular Weight87.12 g/mol
XLogP3-AA-0.4
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count0
Exact Mass87.06841391 g/mol
Topological Polar Surface Area21.3 Ų

Synthetic Strategies

A variety of synthetic methodologies have been developed for the construction of the this compound ring system, offering access to a diverse array of derivatives. Key strategies include multicomponent reactions, which allow for the rapid assembly of molecular complexity from simple starting materials.

A general workflow for the synthesis of this compound derivatives often involves the condensation of an amine, an aldehyde, and a suitable oxygen-containing component.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions Amine Amine Catalyst Catalyst (e.g., Nano-Al2O3/BF3/Fe3O4) Amine->Catalyst Aldehyde Aldehyde Aldehyde->Catalyst Phenol Phenol/β-Naphthol Phenol->Catalyst Product This compound Derivative Catalyst->Product Multicomponent Reaction (e.g., Mannich, Betti) Solvent Solvent (e.g., Water, Ethanol) Solvent->Catalyst Conditions Room Temperature or Reflux Conditions->Catalyst Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification

General Synthetic Workflow for this compound Derivatives.

Biological Activities and Therapeutic Potential

Derivatives of the this compound core have demonstrated a remarkable breadth of biological activities, highlighting their potential in treating a wide range of diseases. The primary areas of investigation include oncology, inflammation, and infectious diseases.

Anticancer Activity

Numerous studies have reported the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifactorial and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Compound ClassCancer Cell LineIC50 (µM)Reference
Oxazine-pyrimidine derivative (3a)MCF-7 (Breast)9.17[1]
Piperazine-pyrimidine derivative (5b)MCF-7 (Breast)6.29[1]
2H-1,4-benzoxazin-3(4H)-one derivative (7)HepG2 (Liver)4.07 ± 0.09[2]
2H-benzo[b][3]oxazin-3(4H)-one derivative (8)HCT116 (Colon)4.87 ± 0.78[2]
1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a)PC3 (Prostate)0.56 ± 0.09[4]
1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a)A549 (Lung)1.45 ± 0.74[4]
1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9a)MCF-7 (Breast)1.14 ± 0.65[4]
1,2,3-triazole-1,3,4-oxadiazole-triazine derivative (9d)DU-145 (Prostate)0.16 ± 0.083[4]

One of the key mechanisms of action for the anticancer and anti-inflammatory effects of certain this compound derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][3][5] NF-κB is a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, cell survival, and proliferation. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.

G cluster_stimuli Pro-inflammatory/Carcinogenic Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli TNF-α, IL-1β, LPS IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates IKK->IkB inhibition by Oxazinane NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) IkB->NFkB_active degrades, releasing Oxazinane This compound Derivative DNA DNA NFkB_active->DNA translocates and binds Transcription Gene Transcription (Inflammation, Proliferation, Anti-apoptosis) DNA->Transcription initiates

Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.
Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Certain this compound derivatives have demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit pro-inflammatory enzymes and signaling pathways.[6]

CompoundAssay% Inhibition (at 100 µg/mL)Reference
6dCarrageenan-induced paw edema46.8[7]
6iCarrageenan-induced paw edema48.1[7]
6jCarrageenan-induced paw edema49.4[7]
6lCarrageenan-induced paw edema48.5[7]
4cAlbumin denaturationIC50 = 5.5 µg/mL[8]
4hHeat-induced hemolysisIC50 = 4.807 µg/mL[8]
4hHypotonicity-induced hemolysisIC50 = 7.37 µg/mL[8]

A primary mechanism for the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Some this compound derivatives are also being investigated for their potential to inhibit COX-1 and COX-2.[3][9]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a significant global health challenge. The this compound scaffold has been explored for the development of novel antimicrobial agents with activity against a range of bacteria and fungi.[10][11]

Compound ClassOrganismMIC (µg/mL)Reference
1,2-bis(6-substituted-2H-benzo[e][3][12]oxazin-3(4H)-yl)ethanesS. aureus, E. coli, S. Typhi, B. subtilis6.25[3]
1,2-bis(6-substituted-2H-benzo[e][3][12]oxazin-3(4H)-yl)ethanesA. flavus, C. albicans, A. niger, C. oxysporum6.25[3]
Dihydro-1,3-oxazine derivative (T 615)Mycobacterium tuberculosis<2[11]
Dihydro-1,3-oxazine derivative (T 638)Mycobacterium tuberculosis<2[11]

Experimental Protocols

To facilitate further research and development of this compound-based therapeutics, detailed protocols for key synthetic and biological assays are provided below.

Synthesis of 2,3-Disubstituted-3,4-dihydro-2H-1,3-benzoxazines

This procedure is a representative example of a multicomponent reaction to synthesize this compound derivatives.

Materials:

Procedure:

  • To a solution of 2-(N-substituted aminomethyl)phenol (1.0 mmol) and an aromatic aldehyde (1.2 mmol) in dichloromethane (10 mL), add trimethylsilyl chloride (1.5 mmol) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-disubstituted-3,4-dihydro-2H-1,3-benzoxazine.

MTT Assay for In Vitro Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well microplate

  • This compound derivative (test compound)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in culture medium and add 100 µL of each concentration to the appropriate wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14][15]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microplate

  • This compound derivative (test compound)

  • Bacterial or fungal inoculum standardized to 0.5 McFarland

  • Microplate reader or visual inspection

Procedure:

  • Prepare serial two-fold dilutions of the this compound derivative in the appropriate broth medium in a 96-well microplate.

  • Prepare a standardized inoculum of the microorganism and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the inoculum to each well containing the test compound. Include a positive control (inoculum without the compound) and a negative control (broth only).

  • Incubate the plate at the appropriate temperature (e.g., 37 °C for bacteria, 35 °C for fungi) for 18-24 hours.

  • Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration of the compound that shows no visible growth.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[9][16]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe

  • This compound derivative (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the assay buffer, heme, and the COX enzyme (either COX-1 or COX-2).

  • Add the this compound derivative at various concentrations to the wells. Include a control without the inhibitor.

  • Pre-incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader in kinetic mode.

  • Calculate the rate of the reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and calculate the IC50 value.

Conclusion

The this compound core represents a highly valuable scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of promising biological activities. The synthetic versatility of this heterocyclic system allows for the creation of large and diverse chemical libraries for high-throughput screening. The potent anticancer, anti-inflammatory, and antimicrobial activities exhibited by various this compound derivatives, coupled with an increasing understanding of their mechanisms of action, underscore their significant therapeutic potential. Further exploration of this privileged structure is warranted to develop novel and effective treatments for a range of human diseases.

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Oxazinane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The physicochemical characteristics of these derivatives are paramount to their pharmacokinetic and pharmacodynamic profiles, influencing their solubility, permeability, and ultimately, their therapeutic efficacy. This guide provides a comprehensive overview of the core physicochemical properties of this compound derivatives, detailed experimental protocols for their determination, and insights into their synthesis and biological mechanisms of action.

Core Physicochemical Properties of this compound Derivatives

The fundamental physicochemical properties of a drug candidate, such as lipophilicity (LogP), acidity constant (pKa), and aqueous solubility, are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. For the parent this compound, some of these properties have been computationally predicted.[2] However, for drug development purposes, experimentally determined values for substituted derivatives are essential for structure-activity relationship (SAR) and structure-property relationship (SPR) studies.

Table 1: Physicochemical Properties of this compound and Representative Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)LogP (Predicted)pKa (Predicted)
This compoundC₄H₉NO87.12--0.18.08 ± 0.20
1,3-Di(2-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazineC₂₀H₁₅NO₃317.34103.4-104.5--
1,3-Di(3-furyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazineC₂₀H₁₅NO₃317.34128.2-129.8--
1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphto[1,2-e][3][4]oxazineC₂₂H₁₇N₃O339.39184.7-186.3--
N-{4-[2-Amino-4-phenyl-6H-[3][4]oxazin-6-yl]-phenyl}-nicotinamideC₂₄H₂₀N₄O₂400.48159--
N-{4-[2-Amino-4-(4-methyl-phenyl)-6H-[3][4]oxazin-6-yl]-phenyl}-nicotinamideC₂₅H₂₂N₄O₂426.5189--

Data for the parent this compound is from PubChem.[2] Data for the naphtho[1,2-e][3][4]oxazine derivatives is from the Journal of The Chemical Society of Pakistan.[5] Data for the N-substituted nicotinamide (B372718) derivatives is from Der Pharma Chemica. Predicted values are computationally derived and should be confirmed experimentally.

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible experimental data is the cornerstone of drug development. The following section details standard protocols for the determination of key physicochemical properties.

Lipophilicity (LogP/LogD) Determination: The Shake-Flask Method

The shake-flask method is the gold-standard for determining the octanol-water partition coefficient (LogP) or distribution coefficient (LogD).[4][6]

Principle: A compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline, PBS, at pH 7.4 for LogD). The system is shaken until equilibrium is reached, and the concentration of the compound in each phase is determined.

Detailed Protocol:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and the chosen aqueous buffer (e.g., PBS pH 7.4) in a separatory funnel. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[4]

  • Partitioning: In a suitable vessel (e.g., glass vial or centrifuge tube), add a precise volume of the pre-saturated aqueous buffer and pre-saturated n-octanol. Add a small aliquot of the compound's stock solution.

  • Equilibration: Shake the vessel at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 1 to 24 hours).

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP (for non-ionizable compounds) or LogD (for ionizable compounds at a specific pH) is calculated using the following formula: LogP or LogD = log₁₀ ( [Concentration in octanol] / [Concentration in aqueous phase] )

Acidity Constant (pKa) Determination: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a compound.[3]

Principle: A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the resulting titration curve.

Detailed Protocol:

  • Apparatus Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[7]

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in a suitable solvent (e.g., water or a co-solvent system like water/methanol for poorly soluble compounds) to a known concentration (e.g., 1-10 mM).

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode.

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound or 0.1 M NaOH for an acidic compound) to the sample solution.[3]

  • Data Acquisition: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be used to accurately determine the equivalence point.

Aqueous Solubility Determination

Aqueous solubility is a critical parameter for oral drug absorption. The shake-flask method is a common technique for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is agitated in an aqueous buffer at a specific pH and temperature until equilibrium is reached. The concentration of the dissolved compound in the filtered supernatant is then determined.

Detailed Protocol:

  • Sample Preparation: Add an excess amount of the solid this compound derivative to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate (B84403) or citrate (B86180) buffer at various pH values).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or centrifugation.

  • Quantification: Determine the concentration of the dissolved compound in the clear filtrate or supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Reporting: The solubility is reported in units such as µg/mL or mM.

Synthesis and Potential Signaling Pathways

General Synthesis Workflow

The synthesis of this compound derivatives, particularly benzoxazines, is often achieved through a Mannich-type condensation reaction.[8] This typically involves the reaction of a phenol, a primary amine, and formaldehyde.[9][10]

G Phenol Phenol Derivative Intermediate Mannich Base Intermediate Phenol->Intermediate Amine Primary Amine Amine->Intermediate Formaldehyde Formaldehyde Formaldehyde->Intermediate Oxazinane This compound Derivative Intermediate->Oxazinane Cyclization Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Intermediate Heat Heat Heat->Intermediate

Caption: General workflow for the synthesis of this compound derivatives.

Potential Anticancer Mechanism: PI3K/Akt Signaling Pathway

Several heterocyclic compounds have been identified as inhibitors of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical cascade that regulates cell proliferation, survival, and growth, and is often dysregulated in cancer.[11][12][13] While specific this compound derivatives are still under investigation as direct inhibitors of this pathway, their structural similarity to other known PI3K/Akt inhibitors suggests this as a plausible mechanism of action for their observed anticancer effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Stimulation Oxazinane This compound Derivative Oxazinane->PI3K Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

This technical guide provides a foundational understanding of the physicochemical properties of this compound derivatives, essential for their development as therapeutic agents. The provided experimental protocols offer a starting point for researchers to generate the critical data needed to advance these promising compounds through the drug discovery pipeline. Further research is warranted to build a comprehensive database of these properties for a diverse range of derivatives and to elucidate their precise mechanisms of action.

References

The Multifaceted Biological Activities of 1,3-Oxazine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold, a heterocyclic motif containing nitrogen and oxygen atoms at the 1 and 3 positions, has garnered significant attention in medicinal chemistry. Its versatile structure allows for diverse substitutions, leading to a wide spectrum of biological activities. This technical guide provides an in-depth overview of the key biological properties of 1,3-oxazine derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This document summarizes quantitative data, details experimental protocols, and visualizes key pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity: Targeting Proliferation and Survival Pathways

Numerous studies have demonstrated the potent anticancer effects of 1,3-oxazine derivatives against a range of cancer cell lines. These compounds have been shown to inhibit cell proliferation and induce apoptosis through various mechanisms, including the modulation of key signaling pathways.

One of the crucial mechanisms of action for the anticancer activity of certain 1,3-oxazine derivatives is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2] NF-κB is a transcription factor that plays a pivotal role in regulating the expression of genes involved in inflammation, cell survival, and proliferation.[3][4] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[5]

Oxazine-linked pyrimidines, such as the compound TRX-01, have been identified as potent inhibitors of NF-κB activation in breast cancer cells.[6] The proposed mechanism involves the binding of the 1,3-oxazine derivative to the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent activation of target genes.[1][2] This inhibition of the NF-κB pathway ultimately leads to decreased cancer cell viability.

dot

NF_kB_Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates p50/p65 NF-κB (p50/p65) IκBα->p50/p65 Degrades & Releases p50/p65_n NF-κB (p50/p65) p50/p65->p50/p65_n Translocates 1,3-Oxazine 1,3-Oxazine 1,3-Oxazine->p50/p65 Inhibits Binding DNA DNA p50/p65_n->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates

Caption: Inhibition of the NF-κB signaling pathway by 1,3-oxazine derivatives.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of representative 1,3-oxazine derivatives, as determined by the MTT assay. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassCancer Cell LineIC50 (µM)Reference
4H-benzo[d][1][7]oxazinesMCF-73.1 - 95[8]
4H-benzo[d][1][7]oxazinesHCC19543.1 - 95[8]
4H-benzo[d][1][7]oxazinesCAMA-10.16 - 139[9]
4H-benzo[d][1][7]oxazinesSKBR-30.09 - 93.08[9]
Oxazine-linked pyrimidine (B1678525) (TRX-01)MCF-79.17[2]
Experimental Protocol: MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.[10]

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MTT_Assay_Workflow cluster_workflow MTT Assay Workflow start Seed cancer cells in 96-well plate incubate1 Incubate for 24h (Cell attachment) start->incubate1 treat Treat with varying concentrations of 1,3-oxazine compounds incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT solution (e.g., 0.5 mg/mL) incubate2->add_mtt incubate3 Incubate for 2-4h (Formazan formation) add_mtt->incubate3 solubilize Add solubilizing agent (e.g., DMSO) incubate3->solubilize read Measure absorbance (e.g., at 570 nm) solubilize->read calculate Calculate IC50 values read->calculate

Caption: General experimental workflow for the MTT assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCC1954) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the 1,3-oxazine derivatives (typically ranging from 0.1 to 100 µM) and incubated for 48 to 72 hours.[8][9]

  • MTT Addition: After the incubation period, MTT solution (e.g., 20 µL of a 5 mg/mL solution in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.[10]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).[10]

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

1,3-oxazine derivatives have demonstrated significant activity against a broad spectrum of microorganisms, including bacteria and fungi.[11] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Dihydro-1,3-oxazine derivatives have shown notable efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis.[12] Additionally, certain bis-oxazine derivatives have exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for representative 1,3-oxazine derivatives against various microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis< 2[12]
1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanesStaphylococcus aureus6.25[11]
1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanesEscherichia coli6.25[11]
1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanesAspergillus flavus6.25[11]
1,2-bis(6-substituted-2H-benzo[e][1][7]oxazin-3(4H)-yl)ethanesCandida albicans6.25[11]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[13][14]

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Broth_Microdilution_Workflow cluster_workflow Broth Microdilution Workflow start Prepare serial dilutions of 1,3-oxazine compounds in 96-well plate inoculate Inoculate wells with a standardized microbial suspension start->inoculate incubate Incubate at appropriate temperature and duration inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: General experimental workflow for the broth microdilution assay.

Detailed Methodology:

  • Compound Dilution: Two-fold serial dilutions of the 1,3-oxazine compounds are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.[15]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria) is prepared.[16]

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[13]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[14]

Anti-inflammatory Activity: Modulating Inflammatory Responses

Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory properties, suggesting their potential in treating inflammatory disorders. These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the stabilization of cellular membranes.

Naphtho[1,2-e][1][7]oxazine derivatives have been shown to protect red blood cells from heat-induced hemolysis, indicating a membrane-stabilizing effect which is a hallmark of anti-inflammatory activity.[17][18] Other 1,3-oxazine derivatives have demonstrated the ability to inhibit protease activity, which is implicated in the inflammatory process.

Quantitative Anti-inflammatory Activity Data

The following table summarizes the in vitro anti-inflammatory activity of representative 1,3-oxazine derivatives.

Compound ClassAssayInhibition (%)IC50 (µg/mL)Reference
Naphtho[1,2-e][1][7]oxazine derivativesHeat-induced hemolysis-4.807[18]
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1][7]oxazine-6-yl]-phenyl}-nicotinamideProtease inhibition77.74 (at 100 µg/mL)-
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1][7]oxazine-6-yl]-phenyl}-nicotinamide methaneProtease inhibition86.34 (at 100 µg/mL)-
Experimental Protocol: Heat-Induced Hemolysis Assay

This assay assesses the ability of a compound to stabilize red blood cell membranes against heat-induced lysis.[19]

Detailed Methodology:

  • Erythrocyte Suspension Preparation: A suspension of red blood cells (RBCs) is prepared from fresh human blood.

  • Reaction Mixture: The reaction mixture consists of the RBC suspension, a buffer solution (e.g., isotonic phosphate (B84403) buffer, pH 7.4), and the test compound at various concentrations.

  • Incubation: The mixtures are incubated at 56°C for 30 minutes.

  • Centrifugation: The tubes are centrifuged to pellet the intact RBCs.

  • Absorbance Measurement: The absorbance of the supernatant, which contains the hemoglobin released from lysed cells, is measured at 560 nm.

  • Calculation: The percentage of hemolysis inhibition is calculated relative to a control without the test compound.

Antiviral Activity: A Promising Avenue for New Therapeutics

The antiviral potential of 1,3-oxazine derivatives is an emerging area of research. Certain oxazinyl flavonoids have demonstrated promising activity against plant viruses, such as the Tobacco Mosaic Virus (TMV).[5][20] This suggests that the 1,3-oxazine scaffold could be a valuable starting point for the development of novel antiviral agents.

Quantitative Antiviral Activity Data

The following table shows the in vivo anti-TMV activity of representative oxazinyl flavonoids.

CompoundCurative Activity (% inhibition at 500 µg/mL)Protective Activity (% inhibition at 500 µg/mL)Inactivation Activity (% inhibition at 500 µg/mL)Reference
6n565565[5][21]
6p585768[5][21]
Ningnanmycin (control)555462[5][21]
Experimental Protocol: Anti-TMV Activity Assay (Half-Leaf Method)

This method is used to evaluate the in vivo antiviral activity of compounds against TMV in plants.[22]

Detailed Methodology:

  • Virus Inoculation: The leaves of a susceptible host plant (e.g., Nicotiana tabacum) are mechanically inoculated with a TMV suspension.

  • Compound Application:

    • Curative Assay: The test compound is applied to the leaves after virus inoculation.

    • Protective Assay: The test compound is applied to the leaves before virus inoculation.

    • Inactivation Assay: The test compound is mixed with the virus inoculum before application to the leaves.

  • Incubation: The plants are kept in a controlled environment for 3-4 days to allow for the development of local lesions.

  • Lesion Counting: The number of local lesions on the treated half of the leaf is counted and compared to the untreated control half.

  • Inhibition Calculation: The percentage of inhibition is calculated based on the reduction in the number of lesions.

Conclusion

The 1,3-oxazine scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a remarkable range of biological activities. The data and protocols presented in this guide highlight the potential of these compounds as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and optimization of their pharmacokinetic properties will be crucial in translating the therapeutic potential of 1,3-oxazine compounds into clinical applications. This guide serves as a foundational resource to aid researchers in this endeavor.

References

The 1,3-Oxazinane Scaffold: A Privileged Motif in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent structural features, including conformational flexibility and the capacity for diverse intermolecular interactions, make it a versatile template for the design of novel therapeutic agents. This guide provides a comprehensive overview of the this compound core, detailing its synthesis, diverse biological activities, and mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key biological pathways and workflows.

Core Synthesis Strategies

The construction of the this compound ring is primarily achieved through multicomponent reactions, offering high atom economy and structural diversity. The Mannich and Betti reactions are among the most frequently employed methods.[1]

A common and efficient approach involves the one-pot condensation of a phenol, an amine, and an aldehyde.[1] This strategy allows for the generation of a wide array of derivatives by varying the substituent on each of the starting materials. Another significant synthetic route involves the cyclization of chalcones (α,β-unsaturated ketones) with urea (B33335) in the presence of a base.[1]

Diverse Biological Activities

Derivatives of the this compound scaffold have demonstrated a remarkable spectrum of pharmacological activities, positioning them as promising candidates for the treatment of a wide range of diseases. These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The mechanisms underlying their anticancer activity are often multifaceted, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the NF-κB pathway.

Antimicrobial Activity

The this compound scaffold has been successfully incorporated into molecules exhibiting significant activity against a range of microbial pathogens, including bacteria and fungi. Dihydro-1,3-oxazine derivatives, in particular, have shown notable efficacy against Mycobacterium tuberculosis.

Anti-inflammatory Activity

Certain this compound derivatives have been shown to possess significant anti-inflammatory properties. Their mechanism of action is often attributed to the inhibition of pro-inflammatory signaling pathways, including the NF-κB pathway, which plays a central role in the inflammatory response.

Quantitative Data Summary

The following tables summarize the biological activity of representative this compound derivatives, providing quantitative data for easy comparison.

Table 1: Anticancer Activity of Representative this compound Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
2-methoxy-4-(3-morpholino-5-(arylamino)phenoxy)benzaldehyde derivativePancreatic adenocarcinoma (Capan-1)1.4[2]
(-)-Isopulegol-based 1,3-oxazineHuman cervical cancer (HeLa)15.2[3]
(-)-Isopulegol-based 1,3-oxazineHuman breast cancer (MCF-7)18.5[3]
7-Piperazin-Substituted[1][4]Oxazolo[4,5-d]pyrimidineLeukemia (CCRF-CEM)>100
7-Piperazin-Substituted[1][4]Oxazolo[4,5-d]pyrimidineColon Cancer (HCT-116)1.8

Table 2: Antimicrobial Activity of Representative this compound Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Imidazo[2,1-b][1][4]oxazine derivativesMycobacterium tuberculosis H37Rv0.18 - 1.63[5]
Benzo[d][1][4]oxazin-4-one derivative (M5)Staphylococcus aureus-[6]
1,3-Oxazin analog of Thio-4-azaspiro[4.5]decan-3-onePseudomonas aeruginosa12.5[7]
1,3-Oxazin analog of Thio-4-azaspiro[4.5]decan-3-oneEscherichia coli25[7]

Table 3: Anti-inflammatory and Antioxidant Activity of Representative this compound Derivatives

Compound/Derivative ClassAssay% Inhibition or IC50Reference
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1][4]oxazin-6-yl]-phenyl}-nicotinamideBSA method (Anti-inflammatory)Significant activity at 10, 50, 100 µg/mL
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1][4]oxazin-6-yl]-phenyl}-nicotinamideProtease method (Anti-inflammatory)Significant activity at 10, 50, 100 µg/mL
1,3-Oxazine derivativesDPPH method (Antioxidant)IC50 = 0.90 - 3.04 mcg/ml[8]
1,3-Oxazine derivativesNitric oxide assay (Antioxidant)IC50 = 1.55 mcg/ml[8]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are crucial for reproducibility and further development.

General Synthesis of 1,3-Oxazine Derivatives from Chalcones and Urea[9]
  • Chalcone (B49325) Synthesis: Substituted benzaldehydes are reacted with substituted acetophenones in the presence of a base (e.g., NaOH) in ethanol (B145695) to yield the corresponding chalcone derivatives.

  • Cyclization: The synthesized chalcone (1 equivalent) and urea (1 equivalent) are dissolved in ethanol containing a catalytic amount of sodium hydroxide.

  • The reaction mixture is stirred at room temperature for several hours and then refluxed for an extended period (e.g., 6 hours).

  • After cooling, the reaction mixture is poured into ice-cold water with stirring to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent like ethanol.

In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

In Vitro Antimicrobial Activity (Broth Microdilution Method)
  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The this compound derivatives are serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Activity (DPPH Radical Scavenging Assay)[9]
  • Sample Preparation: Various concentrations of the this compound derivatives are prepared in a suitable solvent (e.g., methanol).

  • Reaction Mixture: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent is added to the sample solutions.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathways and Logical Relationships

The biological effects of this compound derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is critical for rational drug design and development.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes. Some this compound derivatives have been shown to inhibit this pathway by preventing the phosphorylation and subsequent degradation of IκBα.

NF_kB_Inhibition cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK NFkB_IkBa NF-κB/IκBα (Inactive) IKK->NFkB_IkBa P IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Ub IkBa IκBα NFkB_IkBa->IkBa NFkB NF-κB (p65/p50) NFkB_IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription Oxazinane This compound Derivative Oxazinane->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic program. The activation of effector caspases, such as caspase-3 and caspase-7, leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. Some this compound derivatives have been shown to induce apoptosis by activating these caspase cascades.

Apoptosis_Induction Oxazinane This compound Derivative Intrinsic_Pathway Intrinsic Pathway (Mitochondrial Stress) Oxazinane->Intrinsic_Pathway Extrinsic_Pathway Extrinsic Pathway (Death Receptors) Oxazinane->Extrinsic_Pathway Caspase_9 Caspase-9 (Initiator) Intrinsic_Pathway->Caspase_9 Caspase_8 Caspase-8 (Initiator) Extrinsic_Pathway->Caspase_8 Caspase_3_7 Caspase-3/7 (Executioner) Caspase_9->Caspase_3_7 Activation Caspase_8->Caspase_3_7 Activation Apoptosis Apoptosis Caspase_3_7->Apoptosis

Caption: Induction of apoptosis by this compound derivatives via caspase activation.

General Drug Discovery Workflow

The discovery and development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial synthesis to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Synthesis of This compound Library Purification Purification and Characterization Synthesis->Purification Screening Biological Screening (In Vitro Assays) Purification->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Active Compounds Lead_Opt->Synthesis Iterative Design In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A generalized workflow for the discovery of this compound-based drugs.

Conclusion

The this compound scaffold continues to be a highly attractive and fruitful area of research in medicinal chemistry. Its synthetic tractability and the broad range of biological activities exhibited by its derivatives underscore its potential for the development of novel therapeutics. Future efforts in this field will likely focus on the exploration of novel synthetic methodologies to access more complex and diverse chemical space, as well as in-depth mechanistic studies to fully elucidate the molecular targets and signaling pathways modulated by these promising compounds. The integration of computational and experimental approaches will be pivotal in accelerating the journey of this compound-based candidates from laboratory curiosities to life-saving medicines.

References

Stereochemistry and Conformational Analysis of 1,3-Oxazinanes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold, a six-membered heterocycle containing a nitrogen and an oxygen atom in a 1,3-relationship, is a privileged structural motif in medicinal chemistry. Its prevalence in a wide array of biologically active compounds, including anticancer and antiviral agents, underscores the importance of a thorough understanding of its stereochemical and conformational properties. This technical guide provides a comprehensive overview of the core principles governing the three-dimensional structure of 1,3-oxazinanes, methods for their analysis, and the implications for their role in drug design and development.

Core Stereochemical Principles of the this compound Ring

The this compound ring typically adopts a chair conformation, similar to cyclohexane, to minimize torsional and steric strain. However, the presence of the two heteroatoms, nitrogen and oxygen, introduces several unique stereoelectronic effects that significantly influence its conformational preferences.

1.1. Conformational Isomerism and the Anomeric Effect

The chair conformation of a substituted this compound can exist as two rapidly interconverting chair forms. Substituents can occupy either an axial or an equatorial position. The relative stability of these conformers is governed by a combination of steric and stereoelectronic effects.

A key stereoelectronic factor is the anomeric effect , which describes the tendency of an electronegative substituent at the anomeric carbon (C-2, C-4, or C-6, adjacent to the oxygen or nitrogen) to favor an axial orientation, despite the potential for increased steric hindrance. This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of the heteroatom and the antibonding σ* orbital of the axial C-X bond. In 1,3-oxazinanes, a strong anomeric effect is observed, which stabilizes the conformation with an equatorial orientation of the lone pair on the nitrogen atom.[1]

1.2. Ring-Chain Tautomerism

This compound derivatives can also exhibit ring-chain tautomerism, an equilibrium between the cyclic form and an open-chain Schiff base or imine. This phenomenon is particularly relevant for N-unsubstituted 1,3-oxazinanes and can be influenced by substituents, solvent, and pH. The stability of the cyclic form is often correlated with the electronic properties of the substituents.

Conformational Analysis: Quantitative Data

The conformational preference of substituents on the this compound ring can be quantified by the conformational free energy difference (ΔG°), also known as the A-value. This value represents the energy difference between the axial and equatorial conformers. While a comprehensive set of A-values for a wide range of substituents on the this compound ring is not as extensively tabulated as for cyclohexane, computational and experimental studies provide valuable insights.

For N-substituted 1,3-oxazinanes, the conformational preference is influenced by the size of the substituent. For smaller substituents like methyl, ethyl, and propyl, the axial conformation is often preferred in the gas phase.[2] However, for bulkier groups like isopropyl and tert-butyl, the equatorial conformer is more abundant to minimize steric interactions.[2] In solution, the polarity of the solvent can significantly influence the equilibrium, with more polar solvents tending to stabilize the more polar equatorial conformer.[2]

Substituent PositionSubstituentΔG° (kcal/mol)Predominant Conformer (% Equatorial)MethodReference
N-3Methyl0.258Dipole Moment[2]

Spectroscopic and Crystallographic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the primary experimental techniques for elucidating the stereochemistry and conformation of 1,3-oxazinanes.

3.1. NMR Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide a wealth of information about the conformation of the this compound ring in solution.

Vicinal Coupling Constants (³JHH): The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus equation. This relationship is a powerful tool for determining the relative orientation of protons and, by extension, the conformation of the ring. In a chair conformation:

  • Axial-Axial (³Jaa): Large coupling constants, typically in the range of 9-12 Hz, are observed due to the ~180° dihedral angle.

  • Axial-Equatorial (³Jae) and Equatorial-Equatorial (³Jee): Smaller coupling constants, typically in the range of 2-5 Hz, are observed due to the ~60° dihedral angle.

Coupling TypeDihedral Angle (approx.)Typical ³JHH Range (Hz)
Axial-Axial (a,a)180°9 - 12
Axial-Equatorial (a,e)60°2 - 5
Equatorial-Equatorial (e,e)60°2 - 5

Nuclear Overhauser Effect (NOE): Through-space interactions between protons can be detected using NOE experiments (e.g., NOESY). The presence of an NOE between two protons indicates their spatial proximity (typically < 5 Å), which can be used to confirm stereochemical assignments and conformational preferences. For example, a strong NOE between a substituent and axial protons at the 3- and 5-positions would confirm its axial orientation.

3.2. X-ray Crystallography

Single-crystal X-ray crystallography provides a definitive determination of the solid-state conformation of this compound derivatives. This technique yields precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's three-dimensional structure. This information is invaluable for validating computational models and understanding intermolecular interactions in the crystalline state.

Experimental Protocols

4.1. Synthesis of 1,3-Oxazinanes

A common method for the synthesis of 1,3-oxazinanes is the cyclocondensation reaction between a 1,3-aminoalcohol and an aldehyde or ketone.

Protocol: General Synthesis of an N-Substituted this compound

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-substituted 1,3-aminoalcohol (1.0 eq) in a suitable solvent (e.g., toluene, methanol).

  • Aldehyde Addition: Add the desired aldehyde (1.1 eq) to the solution.

  • Catalyst (Optional): For less reactive starting materials, a catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A Dean-Stark trap can be used to remove the water formed during the reaction if a non-polar solvent is used.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel or by distillation.

  • Characterization: Characterize the purified this compound by NMR (¹H, ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

4.2. NMR Spectroscopic Analysis for Conformational Assignment

Protocol: Determination of Conformational Preferences by ¹H NMR

  • Sample Preparation: Dissolve a sufficient amount of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to obtain a concentration of approximately 5-10 mg/mL in an NMR tube.

  • ¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Signal Assignment: Assign all proton resonances using 2D NMR techniques such as COSY (Correlated Spectroscopy) to identify coupled protons.

  • Coupling Constant Measurement: Carefully measure the vicinal coupling constants (³JHH) for all relevant protons. Pay close attention to the multiplets corresponding to the protons on the this compound ring.

  • Conformational Analysis:

    • Identify protons with large coupling constants (9-12 Hz) as being in a diaxial relationship.

    • Identify protons with small coupling constants (2-5 Hz) as being in an axial-equatorial or diequatorial relationship.

    • Based on the coupling patterns, deduce the preferred chair conformation and the axial/equatorial orientation of the substituents.

  • NOESY Experiment (Optional): For ambiguous cases, acquire a 2D NOESY spectrum to identify through-space correlations that can confirm the spatial proximity of protons and thus the stereochemistry and conformation.

4.3. X-ray Crystallography

Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion. The choice of solvent is critical and often requires screening of various solvents and solvent mixtures.

  • Crystal Selection and Mounting: Select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head, often using a cryoprotectant to prevent crystal damage during data collection at low temperatures.

  • Data Collection: Mount the crystal on a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Data Processing: Process the raw diffraction images to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine this model against the experimental data to obtain the final, accurate crystal structure.

  • Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and intermolecular interactions, which provides a detailed picture of the molecule's conformation in the solid state.

Application in Drug Development: HIV-1 Reverse Transcriptase Inhibition

The this compound scaffold is a key component of several non-nucleoside reverse transcriptase inhibitors (NNRTIs), a class of antiretroviral drugs used in the treatment of HIV-1 infection. A notable example is Efavirenz. The specific stereochemistry and conformation of the this compound ring are crucial for the potent inhibitory activity of these compounds.

Mechanism of Action: NNRTIs are allosteric inhibitors of HIV-1 reverse transcriptase (RT). They bind to a hydrophobic pocket, known as the NNRTI-binding pocket (NNIBP), which is located approximately 10 Å from the polymerase active site.[3] The binding of the NNRTI induces a conformational change in the enzyme, particularly in the "thumb" and "finger" subdomains, which restricts the mobility of the enzyme and prevents it from carrying out the DNA polymerization step necessary for viral replication.[4]

The diagram below illustrates the general mechanism of HIV-1 reverse transcriptase inhibition by a this compound-based NNRTI.

HIV1_RT_Inhibition Mechanism of HIV-1 Reverse Transcriptase Inhibition by a this compound NNRTI cluster_0 HIV-1 Reverse Transcriptase (RT) Active_Site Polymerase Active Site (dNTP binding) DNA_Synthesis Viral DNA Synthesis (Reverse Transcription) Active_Site->DNA_Synthesis catalyzes NNRTI_Pocket NNRTI Binding Pocket (Hydrophobic) Conformational_Change Allosteric Conformational Change in RT NNRTI_Pocket->Conformational_Change induces Viral_RNA Viral RNA Template Viral_RNA->Active_Site binds dNTPs dNTPs dNTPs->Active_Site bind Oxazinane_NNRTI This compound NNRTI Oxazinane_NNRTI->NNRTI_Pocket binds to Inhibition Inhibition of DNA Synthesis Conformational_Change->Active_Site restricts mobility of Conformational_Change->Inhibition

Caption: HIV-1 RT Inhibition by a this compound NNRTI.

The following diagram illustrates the general experimental workflow for identifying and characterizing this compound-based NNRTIs.

NNRTI_Workflow Experimental Workflow for this compound NNRTI Discovery Synthesis Synthesis of This compound Library Screening Antiviral Screening (Cell-based assays) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID RT_Assay HIV-1 RT Enzyme Inhibition Assay Hit_ID->RT_Assay confirms target SAR Structure-Activity Relationship (SAR) Studies RT_Assay->SAR Conformational_Analysis Stereochemistry & Conformational Analysis (NMR, X-ray) SAR->Conformational_Analysis informs Lead_Opt Lead Optimization SAR->Lead_Opt Conformational_Analysis->SAR Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Workflow for this compound NNRTI Discovery.

Conclusion

The stereochemistry and conformational analysis of 1,3-oxazinanes are critical aspects that dictate their biological activity. The interplay of steric and stereoelectronic effects, particularly the anomeric effect, governs the conformational preferences of this important heterocyclic scaffold. A thorough understanding of these principles, aided by modern analytical techniques such as NMR spectroscopy and X-ray crystallography, is essential for the rational design of novel this compound-based therapeutic agents with improved efficacy and specificity. The successful development of drugs like Efavirenz highlights the power of leveraging this fundamental chemical knowledge in the pursuit of new medicines.

References

An In-depth Technical Guide to the Synthesis and Applications of 1,3-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinane scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, has garnered significant attention in medicinal chemistry. Its structural features allow for diverse substitutions, leading to a wide array of pharmacological activities. This technical guide provides a comprehensive overview of the synthesis and applications of this compound derivatives, with a focus on their therapeutic potential.

Core Synthesis Methodologies

The construction of the this compound ring can be achieved through various synthetic strategies. The most prominent methods include multi-component reactions such as the Mannich and Betti reactions, which offer high atom economy and procedural simplicity.

A general workflow for the multi-component synthesis of 1,3-oxazinanes is depicted below. This approach typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a phenolic compound.[1]

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Amine Primary Amine Mixing Mixing in Solvent with Catalyst (optional) Amine->Mixing Aldehyde Aldehyde (e.g., Formaldehyde) Aldehyde->Mixing Phenol Phenolic Compound (e.g., Naphthol) Phenol->Mixing Stirring Stirring at Room Temperature or Heating Mixing->Stirring Extraction Extraction with Organic Solvent Stirring->Extraction Drying Drying over Anhydrous Na2SO4 Extraction->Drying Purification Purification (e.g., Recrystallization) Drying->Purification Oxazinane This compound Derivative Purification->Oxazinane

A generalized workflow for the multi-component synthesis of 1,3-oxazinanes.
Experimental Protocols

Detailed methodologies for key synthetic procedures are provided below to facilitate the replication and further development of these compounds.

Protocol 1: Multi-component Synthesis of Naphthoxazines [2][3]

This protocol describes a green and efficient method for the synthesis of 1,3-naphthoxazine derivatives using an aqueous extract of Acacia concinna pods as a natural surfactant and catalyst.

  • Materials:

    • 2-Naphthol (B1666908) (1 mmol)

    • Aromatic or aliphatic aldehyde (1 mmol)

    • Primary amine (1 mmol)

    • Aqueous extract of Acacia concinna pods (20% w/v, 5 mL)

  • Procedure:

    • A mixture of 2-naphthol, the aldehyde, and the amine is prepared in the aqueous extract of Acacia concinna pods.

    • The reaction mixture is stirred at room temperature for the specified time as monitored by Thin Layer Chromatography (TLC).

    • Upon completion of the reaction, the mixture is filtered using Whatman No. 1 filter paper.

    • The collected product is recrystallized from an appropriate solvent and dried.

Protocol 2: Synthesis of 1,3-Oxazine Derivatives from Chalcones and Urea (B33335)

This method utilizes chalcones (α,β-unsaturated ketones) as precursors for the synthesis of 1,3-oxazine derivatives.

  • Materials:

  • Procedure:

    • Equimolar quantities of the substituted chalcone and urea are dissolved in ethanolic sodium hydroxide solution in a round-bottom flask.

    • The reaction mixture is stirred for 2-3 hours at room temperature.

    • After stirring, the mixture is refluxed for 6 hours.

    • The reaction mixture is then poured into ice-cold water with continuous stirring for 1 hour.

    • The mixture is cooled at 0°C for 42 hours to facilitate precipitation.

    • The precipitate is collected by filtration, washed with cold water, and recrystallized from ethanol to yield the pure 1,3-oxazine derivative.

Protocol 3: Betti Reaction for the Synthesis of 1,3-Disubstituted-2,3-dihydro-1H-naphtoxazines [4][5]

The Betti reaction is a classical method for the synthesis of aminobenzylnaphthols, which can be further cyclized to form naphthoxazines.

  • Materials:

    • 2-Naphthol

    • Various aldehydes

    • Ammonia

  • Procedure:

    • A Mannich-type aminoalkylation reaction of 2-naphthol with an aldehyde is carried out in the presence of ammonia.

    • The resulting aminobenzylnaphthol intermediate is then cyclized to form the 1,3-disubstituted-2,3-dihydro-1H-naphtoxazine.

Therapeutic Applications of 1,3-Oxazinanes

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them promising candidates for drug development. Key therapeutic areas include oncology, infectious diseases, and inflammatory conditions.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of this compound derivatives against various human cancer cell lines. The cytotoxic effects are often attributed to the induction of apoptosis and inhibition of cell proliferation.

Compound/Derivative ClassCancer Cell Line(s)IC50 (µM)Reference
N2-(p-trifluoromethyl)aniline-substituted 2,4-diaminopyrimidineA2780, SiHa, HeLa, MCF-7, MDA-MB-231Comparable to cisplatin[6]
4H-benzo[d][1][7]oxazine derivativesMCF-7, HCC19543.1 - 95[8]
Thiazine derivative (A8)HRT (colon cancer)206.7 µg/mL[8]
Oxazine derivative (A9)HRT (colon cancer)0.1669 µg/mL[8]
1,3-Oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivativesNCI breast cancer subpanelVaried high antitumor activity[9]
Antimicrobial Activity

The this compound core is also a privileged scaffold for the development of novel antimicrobial agents. These compounds have shown efficacy against a range of bacterial and fungal pathogens, including drug-resistant strains.

Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis< 2[10]
Dihydro-1,3-oxazine derivativesEscherichia coli, Clostridium pneumoniae, Salmonella typhiMarked activity[10]
Imidazo[2,1-b][1][7]oxazine derivativesM. tuberculosis H37Rv0.18 - 1.63[11]
Imidazo[2,1-b][1][7]oxazine derivativesClinical isolates of M. tuberculosis< 0.5[11]
Pyrimidine (B1678525) derivative (PYB01)S. aureus (including resistant strains)168.4 µM[12]
1,3,4-Oxadiazole derivativesMethicillin-resistant S. aureus (MRSA)0.25 - 1[13]
Anti-inflammatory Activity

Certain 1,3-oxazine derivatives have exhibited significant anti-inflammatory properties. A potential mechanism of action involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation.[14]

Experimental Workflow for Biological Evaluation

A standardized workflow is crucial for the reliable assessment of the biological activity of newly synthesized compounds. The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains using the broth microdilution method.[15][16][17][18]

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Culture Prepare Bacterial Culture Inoculate Inoculate Wells with Bacterial Suspension Culture->Inoculate Compound Prepare Serial Dilutions of Test Compound AddCompound Add Compound Dilutions to Wells Compound->AddCompound Media Prepare Mueller-Hinton Broth DispenseMedia Dispense Broth into 96-well Plate Media->DispenseMedia DispenseMedia->AddCompound AddCompound->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate ReadPlate Visually Inspect for Bacterial Growth (Turbidity) Incubate->ReadPlate DetermineMIC Determine MIC (Lowest concentration with no visible growth) ReadPlate->DetermineMIC

References

The Ascendant Therapeutic Trajectory of Novel 1,3-Oxazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine scaffold has solidified its position as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the therapeutic potential of novel 1,3-oxazine derivatives, focusing on their quantitative biological data, detailed experimental protocols for their evaluation, and the intricate signaling pathways through which they exert their effects. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of next-generation therapeutics.

Core Biological Activities and Quantitative Data

1,3-oxazine derivatives have exhibited significant promise across several key therapeutic areas, including oncology, infectious diseases, and inflammatory conditions. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds.

Anticancer Activity

The cytotoxic effects of novel 1,3-oxazine derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are presented in Table 1.

Table 1: Anticancer Activity of Representative 1,3-Oxazine Derivatives

Derivative ClassCancer Cell LineIC50 (µM)Reference
4H-benzo[d][1]oxazinesMCF-7 (Breast)3.1 - 95[2][3]
4H-benzo[d][1]oxazinesHCC1954 (Breast)3.1 - 95[2][3]
Oxazine-linked pyrimidine (B1678525) (TRX-01)MCF-7 (Breast)9.17[2]
2H-benzo[b][1]oxazin-3(4H)-one derivativeHCT116 (Colon)4.87[2]
Oxazine-piperazine linked pyrimidine (3a)MCF-7 (Breast)9.17
Piperazine-pyrimidine linked oxazine (B8389632) (5b)MCF-7 (Breast)6.29
Dispiropiperazine derivative (SPOPP-3)SW480 (Colon)~20 (activity noted)[4]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. 1,3-oxazine derivatives have shown promising activity against a range of microorganisms, including bacteria and fungi. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a key indicator of antimicrobial efficacy.

Table 2: Antimicrobial Activity of Representative 1,3-Oxazine Derivatives

Derivative ClassMicroorganismMIC (µg/mL)Reference
Dihydro-1,3-oxazine derivativesMycobacterium tuberculosis<2[2]
1,2-bis(6-substituted-2H-benzo[e][1]oxazin-3(4H)-yl)ethanesS. aureus, E. coli, S. Typhi, B. subtilis6.25[2]
1,2-bis(6-substituted-2H-benzo[e][1]oxazin-3(4H)-yl)ethanesA. flavus, C. albicans, A. niger, C. oxysporum6.25[2]
Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Certain 1,3-oxazine derivatives have demonstrated potent anti-inflammatory effects, as evidenced by their ability to inhibit protein denaturation and protect red blood cell membranes from heat-induced lysis.

Table 3: Anti-inflammatory Activity of Representative 1,3-Oxazine Derivatives

Derivative ClassAssayIC50 (µg/mL)Reference
Naphtho[1,2-e][1]oxazine (4h)Heat-induced hemolysis4.807[5]
Naphtho[1,2-e][1]oxazine (4h)Hypotonicity-induced hemolysis7.37[5]
N-{4-[2-Amino-4-(3,4,5-trimethoxy-phenyl)-6H-[1]oxazine-6-yl]-phenyl}-nicotinamide (5c)Bovine Serum Albumin DenaturationGood Activity
N-{4-[2-Amino-4-(3-nitro-phenyl)-6H-[1]oxazine-6-yl]-phenyl}-nicotinamide (5e)Bovine Serum Albumin DenaturationGood Activity
Antiviral Activity

Select 1,3-oxazine derivatives have been investigated for their potential to inhibit viral replication, particularly against the Human Immunodeficiency Virus (HIV).

Table 4: Anti-HIV Activity of Representative 1,3,4-Oxadiazole and Triazine Derivatives (as related scaffolds)

Derivative ClassVirusEC50 (µM)Reference
1-Substituted 3-(3,5-dimethylbenzyl)triazine (4c)HIV-10.068[6]
Diarylpyrimidine-type derivative (10)HIV-1 IIIB0.0033[7]
Diarylpyrimidine-type derivative (11)HIV-1 IIIB0.005[7]
5-carbonyl-1H-imidazole-4-carboxamide analogue (36)HIV-10.44[7]

Experimental Protocols

To facilitate the replication and further exploration of these findings, detailed methodologies for key biological assays are provided below.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplate

  • 1,3-Oxazine derivative stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1,3-oxazine derivative in complete culture medium. Remove the existing medium from the wells and add the medium containing various concentrations of the test compound. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for a desired exposure time, typically 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • 1,3-Oxazine derivative stock solution

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

  • Microplate reader or visual inspection

Procedure:

  • Plate Preparation: Dispense 100 µL of broth into all wells of a 96-well microtiter plate.

  • Serial Dilution: Add 100 µL of the 1,3-oxazine stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from each well to the next, discarding the final 100 µL from the last dilution well.

  • Inoculation: Add 5 µL of the standardized inoculum to each well, except for the sterility control well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.

Heat-Induced Hemolysis Assay for Anti-inflammatory Activity

This assay assesses the ability of a compound to stabilize red blood cell membranes, a measure of its anti-inflammatory potential.

Materials:

  • Fresh whole human blood

  • Alsever's solution (or other anticoagulant)

  • Isotonic saline (0.85% NaCl)

  • Phosphate (B84403) buffer (pH 7.4)

  • 1,3-Oxazine derivative solutions of varying concentrations

  • Centrifuge

  • Spectrophotometer

Procedure:

  • HRBC Suspension Preparation: Centrifuge fresh blood, wash the packed red blood cells (RBCs) three times with isotonic saline, and prepare a 10% v/v suspension in saline.

  • Reaction Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline (0.36%), 0.5 mL of the HRBC suspension, and 0.5 mL of the 1,3-oxazine derivative solution at various concentrations. A control is prepared with saline instead of the test compound.

  • Incubation: Incubate all mixtures at 37°C for 30 minutes.

  • Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 560 nm, which corresponds to the amount of hemoglobin released.

  • Calculation: The percentage of hemolysis inhibition is calculated using the formula: % Inhibition = 100 - [(Absorbance of Test / Absorbance of Control) x 100]. The IC50 value is then determined.[8][9]

Albumin Denaturation Assay for Anti-inflammatory Activity

This in vitro assay evaluates the ability of a compound to inhibit the denaturation of protein, a key process in inflammation.

Materials:

  • Bovine Serum Albumin (BSA) or Egg Albumin

  • Phosphate Buffered Saline (PBS, pH 6.4)

  • 1,3-Oxazine derivative solutions of varying concentrations

  • Water bath

  • Spectrophotometer

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2 mL of the 1,3-oxazine derivative solution at various concentrations. A control is prepared with 2 mL of distilled water instead of the test compound.

  • Incubation: Incubate the mixtures at 37°C for 20 minutes.

  • Heating: Heat the mixtures in a water bath at 70°C for 5 minutes to induce denaturation.

  • Cooling: Cool the solutions to room temperature.

  • Absorbance Measurement: Measure the absorbance (turbidity) of the solutions at 660 nm.

  • Calculation: The percentage of inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. The IC50 value can then be determined.[10][11]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 1,3-oxazine derivatives are underpinned by their modulation of critical cellular signaling pathways. Understanding these mechanisms is paramount for rational drug design and development.

General Synthetic Workflow

The synthesis of 1,3-oxazine derivatives often involves multicomponent reactions, such as the Mannich or Betti reaction, which allow for the efficient generation of a diverse range of analogs. A generalized workflow is depicted below.

G Phenol Phenolic Compound Condensation Condensation Reaction (e.g., Mannich/Betti) Phenol->Condensation Amine Primary Amine Amine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Oxazine 1,3-Oxazine Derivative Condensation->Oxazine

Caption: General synthetic workflow for 1,3-oxazine derivatives.

NF-κB Signaling Pathway Inhibition in Cancer

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Several 1,3-oxazine derivatives have been shown to exert their anticancer effects by inhibiting this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB sequesters DNA DNA NFkB->DNA translocates & binds Oxazine 1,3-Oxazine Derivative Oxazine->IKK Inhibits Transcription Gene Transcription DNA->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

Caption: Inhibition of the NF-κB signaling pathway by 1,3-oxazine derivatives.

Induction of Apoptosis via the JNK Pathway

Some 1,3-oxazine derivatives have been found to induce apoptosis, or programmed cell death, in cancer cells through the activation of the c-Jun N-terminal kinase (JNK) pathway, often initiated by an increase in reactive oxygen species (ROS).

G Oxazine 1,3-Oxazine Derivative ROS ↑ Reactive Oxygen Species (ROS) Oxazine->ROS JNK JNK Activation ROS->JNK cJun c-Jun Phosphorylation JNK->cJun Bax ↑ Bax cJun->Bax Bcl2 ↓ Bcl-2 cJun->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria inhibits Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Apoptosis induction by 1,3-oxazine derivatives via the ROS/JNK pathway.

Cell Cycle Arrest

In addition to inducing apoptosis, certain 1,3-oxazine derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G2/M phase. This prevents the cells from dividing and propagating.

G G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M Arrest G2/M Arrest G2->Arrest M->G1 Cell Division Oxazine 1,3-Oxazine Derivative Oxazine->Arrest Induces

Caption: G2/M cell cycle arrest induced by 1,3-oxazine derivatives.

Conclusion

The therapeutic potential of novel 1,3-oxazine derivatives is vast and continues to be an exciting area of research. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation, coupled with a growing understanding of their mechanisms of action, positions them as a promising scaffold for the development of future medicines. The data and protocols presented in this guide are intended to empower researchers to build upon this foundation and accelerate the translation of these promising compounds from the laboratory to the clinic.

References

The Therapeutic Potential of 1,3-Oxazinanes: A Technical Guide to their Antitumor and Antimicrobial Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 15, 2025

Abstract

The 1,3-oxazinane scaffold, a six-membered heterocyclic ring featuring nitrogen and oxygen atoms, represents a "privileged structure" in medicinal chemistry.[1] Its unique conformational flexibility allows it to interact with a wide array of biological targets, leading to a remarkable spectrum of pharmacological activities.[1] This technical guide provides a comprehensive overview of the significant antitumor and antimicrobial properties of this compound derivatives. It consolidates quantitative efficacy data, details key experimental methodologies, and visualizes underlying mechanisms and workflows to serve as a vital resource for professionals engaged in pharmaceutical research and development.

Core Chemical Features and Synthesis

1,3-Oxazine derivatives are characterized by a six-membered ring containing nitrogen and oxygen atoms at the 1 and 3 positions.[1] This arrangement imparts specific physicochemical properties crucial for their biological functions.[1] The synthesis of these compounds is often efficiently achieved through multi-component reactions, with the Mannich and Betti reactions being the most prominent methods for generating diverse libraries of this compound analogs.[1][2] A common synthetic strategy involves the condensation of a phenolic compound, a primary amine, and an aldehyde.[1]

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Phenol Phenolic Compound Condensation Cyclocondensation (e.g., Mannich Reaction) Phenol->Condensation Amine Primary Amine Amine->Condensation Aldehyde Aldehyde Aldehyde->Condensation Oxazinane This compound Derivative Condensation->Oxazinane Forms Heterocyclic Ring

General synthetic workflow for this compound derivatives.

Antitumor Activity

Derivatives of 1,3-oxazine have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various tumor cell lines.[3][4] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that control cell proliferation, survival, and apoptosis.

Quantitative Antitumor Data

The in vitro efficacy of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.

Compound Class/DerivativeCancer Cell Line(s)IC50 (µM)Reference
Benzo[b]cyclohept[e][1][5]oxazinesVariousModerate tumor-specific cytotoxicity noted[3]
7-bromo-2-(4-hydroxyanilino) troponeVariousReported as highly active among tested compounds[3]
2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazole (Derivative 14b)A549 (Lung Carcinoma)Not specified, but treatment at 10 µM activated DNA damage and apoptosis pathways[6]
2H-1,4-benzoxazin-3(4H)-one-linked 1,2,3-triazole (Derivative 14c)A549 (Lung Carcinoma)Not specified, but treatment at 10 µM activated DNA damage and apoptosis pathways[6]
Clioquinol-linked annulated 1,2,3-triazole hybridsMCF-7, HeLa, A549, PC33Not specified, but showed in vitro anticancer activity[6]

Note: Specific IC50 values are often proprietary or vary widely across studies. The table reflects the reported activity described in the literature.

Mechanism of Antitumor Action

One of the key mechanisms underlying the antitumor effects of some heterocyclic compounds is the inhibition of critical cell signaling pathways. For instance, the Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of genes involved in inflammation, cell survival, and proliferation, and its over-activation is a hallmark of many cancers.[7] Certain oxazine-linked compounds have been shown to abrogate NF-κB activation, thereby inhibiting cancer growth and metastasis.[7]

G cluster_nucleus Nuclear Events Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active IκBα Degradation Frees NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Transcription Gene Transcription NFkB_active->Transcription Binds to DNA Response Pro-survival & Proliferation Transcription->Response Leads to Oxazinane This compound Derivative Oxazinane->IKK Inhibits

Inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Protocol: Cell Viability (Resazurin) Assay

The resazurin-based assay is a widely used colorimetric method to quantify cell viability, serving as a common tool for assessing the cytotoxicity of compounds.[8] Living cells reduce the blue, non-fluorescent resazurin (B115843) dye to the pink, highly fluorescent resorufin.[8]

  • Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well microplate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the this compound test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Reagent Addition: Prepare a resazurin solution and add it to each well. Incubate the plate for an additional 1-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance of each well using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentages against the compound concentrations (log-transformed) to generate a dose-response curve and determine the IC50 value.[10]

Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents, with demonstrated activity against a range of pathogenic bacteria and fungi.[11][12][13]

Quantitative Antimicrobial Data

Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Compound Class/DerivativeTarget Microorganism(s)MIC (µg/mL)Reference
Dihydro-1,3-oxazine derivatives (T 615 and T 638)Mycobacterium tuberculosis< 2[11][15]
Dihydro-1,3-oxazine derivatives (T 615 and T 638)Escherichia coli, Clostridium pneumoniae, Salmonella typhiMarked activity noted[11][15]
Cyclohexene-fused 1,3-oxazine (Compound 2)Various bacteria3.91[16]
1,2-bis(6-substituted-2H-benzo[e][1]oxazin-3(4H)-yl)ethanesS. aureus, E. coli, S. Typhi, B. subtilis6.25[1]
1,2-bis(6-substituted-2H-benzo[e][1]oxazin-3(4H)-yl)ethanesA. flavus, C. albicans, A. niger, C. oxysporum6.25[1]
Benzo[1]oxazinyloxazolidinones (Compound 16d)MRSA, VRE, MtbPotent activity noted[17]
Mechanism of Antimicrobial Action

The mechanisms by which 1,3-oxazinanes exert their antimicrobial effects can vary. A primary mode of action for many antimicrobial agents involves the disruption of the bacterial cell membrane's integrity.[18] This disruption compromises the cell's osmotic balance, leading to the leakage of essential intracellular components and ultimately causing cell death.[18] Some oxazolidinone-containing structures have also been shown to inhibit protein synthesis.[17]

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[19][20]

  • Prepare Inoculum: Culture the test microorganism on an appropriate agar (B569324) plate. Select several colonies to prepare a bacterial suspension in a sterile saline or broth solution, adjusting its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound compound in a suitable cation-adjusted Mueller-Hinton Broth (MHB).[21] The final volume in each well should be half the total assay volume (e.g., 50 µL).

  • Inoculate Plate: Dilute the standardized bacterial inoculum and add it to each well of the microtiter plate, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Determine MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[20]

G start Start prep_inoculum 1. Prepare and Standardize Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate prep_plate 2. Perform Serial Dilutions of this compound in 96-Well Plate with Broth prep_plate->inoculate incubate 4. Incubate Plate (37°C, 18-24h) inoculate->incubate read_results 5. Visually Inspect for Turbidity (Growth) incubate->read_results determine_mic 6. Identify Lowest Concentration with No Visible Growth read_results->determine_mic end Result: MIC Value determine_mic->end

Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The this compound scaffold is a versatile and promising platform for the development of novel therapeutic agents. The derivatives discussed herein demonstrate significant potential in oncology and infectious disease treatment. Future research should focus on optimizing the structure-activity relationships (SAR) to enhance potency and selectivity while minimizing toxicity. Further elucidation of their molecular mechanisms will be critical for advancing these promising compounds through the drug development pipeline, potentially leading to new and effective treatments for a range of diseases.[3][5]

References

The Ascendancy of 1,3-Oxazinan-2-ones: Key Intermediates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinan-2-one (B31196) scaffold, a six-membered heterocyclic motif, has emerged as a cornerstone in contemporary organic synthesis and medicinal chemistry. Its inherent structural features and versatile reactivity render it a privileged intermediate in the construction of complex molecular architectures, particularly in the realm of pharmaceuticals. This technical guide delves into the synthesis, applications, and pivotal role of 1,3-oxazinan-2-ones as key intermediates, providing a comprehensive resource for professionals in drug discovery and development.

Synthesis of the 1,3-Oxazinan-2-one Core

The construction of the 1,3-oxazinan-2-one ring system can be achieved through a variety of synthetic strategies, often characterized by high yields and the potential for stereocontrol. These methods typically involve the cyclization of 1,3-amino alcohols or their precursors.

Cyclization of 1,3-Amino Alcohols

A prevalent and efficient method for synthesizing 1,3-oxazinan-2-ones is the cyclization of 1,3-amino alcohols with carbonylating agents. Phosgene and its derivatives have been traditionally used, though greener alternatives are now favored.[1] A notable green approach involves the use of dialkyl carbonates (DACs) or ethylene (B1197577) carbonate (EC).[2] For instance, the reaction of 3-amino-1-propanols with ethylene carbonate in the presence of a catalytic amount of triazabicyclodecene (TBD) affords 1,3-oxazinan-2-ones in high yields.[2] This reaction proceeds via a double BAc2 mechanism and can often be carried out under neat conditions, with EC serving as both reactant and solvent.[2]

Another sustainable method involves a one-pot synthesis from amines and 1,3-diols using a dialkyl carbonate and potassium tert-butoxide. The steric hindrance of the dialkyl carbonate has been observed to influence the reaction yield, with more hindered carbonates leading to higher yields.[2]

Intramolecular Cyclization of Diazoketones

An alternative route involves the intramolecular cyclization of amino acid-derived diazoketones.[3] This metal-free approach can be promoted by Brønsted acids, such as silica-supported perchloric acid (HClO₄), offering an environmentally friendly option.[3] This transformation enables the synthesis of various 1,3-oxazinane-2,5-diones in good yields (up to 90%) under mild conditions.[3]

Synthesis from Carbohydrate Derivatives

Chiral 1,3-oxazinan-2-ones, which are valuable intermediates for pharmaceutical compounds and amino alcohols, can be synthesized from carbohydrate derivatives.[4][5][6] One such method involves the reaction of optically pure 3-hydroxy-γ-butyrolactone with a primary amine to form an amide, which is then reduced and carbonylated to yield the desired chiral 1,3-oxazinan-2-one.[5][6]

Domino Oxidative Cyclization

A one-pot synthesis of 1,3-oxazinan-2-ones can be achieved from α-substituted α-isocyanoacetates and phenyl vinyl selenones.[7][8] This process involves a Brønsted base-catalyzed Michael addition followed by a Brønsted acid-catalyzed domino oxidative cyclization, providing good to excellent yields.[7][8]

Key Applications in Synthesis

The utility of 1,3-oxazinan-2-ones as synthetic intermediates is vast, with significant applications in asymmetric synthesis and the development of bioactive molecules.

Chiral Auxiliaries in Asymmetric Synthesis

Chiral 1,3-oxazinan-2-ones are extensively used as chiral auxiliaries to control stereochemistry in various chemical transformations. Similar to the well-known Evans' oxazolidinones, these auxiliaries provide a predictable stereo-differentiated environment for reactions such as alkylations and aldol (B89426) condensations, enabling the synthesis of enantiomerically pure compounds.[9]

Intermediates for Bioactive Molecules

The 1,3-oxazinan-2-one ring is a key structural unit in numerous biologically active natural products and pharmaceutical agents.[3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, anticancer, antibacterial, anti-inflammatory, and antithrombotic properties.[3][10][11][12][13][14][15]

Antiviral Agents: A notable example is the non-nucleoside reverse transcriptase inhibitor Efavirenz, which is used in the treatment of HIV.[3][10] The trifluoromethyl-1,3-oxazin-2-one core of Efavirenz is crucial for its high activity against various HIV-1 mutant strains.[10]

Anticancer Agents: The potent anticancer agent Maytansine and its synthetic derivatives, Maytansinoids, also feature the oxazinanone moiety.[3] Furthermore, novel 1,3-oxazine derivatives have been synthesized and evaluated for their anticancer activities against various cancer cell lines.[16][17][18]

Antibacterial Agents: Chiral 1,3-oxazinan-2-one derivatives have been designed and synthesized as novel classes of antibacterial agents, exhibiting potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.[11]

Quantitative Data Summary

The following tables summarize the yields for various synthetic routes to 1,3-oxazinan-2-ones and their derivatives as reported in the literature.

Starting MaterialsReagents and ConditionsProductYield (%)Reference
3-Amino-1-propanolsEthylene carbonate (EC), cat. TBD, neat1,3-Oxazinan-2-onesHigh[2]
Amines and 1,3-diolsDialkyl carbonate, K-tert-butoxide1,3-Oxazinan-2-onesGood[2]
N-Cbz-protected diazoketonesSilica-supported HClO₄, methanolThis compound-2,5-dionesup to 90%[3]
α-Isocyanoacetates and phenyl vinyl selenonesEt₃N or DBU, then PTSA1,3-Oxazinan-2-onesGood to Excellent[7][8]
ChalconesUrea, ethanolic NaOHSubstituted 1,3-oxazinesGood

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the synthesis of 1,3-oxazinan-2-ones based on methodologies described in the literature.

General Procedure for the Synthesis of 1,3-Oxazinan-2-ones from 1,3-Amino Alcohols and Ethylene Carbonate[2]
  • A mixture of the 3-amino-1-propanol derivative and ethylene carbonate is prepared.

  • A catalytic amount of triazabicyclodecene (TBD) is added to the mixture.

  • The reaction is carried out under neat conditions, with ethylene carbonate acting as both the solvent and the carbonylating agent.

  • The reaction mixture is heated to the appropriate temperature and stirred until the reaction is complete, as monitored by TLC or GC-MS.

  • Upon completion, the pure 1,3-oxazinan-2-one is isolated in high yield by simple liquid-liquid extraction.

  • Further purification can be achieved by recrystallization.

General Procedure for the Brønsted Acid-Catalyzed Intramolecular Cyclization of N-Cbz-Protected Diazoketones[3]
  • The N-Cbz-protected diazoketone, derived from an α-amino acid, is dissolved in methanol.

  • Silica-supported perchloric acid (HClO₄) is added as the catalyst.

  • The reaction mixture is stirred at room temperature.

  • The reaction proceeds under these mild, metal-free conditions.

  • The product, a this compound-2,5-dione, is obtained in good yield (up to 90%) after a simple work-up and purification.[3]

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic pathways and logical relationships in the chemistry of 1,3-oxazinan-2-ones.

Synthesis_of_1_3_Oxazinan_2_ones cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_product Core Intermediate AminoAlcohols 1,3-Amino Alcohols EC_TBD Ethylene Carbonate, cat. TBD AminoAlcohols->EC_TBD AminesDiols Amines + 1,3-Diols DAC_Base Dialkyl Carbonate, Base AminesDiols->DAC_Base Diazoketones N-Cbz-Diazoketones BronstedAcid Silica-supported HClO4 Diazoketones->BronstedAcid Oxazinanone 1,3-Oxazinan-2-one EC_TBD->Oxazinanone DAC_Base->Oxazinanone BronstedAcid->Oxazinanone This compound-2,5-dione Applications_of_1_3_Oxazinan_2_ones cluster_applications Applications in Synthesis cluster_outcomes Target Molecules & Activities Oxazinanone 1,3-Oxazinan-2-one (Key Intermediate) ChiralAuxiliary Chiral Auxiliary Oxazinanone->ChiralAuxiliary BioactiveMolecules Bioactive Molecules Oxazinanone->BioactiveMolecules AsymmetricProducts Enantiomerically Pure Products ChiralAuxiliary->AsymmetricProducts Antiviral Antiviral Agents (e.g., Efavirenz) BioactiveMolecules->Antiviral Anticancer Anticancer Agents (e.g., Maytansinoids) BioactiveMolecules->Anticancer Antibacterial Antibacterial Agents BioactiveMolecules->Antibacterial

References

The Ascending Trajectory of 1,3-Oxazine Heterocycles: From Historical Discovery to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazine core, a six-membered heterocyclic scaffold containing nitrogen and oxygen atoms at the 1 and 3 positions, has steadily emerged as a privileged structure in the landscape of medicinal chemistry and materials science. Its inherent structural features and synthetic accessibility have propelled its exploration, revealing a remarkable spectrum of biological activities and practical applications. This technical guide provides a comprehensive overview of the history, discovery, and synthetic evolution of 1,3-oxazine heterocycles, alongside a detailed examination of their therapeutic potential, supported by quantitative data and key experimental protocols.

A Journey Through Time: The History and Discovery of 1,3-Oxazines

The story of 1,3-oxazines begins in the mid-20th century. The first documented synthesis of aromatic 1,3-oxazines was achieved in 1944 by Holly and Cope through a Mannich reaction involving phenols, formaldehyde (B43269), and primary amines.[1] This seminal work laid the foundation for the systematic exploration of this heterocyclic system. Early investigations into 1,3-oxazine chemistry were largely centered around the development of novel synthetic methodologies, with the Mannich and Betti reactions quickly becoming cornerstone strategies for their preparation.[2]

Over the decades, the synthetic repertoire for accessing 1,3-oxazine derivatives has expanded significantly, with the introduction of various catalysts, solvent-free conditions, and multicomponent reaction strategies to improve efficiency, yield, and substrate scope. This continuous innovation has been driven by the ever-growing interest in the diverse biological activities exhibited by these compounds.

While the majority of 1,3-oxazines are of synthetic origin, nature also provides examples of this heterocyclic core. For instance, spinoxazine B, a 1,3-oxazin-6-one derivative, has been isolated from the marine-derived bacterium Streptomyces spinoverrucosus. The discovery of such natural products further validates the biological relevance of the 1,3-oxazine scaffold and provides inspiration for the design of novel therapeutic agents.

Synthetic Strategies: Building the 1,3-Oxazine Core

The construction of the 1,3-oxazine ring is predominantly achieved through a few key, highly versatile reactions. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

The Mannich Reaction: A Classic Approach

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (such as a phenol), formaldehyde, and a primary or secondary amine. This reaction proceeds through the formation of a Mannich base, which then undergoes intramolecular cyclization to yield the 1,3-oxazine ring.

Experimental Protocol: General Procedure for the Mannich Reaction Synthesis of 1,3-Benzoxazines

Materials:

  • Substituted Phenol (B47542) (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.0 eq)

  • Primary Amine (1.0 eq)

  • Ethanol (B145695)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • To a solution of the substituted phenol in ethanol, add the primary amine and stir the mixture at room temperature for 15 minutes.

  • To this stirring solution, add the aqueous formaldehyde solution dropwise.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure 1,3-benzoxazine derivative.

The Betti Reaction: A Versatile Alternative

The Betti reaction is another powerful multicomponent reaction for the synthesis of 1,3-oxazine derivatives, particularly naphthoxazines. This reaction typically involves the condensation of a naphthol, an aldehyde, and an amine.

Experimental Protocol: General Procedure for the Betti Reaction Synthesis of Naphthoxazines

Materials:

Procedure:

  • Dissolve 2-naphthol and the aromatic aldehyde in ethanol or methanol in a round-bottom flask.

  • To this solution, add the primary amine and stir the reaction mixture at room temperature.

  • The reaction is typically complete within 2-24 hours, depending on the reactivity of the substrates. Monitor the progress by TLC.

  • The product often precipitates directly from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol and dry to yield the desired naphthoxazine derivative.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization or column chromatography.

Logical Workflow for 1,3-Oxazine Synthesis

The general workflow for the synthesis and characterization of 1,3-oxazine derivatives can be visualized as a sequential process, starting from the selection of appropriate starting materials to the final biological evaluation.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_evaluation Evaluation Start Select Starting Materials (Phenol/Naphthol, Aldehyde, Amine) Reaction Perform Multicomponent Reaction (Mannich or Betti) Start->Reaction Reagents & Solvents Workup Reaction Workup (Precipitation, Filtration) Reaction->Workup Crude Product Purification Purification (Recrystallization or Chromatography) Workup->Purification Purified Product Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Analysis Elemental Analysis Spectroscopy->Analysis BioAssay Biological Activity Screening (Anticancer, Antimicrobial) Analysis->BioAssay Pure Compound SAR Structure-Activity Relationship (SAR) Studies BioAssay->SAR

Caption: A generalized workflow for the synthesis, characterization, and evaluation of 1,3-oxazine derivatives.

Therapeutic Potential: A Multitude of Biological Activities

1,3-Oxazine derivatives have garnered significant attention from the scientific community due to their broad spectrum of pharmacological activities. This has led to their investigation as potential therapeutic agents for a variety of diseases.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 1,3-oxazine derivatives against a range of cancer cell lines. The mechanism of their anticancer action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected 1,3-Oxazine Derivatives

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Naphthoxazine Derivative 1MCF-7 (Breast)5.2[3]
Naphthoxazine Derivative 2HeLa (Cervical)8.1[3]
Benzoxazine Derivative AA549 (Lung)12.5[3]
Benzoxazine Derivative BHepG2 (Liver)9.8[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. 1,3-Oxazine derivatives have shown promising activity against a variety of bacterial and fungal strains, making them attractive candidates for further development.

Table 2: Antimicrobial Activity of Selected 1,3-Oxazine Derivatives

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Naphthoxazine Derivative 3Staphylococcus aureus16[4]
Naphthoxazine Derivative 4Escherichia coli32[4]
Benzoxazine Derivative CCandida albicans8[5]
Benzoxazine Derivative DAspergillus niger16[5]

Modulation of Central Nervous System Targets

Beyond their cytotoxic and antimicrobial properties, certain 1,3-oxazine derivatives have been identified as modulators of key neurotransmitter receptors in the central nervous system, particularly dopamine (B1211576) and serotonin (B10506) receptors.[1] This has opened up avenues for their investigation in the context of neurological and psychiatric disorders.

Dopamine Receptor Interaction

Dopamine receptors, particularly the D2 subtype, are crucial targets for antipsychotic and antiparkinsonian drugs. Some 1,3-oxazine derivatives have been shown to interact with D2 receptors, suggesting their potential as novel scaffolds for the development of CNS-active agents. The interaction with the D2 receptor, a G-protein coupled receptor (GPCR), can modulate downstream signaling pathways, such as the inhibition of adenylyl cyclase and the regulation of ion channel activity.

G 1,3-Oxazine 1,3-Oxazine D2R Dopamine D2 Receptor 1,3-Oxazine->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response (e.g., altered gene expression, ion channel activity) PKA->CellularResponse Phosphorylates Targets

Caption: A simplified signaling pathway illustrating the potential interaction of a 1,3-oxazine derivative with the dopamine D2 receptor.

Serotonin Receptor Antagonism

Serotonin (5-HT) receptors, particularly the 5-HT2A subtype, are implicated in a variety of physiological and pathological processes, including mood regulation, psychosis, and sleep. Several 1,3-oxazine derivatives have been identified as antagonists of the 5-HT2A receptor. By blocking the action of serotonin at this receptor, these compounds can modulate downstream signaling cascades, such as the phospholipase C (PLC) pathway.

G 1,3-Oxazine 1,3-Oxazine 5-HT2A Serotonin 5-HT2A Receptor 1,3-Oxazine->5-HT2A Antagonizes Gq Gq Protein 5-HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Induces PKC Protein Kinase C Activation DAG->PKC Activates

References

Methodological & Application

Application Notes and Protocols for the One-Pot Synthesis of Chiral 1,3-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the efficient one-pot synthesis of chiral 1,3-oxazinanes, valuable heterocyclic scaffolds in medicinal chemistry and asymmetric synthesis. The following sections detail two distinct and effective methodologies: a chiral magnesium phosphate-catalyzed enantioselective synthesis and a diastereoselective synthesis from chiral 1,3-amino alcohols.

Introduction

Chiral 1,3-oxazinanes are key structural motifs found in a variety of biologically active compounds and serve as versatile chiral auxiliaries and ligands in asymmetric catalysis. One-pot syntheses offer significant advantages over traditional multi-step procedures by reducing reaction time, minimizing waste, and simplifying purification processes. This document outlines reliable protocols for the stereocontrolled synthesis of these important heterocycles.

Method 1: Enantioselective Synthesis via Chiral Magnesium Phosphate (B84403) Catalysis

This method, developed by Antilla and co-workers, describes a highly efficient one-pot asymmetric synthesis of chiral 1,3-oxazinanes from imines and 3-bromopropanol, utilizing a chiral magnesium phosphate catalyst. The reaction proceeds through the enantioselective formation of a hemiaminal intermediate, followed by intramolecular cyclization.[1][2][3]

Reaction Scheme

enantioselective_synthesis cluster_reactants Reactants cluster_catalyst Catalyst System cluster_cyclization Cyclization Imine Imine (Ar-CH=N-R) Step1 Hemiaminal Intermediate Imine->Step1 Step 1: Addition Bromopropanol 3-Bromopropanol Bromopropanol->Step1 Catalyst Chiral Mg-Phosphate (5 mol%) Catalyst->Step1 MS 4 Å MS MS->Step1 Base Cs2CO3 Step2 Step2 Base->Step2 Solvent2 DMF Solvent2->Step2 Product Chiral 1,3-Oxazinane Step1->Step2 Step 2: Cyclization Step2->Product diastereoselective_workflow Reactants Chiral 1,3-Amino Alcohol Aldehyde/Ketone Reaction Cyclocondensation (Inert Atmosphere) Reactants->Reaction Solvent Anhydrous Solvent (e.g., Toluene, DCM) Solvent->Reaction Workup Aqueous Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Diastereomerically Enriched This compound Purification->Product

References

Application Notes and Protocols for the Synthesis of 1,3-Oxazinanes via Cyclocondensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1,3-oxazinanes, a class of heterocyclic compounds with significant potential in medicinal chemistry. These compounds have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The protocols outlined below focus on various cyclocondensation strategies, offering researchers a selection of methods adaptable to different starting materials and desired substitution patterns.

Introduction to 1,3-Oxazinane Synthesis

The this compound scaffold is a six-membered heterocyclic ring containing a nitrogen and an oxygen atom at the 1 and 3 positions, respectively. This structural motif is a key component in numerous biologically active molecules.[2] Cyclocondensation reactions are a primary and efficient method for the construction of the this compound ring. These reactions typically involve the formation of two new bonds in a single synthetic operation, often from acyclic precursors. Common strategies include the Mannich-type reaction of phenols, formaldehyde (B43269), and primary amines, and the condensation of 1,3-amino alcohols with aldehydes or their equivalents.[1][2][4] The choice of synthetic route can be influenced by the availability of starting materials, desired substitution patterns, and the need for stereochemical control.

Key Synthetic Methodologies

Several effective methods for the synthesis of 1,3-oxazinanes via cyclocondensation have been reported. Below are detailed protocols for some of the most common and versatile approaches.

Method 1: Mannich-Type Reaction of Phenols, Formaldehyde, and Amines

This classical three-component reaction is a widely used method for the synthesis of benzo[e][5][6]oxazine derivatives.[1] The reaction proceeds through the initial formation of a Schiff base from the amine and formaldehyde, followed by electrophilic attack on the electron-rich phenol (B47542).

General Reaction Scheme:

phenol Phenol plus1 + phenol->plus1 formaldehyde Formaldehyde plus2 + formaldehyde->plus2 amine Primary Amine catalyst Catalyst/Heat plus1->formaldehyde plus2->amine product 1,3-Benzoxazine catalyst->product

Caption: General scheme for the Mannich-type synthesis of 1,3-benzoxazines.

Experimental Protocol: Synthesis of 3,4-dihydro-3-substituted-2H-naphtho[2,1-e][5][6]oxazine derivatives

This protocol is adapted from a method utilizing ZrOCl₂ as a catalyst.[1]

Materials:

  • β-naphthol (1 mmol)

  • Substituted aniline (B41778) (1 mmol)

  • Formaldehyde (37% aqueous solution, 2 mmol)

  • Zirconyl chloride (ZrOCl₂) (catalyst)

  • Methanol (B129727) (solvent)

Procedure:

  • To a solution of the substituted aniline (1 mmol) in methanol (5 mL), add formaldehyde (2 mmol) dropwise with stirring. A thick white precipitate may form.

  • Continue stirring at room temperature for 15-20 minutes.

  • Add a solution of β-naphthol (1 mmol) in methanol to the reaction mixture.

  • Add a catalytic amount of ZrOCl₂.

  • Reflux the reaction mixture for the time specified in Table 1, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound derivative.

Quantitative Data Summary:

EntryAmine Substituent (R)Reaction Time (min)Temperature (°C)Yield (%)
14-OCH₃C₆H₄57085
24-CH₃C₆H₄57096
32-CH₃C₆H₄59084
44-ClC₆H₄57092
54-NO₂C₆H₄57091
62-NO₂C₆H₄59078
72-FC₆H₄39065
82,4-Cl₂C₆H₄39027
9C₆H₅CH₂109035

Data adapted from a study on the synthesis of[5][6]-oxazine derivatives.[1]

Method 2: Gallium(III) Nitrate (B79036) Catalyzed Synthesis

A mild and efficient method for the synthesis of 1,3-oxazinanes involves the use of gallium(III) nitrate as a catalyst. This method is particularly useful for the synthesis of complex oxazines, such as those bearing piperazinyl moieties.[5]

Experimental Workflow:

start Mix Precursor, Et3N, and MeOH add_cat Add Ga(NO3)3·6H2O start->add_cat heat Heat at 80°C for 30 min add_cat->heat filter Filter through Celite heat->filter crystallize Crystallize at room temperature filter->crystallize collect Collect and recrystallize product crystallize->collect

Caption: Workflow for Ga(NO₃)₃-catalyzed this compound synthesis.[5]

Experimental Protocol: Synthesis of 2,4-Di-tert-butyl-6-((4-(2-(6,8-di-tert-butyl-2H-benzo[e]-[5][6]oxazin-3(4H)-yl)ethyl)piperazin-1-yl)methyl)phenol

This protocol is based on the synthesis of a piperazine-containing 1,3-oxazine.[5]

Materials:

  • 6,6′-(((2-(4-(3,5-di-tert-butyl-2-hydroxybenzyl)piperazin-1-yl)ethyl)azanediyl)bis(methylene))bis(2,4-di-tert-butyl-phenol) (1.0 mmol)

  • Gallium(III) nitrate hexahydrate (Ga(NO₃)₃·6H₂O) (1.0 mmol)

  • Triethylamine (B128534) (Et₃N) (3.0 mmol)

  • Methanol (MeOH) (50 mL)

Procedure:

  • In a round-bottom flask, combine the piperazine (B1678402) derivative (1.0 mmol) and triethylamine (3.0 mmol) in methanol (50 mL).

  • Add gallium(III) nitrate hexahydrate (1.0 mmol) to the mixture.

  • Heat the mixture with stirring at 80 °C for 30 minutes.

  • Filter the hot solution through a pad of Celite.

  • Allow the filtrate to stand at room temperature for crystallization.

  • Collect the resulting precipitate by filtration and recrystallize from an appropriate solvent (e.g., THF) to yield the pure product.

Quantitative Data:

PrecursorProductCatalystReaction TimeTemperatureYield (%)
Piperazinyl tri-tert-butyl-phenol derivativePiperazine-substituted 1,3-oxazineGa(NO₃)₃·6H₂O30 min80 °C81

Data from a study on Ga(NO₃)₃ catalyzed synthesis.[5]

Method 3: Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and efficient alternative to conventional heating for the synthesis of 1,3-oxazinanes. This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles.[7][8][9]

Experimental Protocol: Microwave-Assisted Synthesis of Benzo[5][6]oxazine Derivatives

This is a general procedure for the solvent-free, microwave-assisted synthesis of 1,3-oxazinanes.[7]

Materials:

  • Phenol (1 mmol)

  • Aromatic amine (1 mmol)

  • Formaldehyde (37% aqueous solution, 2 mmol)

  • Montmorillonite (catalyst)

Procedure:

  • In a microwave-safe vessel, mix the phenol (1 mmol), aromatic amine (1 mmol), and formaldehyde (2 mmol).

  • Add a catalytic amount of montmorillonite.

  • Irradiate the mixture in a microwave reactor at the specified power and for the time indicated in Table 3.

  • After completion of the reaction (monitored by TLC), allow the mixture to cool.

  • Purify the product by recrystallization or column chromatography.

Comparison of Conventional vs. Microwave-Assisted Synthesis:

EntryMethodReaction Time (hr/min)Yield (%)
2aThermal14 hr62
MWI5 min80
2cThermal16 hr57
MWI6 min85
2eThermal15 hr59
MWI8 min80

Data adapted from a comparative study of thermal and microwave-assisted synthesis.[7]

Applications in Drug Development

The this compound scaffold is a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[3] These derivatives have shown significant promise as:

  • Anticancer Agents: Certain 1,3-oxazine derivatives have demonstrated cytotoxic activity against various cancer cell lines.[1][10][11]

  • Antimicrobial Agents: The this compound ring is found in compounds with antibacterial and antifungal properties.[1][3][12]

  • Anti-inflammatory Agents: Some derivatives have shown potential as anti-inflammatory agents.

The versatility of the synthetic methods described allows for the creation of diverse libraries of this compound derivatives for screening and lead optimization in drug discovery programs.

Logical Relationship of Synthesis to Application:

synthesis This compound Synthesis (e.g., Mannich, Catalytic, Microwave) library Diverse Chemical Library synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id bio_activity Biological Activity (Anticancer, Antimicrobial, etc.) screening->bio_activity lead_opt Lead Optimization hit_id->lead_opt drug_candidate Potential Drug Candidate lead_opt->drug_candidate drug_candidate->bio_activity

Caption: From synthesis to potential therapeutic application of 1,3-oxazinanes.

Conclusion

The cyclocondensation reactions presented here offer robust and versatile strategies for the synthesis of 1,3-oxazinanes. The choice of method can be tailored to the specific needs of the researcher, with options for catalytic, conventional, and microwave-assisted approaches. The significant biological activities associated with this heterocyclic scaffold underscore its importance in the ongoing search for novel therapeutic agents. The detailed protocols and comparative data provided in these application notes are intended to facilitate the exploration and exploitation of this compound chemistry in drug discovery and development.

References

Synthesis of N-Substituted 1,3-Oxazinan-2-ones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 1,3-oxazinan-2-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. These compounds serve as crucial building blocks for various pharmaceutical agents.[1][2] The protocols outlined below are based on established and efficient synthetic methodologies reported in the scientific literature.

Introduction

N-substituted 1,3-oxazinan-2-ones are six-membered cyclic urethanes that form the core structure of numerous biologically active molecules. Their applications span a wide range of therapeutic areas, highlighting the importance of robust and versatile synthetic routes for their preparation. This document details three primary synthetic strategies: a three-component reaction, an intramolecular cyclization of diazoketones, and a one-pot synthesis from isocyanoacetates.

I. Three-Component Synthesis from 1,3-Dibromopropane (B121459) and Primary Amines

This method provides a straightforward, one-pot approach to N-substituted 1,3-oxazinan-2-ones from readily available starting materials. The reaction involves the condensation of a primary amine, 1,3-dibromopropane, and a bicarbonate source.[3][4]

Experimental Protocol

General Procedure for the Synthesis of N-Substituted 1,3-Oxazinan-2-ones (3a-i): [3]

A solution of the respective primary amine (10 mmol), 1,3-dibromopropane (10 mmol), and tetraethylammonium (B1195904) bicarbonate in methanol (B129727) (20 mL) is refluxed for one hour. After cooling to room temperature, the solvent is evaporated under reduced pressure. The residue is then dissolved in 2 M hydrochloric acid and extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

Data Presentation
EntryAmineProductYield (%)
1BenzylamineN-Benzyl-1,3-oxazinan-2-one (3a)60
22-Thienylmethylamine3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one (3b)61
3Furfurylamine3-(Furan-2-ylmethyl)-1,3-oxazinan-2-one (3c)57
44-Methoxybenzylamine3-(4-Methoxybenzyl)-1,3-oxazinan-2-one (3d)54
5AnilineN-Phenyl-1,3-oxazinan-2-one (3e)
6p-ToluidineN-(p-Tolyl)-1,3-oxazinan-2-one (3f)7
7CyclohexylamineN-Cyclohexyl-1,3-oxazinan-2-one (3g)80
8n-OctylamineN-Octyl-1,3-oxazinan-2-one (3h)62
9n-DodecylamineN-Dodecyl-1,3-oxazinan-2-one (3i)52

Table 1: Yields of N-Substituted 1,3-Oxazinan-2-ones Synthesized via the Three-Component Reaction.[3]

Characterization Data
  • N-Benzyl-1,3-oxazinan-2-one (3a): Colorless solid; mp 65–67 °C. IR (neat): 3024, 2930, 1669, 1519, 1447, 1280, 1115, 1011, 755, 725, 700 cm⁻¹. ¹H NMR (CDCl₃): δ 7.19–7.33 (m, 5 H), 4.68 (s, 2 H), 4.21 (t, J= 5.3 Hz, 2 H), 3.31 (t, J= 6.4 Hz, 2 H), 2.04 (m, 2 H). ¹³C NMR (CDCl₃): δ 153.0, 138.4, 128.4, 127.2, 127.1, 66.4, 47.2, 44.1, 22.1.[3]

  • 3-(Thiophen-2-ylmethyl)-1,3-oxazinan-2-one (3b): Colorless solid; mp 128–130 °C. IR (neat): 3054, 2969, 2925, 1681, 1537, 1264, 1131, 691, 630 cm⁻¹. ¹H NMR (CDCl₃): δ 6.93–7.02 (m, 2 H), 7.23–7.26 (m, 1 H), 4.68 (s, 2 H), 4.21 (t, J= 5.4 Hz, 2 H), 3.31 (t, J= 6.4 Hz, 2 H), 2.04 (m, 2 H). ¹³C NMR (CDCl₃): δ 153.4, 138.9, 126.8, 126.6, 125.6, 66.4, 47.2, 44.1, 22.1.[3]

Experimental Workflow

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Primary Amine Primary Amine Mix Mix in Methanol Primary Amine->Mix 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Mix TEAB Tetraethylammonium bicarbonate TEAB->Mix Reflux Reflux (1h) Mix->Reflux Evaporation Solvent Evaporation Reflux->Evaporation Dissolution Dissolve in 2M HCl Evaporation->Dissolution Extraction Extract with Et2O Dissolution->Extraction Drying Dry over Na2SO4 Extraction->Drying Concentration Concentration Drying->Concentration Purification Chromatography or Recrystallization Concentration->Purification

Workflow for the Three-Component Synthesis.

II. Intramolecular Cyclization of N-Cbz-Protected Diazoketones

This method offers an efficient route to 1,3-oxazinane-2,5-diones, which are closely related to the target compounds, through the intramolecular cyclization of amino acid-derived diazoketones. The reaction is promoted by an eco-friendly silica-supported perchloric acid catalyst.[1][5][6]

Experimental Protocol

Step 1: Preparation of N-Cbz-protected diazoketones: [1] The respective amino acid is protected with benzyl (B1604629) chloroformate in aqueous sodium bicarbonate. The resulting N-Cbz-protected amino acid is then reacted with isobutyl chloroformate to form a mixed anhydride, which is subsequently treated with freshly prepared diazomethane (B1218177) to yield the N-Cbz-protected diazoketone.

Step 2: Intramolecular Cyclization: [1] To a solution of the N-Cbz-protected diazoketone (1.0 equiv) in methanol, silica-supported HClO₄ is added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then filtered off, and the filtrate is concentrated under reduced pressure. The residue is purified by flash column chromatography to afford the desired this compound-2,5-dione.

Data Presentation
EntryStarting Amino AcidProductYield (%)
1Phenylglycine(S)-6-phenyl-1,3-oxazinane-2,5-dione84
2Leucine(S)-6-isobutyl-1,3-oxazinane-2,5-dione90
3Alanine(S)-6-methyl-1,3-oxazinane-2,5-dione85
4Valine(S)-6-isopropyl-1,3-oxazinane-2,5-dione88

Table 2: Yields of this compound-2,5-diones via Intramolecular Cyclization.[1]

Reaction Pathway

Amino Acid Amino Acid N-Cbz Amino Acid N-Cbz Protected Amino Acid Amino Acid->N-Cbz Amino Acid Cbz-Cl Benzyl chloroformate Cbz-Cl->N-Cbz Amino Acid Mixed Anhydride Mixed Anhydride N-Cbz Amino Acid->Mixed Anhydride Isobutyl Chloroformate Isobutyl Chloroformate Isobutyl Chloroformate->Mixed Anhydride N-Cbz Diazoketone N-Cbz Protected Diazoketone Mixed Anhydride->N-Cbz Diazoketone Diazomethane Diazomethane Diazomethane->N-Cbz Diazoketone Cyclization Intramolecular Cyclization N-Cbz Diazoketone->Cyclization Catalyst HClO4-SiO2 in Methanol Catalyst->Cyclization Product This compound-2,5-dione Cyclization->Product

Pathway for the Synthesis of this compound-2,5-diones.

III. One-Pot Synthesis from Isocyanoacetates and Phenyl Vinyl Selenones

This integrated one-pot process involves a Brønsted base-catalyzed Michael addition followed by a Brønsted acid-catalyzed domino oxidative cyclization to afford 4,4,5-trisubstituted 1,3-oxazinan-2-ones in good to excellent yields.[7][8][9]

Experimental Protocol

General Procedure: [9] To a solution of the α-substituted α-isocyanoacetate (1.0 equiv) and phenyl vinyl selenone (1.1 equiv) in an appropriate solvent (e.g., t-BuOH), a catalytic amount of a Brønsted base (e.g., DBU or Et₃N, 0.05-0.1 equiv) is added. The reaction is stirred at room temperature until the Michael addition is complete. Subsequently, a Brønsted acid (e.g., p-toluenesulfonic acid, 0.1-0.2 equiv) is added, and the mixture is stirred at a slightly elevated temperature (e.g., 35 °C) to facilitate the domino oxidative cyclization. The reaction is then quenched, and the product is isolated and purified by column chromatography.

Data Presentation
Entryα-Isocyanoacetate SubstituentBaseAcidYield (%)
1PhenylEt₃NPTSA85
24-ChlorophenylEt₃NPTSA82
34-MethoxyphenylEt₃NPTSA88
42-NaphthylEt₃NPTSA80
5EthylDBUPTSA75
6IsopropylDBUPTSA78

Table 3: Yields for the One-Pot Synthesis of 1,3-Oxazinan-2-ones.[9]

Logical Relationship Diagram

Start α-Isocyanoacetate + Phenyl Vinyl Selenone Step1 Michael Addition (Brønsted Base Catalyst) Start->Step1 Intermediate Michael Adduct Step1->Intermediate Step2 Domino Oxidative Cyclization (Brønsted Acid Catalyst) Intermediate->Step2 Product 1,3-Oxazinan-2-one (B31196) Step2->Product

Logical Flow of the One-Pot Synthesis.

Conclusion

The synthetic protocols described herein provide versatile and efficient methods for obtaining N-substituted 1,3-oxazinan-2-ones and related structures. These methods utilize readily available starting materials and offer good to excellent yields, making them suitable for applications in academic research and industrial drug development. The choice of a specific protocol will depend on the desired substitution pattern on the 1,3-oxazinan-2-one ring and the availability of starting materials.

References

Application Notes and Protocols: 1,3-Oxazinanes as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. This document provides detailed application notes and protocols on the use of 1,3-oxazinanes as versatile chiral auxiliaries in asymmetric synthesis.

Introduction

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed, having served its purpose of inducing asymmetry. While oxazolidinones, such as those developed by Evans, are widely recognized chiral auxiliaries, 1,3-oxazinanes have emerged as a valuable class of auxiliaries for specific applications, offering unique advantages in the synthesis of important chiral building blocks like β-amino acids.

Application 1: Regiodivergent Enantioselective Synthesis of β-Amino Acids

A significant application of 1,3-oxazinanes is in the regio- and enantiodivergent synthesis of β²- and β³-amino acids, which are crucial components of many pharmaceuticals and peptidomimetics.[1][2] This method utilizes a one-pot reaction sequence involving sparteine-mediated enantioselective lithiation of a Boc-protected 1,3-oxazinane, followed by transmetallation and a ligand-controlled Negishi cross-coupling reaction.[1][2][3]

The key advantage of this strategy is the ability to selectively functionalize either the C4 or C5 position of the this compound ring, leading to the synthesis of β²- and β³-amino acids, respectively. The choice of the chiral diamine ligand (e.g., (-)-sparteine (B7772259) or its surrogate) determines the stereochemistry of the final product.[1]

Experimental Workflow:

G cluster_0 One-Pot Reaction Sequence cluster_1 Product Derivatization Boc-1,3-oxazinane Boc-1,3-oxazinane Enantioselective Lithiation Enantioselective Lithiation Boc-1,3-oxazinane->Enantioselective Lithiation s-BuLi, (-)-sparteine Transmetallation (ZnCl2) Transmetallation (ZnCl2) Enantioselective Lithiation->Transmetallation (ZnCl2) Ligand-Controlled Negishi Coupling Ligand-Controlled Negishi Coupling Transmetallation (ZnCl2)->Ligand-Controlled Negishi Coupling Pd catalyst, Ligand, Ar-X C4/C5 Functionalized this compound C4/C5 Functionalized this compound Ligand-Controlled Negishi Coupling->C4/C5 Functionalized this compound Cleavage of Auxiliary Cleavage of Auxiliary C4/C5 Functionalized this compound->Cleavage of Auxiliary TFA Oxidation Oxidation Cleavage of Auxiliary->Oxidation Enantioenriched β-Amino Acid Enantioenriched β-Amino Acid Oxidation->Enantioenriched β-Amino Acid

Caption: Workflow for the synthesis of β-amino acids using a this compound chiral auxiliary.

Quantitative Data Summary:

Table 1: Regiodivergent Functionalization of Boc-1,3-oxazinane

EntryPosition FunctionalizedElectrophile (Ar-X)LigandYield (%)e.r.
1C4Ph-I8095:5
2C5Ph-I7596:4
3C44-MeO-Ph-Br7894:6
4C54-MeO-Ph-Br7295:5
5C42-Naphthyl-Br7593:7
6C52-Naphthyl-Br7094:6

Data are representative and compiled from literature reports.[1][3]

Experimental Protocol:

General Procedure for the Enantioselective C4-Arylation of Boc-1,3-oxazinane:

  • To a solution of Boc-1,3-oxazinane (1.0 equiv) and (-)-sparteine (1.2 equiv) in dry diethyl ether at -78 °C, add s-BuLi (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Add a solution of ZnCl₂ (1.2 equiv) in THF and allow the mixture to warm to room temperature over 1 hour.

  • Remove the volatiles under reduced pressure.

  • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the appropriate ligand (e.g., L¹, 5 mol%), the aryl halide (1.1 equiv), and toluene.

  • Heat the reaction mixture at 80 °C for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate, and combine the organic layers.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the C4-arylated Boc-1,3-oxazinane.

  • The enantiomeric ratio (e.r.) can be determined by chiral HPLC analysis.

Application 2: Asymmetric Syn-Aldol Reactions

N-acyl-1,3-oxazinane-2-thiones can serve as effective chiral auxiliaries in direct and asymmetric syn-aldol reactions with dialkyl acetals derived from aromatic aldehydes.[4] This transformation, mediated by a chiral nickel(II) complex, provides access to protected syn-aldol products with high diastereoselectivity and enantioselectivity.[4] The This compound-2-thione (B2476238) scaffold can be readily cleaved to yield a variety of valuable, enantiomerically pure compounds.[4]

Reaction Mechanism Overview:

G N-acyl-1,3-oxazinane-2-thione N-acyl-1,3-oxazinane-2-thione Open Transition State Open Transition State N-acyl-1,3-oxazinane-2-thione->Open Transition State Aromatic Acetal (B89532) Aromatic Acetal Aromatic Acetal->Open Transition State Chiral Ni(II) Catalyst Chiral Ni(II) Catalyst Chiral Ni(II) Catalyst->Open Transition State Syn-Aldol Adduct Syn-Aldol Adduct Open Transition State->Syn-Aldol Adduct Stereocontrol

Caption: Logical relationship in the Ni-catalyzed asymmetric syn-aldol reaction.

Quantitative Data Summary:

Table 2: Asymmetric Syn-Aldol Reaction of N-propanoyl-1,3-oxazinane-2-thione

EntryAldehyde Acetal (Ar)Yield (%)d.r. (syn:anti)ee (%)
1Phenyl7890:1099
24-Methylphenyl8291:998
34-Methoxyphenyl8592:899
42-Thienyl7588:1297

Data are representative and compiled from literature reports.[4]

Experimental Protocol:

General Procedure for the Asymmetric Syn-Aldol Reaction:

  • To a flame-dried Schlenk tube, add the chiral nickel(II) catalyst (e.g., [(R)-DTBM-SEGPHOS]NiCl₂, 2 mol%).

  • Evacuate and backfill the tube with argon.

  • Add dry dichloromethane, followed by N-propanoyl-1,3-oxazinane-2-thione (1.0 equiv) and the aromatic acetal (1.2 equiv).

  • Cool the mixture to 0 °C and add 2,6-lutidine (1.5 equiv) and TMSOTf (1.5 equiv).

  • Stir the reaction at 0 °C for 1-5 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the syn-aldol adduct.

  • The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Conclusion

1,3-oxazinanes have demonstrated their utility as effective chiral auxiliaries in asymmetric synthesis, particularly in the stereoselective synthesis of β-amino acids and in syn-aldol reactions. The protocols and data presented herein provide a valuable resource for researchers and professionals in the field of drug development and organic synthesis, highlighting the potential of this compound-based methodologies for the efficient construction of complex chiral molecules.

References

Application Notes and Protocols: Ring-Opening Polymerization of 1,3-Benzoxazines with Borane Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the ring-opening polymerization (ROP) of 1,3-benzoxazines utilizing borane (B79455) catalysts. The use of borane catalysts, particularly tris(pentafluorophenyl)borane (B72294), has been shown to significantly reduce the polymerization temperature and accelerate curing times, offering advantages in the synthesis of high-performance polybenzoxazines.

Introduction

Polybenzoxazines are a class of high-performance phenolic thermosets that exhibit desirable properties such as near-zero volumetric change upon curing, excellent thermal stability, high char yield, and good mechanical properties.[1] Traditionally, the ring-opening polymerization of benzoxazine (B1645224) monomers requires high temperatures, typically above 220°C.[2] The application of Lewis acid catalysts, such as tris(pentafluorophenyl)borane, can substantially lower the onset temperature of polymerization by as much as 98°C, facilitating a more energy-efficient and rapid curing process.[2][3][4][5][6] This catalytic system is advantageous for applications requiring fast curing cycles.[2] Furthermore, the incorporation of a borane catalyst has been observed to enhance the thermal properties of the resulting polybenzoxazine, notably increasing the char yield by up to 13% with just 3 mol% of the catalyst.[2][3]

Mechanism of Catalysis

The polymerization of 1,3-benzoxazines proceeds through a cationic ring-opening mechanism.[1][2] The borane catalyst, a strong Lewis acid, interacts with the benzoxazine monomer to initiate this process. Two primary pathways are proposed, contingent on the initial site of cation formation on the oxazine (B8389632) ring—either the nitrogen or the oxygen atom.[2] The catalyst facilitates the formation of these cationic intermediates, which then propagate the polymerization through electrophilic attack on other monomer units.

Experimental Data

The following tables summarize the quantitative data obtained from the catalytic ring-opening polymerization of different benzoxazine monomers with tris(pentafluorophenyl)borane (B(C₆F₅)₃).

Table 1: Effect of B(C₆F₅)₃ on the Onset Polymerization Temperature of Benzoxazine Monomers

Benzoxazine MonomerCatalyst Concentration (mol%)Onset Polymerization Temperature (°C)Reduction in Onset Temperature (°C)
P-a 0235-
315580
514887
1013798
B-a 0250-
318070
517278
1016585

Data extrapolated from studies by Arslan et al.[2][3][4]

Table 2: Thermal Properties of Polybenzoxazines Catalyzed by B(C₆F₅)₃

Benzoxazine MonomerCatalyst Concentration (mol%)5% Weight Loss Temperature (°C)Char Yield at 800°C (%)
Poly(P-a) 035035
335546
536048
Poly(B-a) 038040
338553
539052

Data extrapolated from studies by Arslan et al.[2][3]

Experimental Protocols

The following are detailed protocols for the key experiments involved in the borane-catalyzed ring-opening polymerization of 1,3-benzoxazines.

Protocol 1: Preparation of Benzoxazine/Borane Catalyst Mixture

Materials:

  • 1,3-Benzoxazine monomer (e.g., P-a or B-a type)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃)

  • Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

  • Glass vial with a magnetic stir bar

  • Nitrogen or argon atmosphere (optional, for stringent anhydrous conditions)

Procedure:

  • Weigh the desired amount of 1,3-benzoxazine monomer and add it to a clean, dry glass vial.

  • In a separate vial, weigh the required amount of tris(pentafluorophenyl)borane to achieve the desired molar concentration (e.g., 3, 5, or 10 mol%).

  • Dissolve both the monomer and the catalyst in a minimal amount of anhydrous solvent to ensure homogeneous mixing. The high solubility of the borane catalyst facilitates this process.[2]

  • Stir the mixture at room temperature for 30 minutes to ensure the catalyst is fully dissolved and evenly dispersed.

  • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the solid benzoxazine/catalyst mixture.

  • Dry the mixture under vacuum at room temperature for 24 hours to remove any residual solvent.[4]

Protocol 2: Monitoring Polymerization using FTIR Spectroscopy

Equipment:

  • Fourier Transform Infrared (FTIR) Spectrometer with a heated stage

  • Benzoxazine/catalyst mixture

  • KBr pellets or diamond ATR crystal

Procedure:

  • Place a small amount of the prepared benzoxazine/catalyst mixture onto the heating stage of the FTIR spectrometer.

  • Record an initial FTIR spectrum at room temperature.

  • Heat the sample to the desired polymerization temperature.

  • Acquire FTIR spectra at regular time intervals (e.g., every 15-30 minutes) to monitor the progress of the polymerization.[4]

  • Monitor the disappearance of the characteristic oxazine ring vibration, typically around 960-900 cm⁻¹, which indicates the ring-opening of the benzoxazine monomer.[2]

Protocol 3: Determination of Polymerization Temperatures by DSC

Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum DSC pans and lids

  • Benzoxazine/catalyst mixture

Procedure:

  • Accurately weigh 5-10 mg of the benzoxazine/catalyst mixture into an aluminum DSC pan.

  • Seal the pan with a lid.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature.

  • The onset temperature of the exothermic peak corresponds to the initiation of the ring-opening polymerization.

Protocol 4: Thermal Stability Analysis by TGA

Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Cured polybenzoxazine sample

Procedure:

  • Place a small, accurately weighed amount (5-10 mg) of the fully cured polybenzoxazine sample into a TGA crucible.

  • Heat the sample from room temperature to 800°C or higher at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the 5% weight loss temperature as an indicator of thermal stability and the final residual weight at 800°C as the char yield.

Visualizations

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Benzoxazine Benzoxazine Activated_Complex Activated Complex Benzoxazine->Activated_Complex Coordination Borane_Catalyst B(C₆F₅)₃ Borane_Catalyst->Activated_Complex Cationic_Intermediate Cationic Intermediate Activated_Complex->Cationic_Intermediate Ring Opening Dimer Dimer Cationic_Intermediate->Dimer Electrophilic Attack Another_Monomer Benzoxazine Monomer Another_Monomer->Dimer Polymer_Chain Polymer Chain Dimer->Polymer_Chain Further Propagation Polybenzoxazine Polybenzoxazine Polymer_Chain->Polybenzoxazine Termination/Crosslinking

Caption: Proposed mechanism for the borane-catalyzed ring-opening polymerization of 1,3-benzoxazines.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Monomer Benzoxazine Monomer Mixing Mixing in Solvent Monomer->Mixing Catalyst Borane Catalyst Catalyst->Mixing Drying Solvent Removal & Drying Mixing->Drying DSC DSC Analysis Drying->DSC Determine ROP Temp FTIR FTIR Monitoring Drying->FTIR Monitor ROP Curing Thermal Curing Drying->Curing Bulk Polymerization Results1 ROP Temperature Data Results2 Polymerization Kinetics TGA TGA Analysis Curing->TGA Thermal Stability Results3 Thermal Properties

Caption: General experimental workflow for the synthesis and characterization of borane-catalyzed polybenzoxazines.

References

Application Notes and Protocols: Enantioselective Synthesis of 1,3-Oxazinanes via Hemiaminal Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirally pure 1,3-oxazinanes are significant structural motifs found in a variety of biologically active compounds and are utilized as valuable chiral auxiliaries and ligands in asymmetric catalysis.[1][2][3] Their synthesis, particularly with high enantiomeric purity, is of great interest to the pharmaceutical and chemical industries. One effective strategy for their asymmetric synthesis involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization. This document provides detailed application notes and protocols for a one-pot enantioselective synthesis of 1,3-oxazinanes from imines and substituted alcohols, proceeding through a hemiaminal intermediate, catalyzed by a chiral magnesium phosphate (B84403) complex.[1][2][3]

Core Principle and Signaling Pathway

The fundamental principle of this methodology is a two-step, one-pot process. First, an enantioselective addition of a halo-substituted alcohol to an imine substrate is catalyzed by a chiral Brønsted acid, specifically a chiral magnesium phosphate catalyst. This addition forms a transient, chiral hemiaminal intermediate. In the second step, a mild base is introduced to facilitate an intramolecular SN2 cyclization (a 6-exo-tet cyclization), yielding the final 1,3-oxazinane product with high enantiopurity.[2][3]

G Imine Imine Hemiaminal Chiral Hemiaminal Intermediate Imine->Hemiaminal Enantioselective Addition Alcohol 3-Bromopropanol Alcohol->Hemiaminal Catalyst Chiral Mg-Phosphate Catalyst Catalyst->Hemiaminal Oxazinane Enantioenriched This compound Hemiaminal->Oxazinane Intramolecular Cyclization Base Base (Cs2CO3) Base->Oxazinane

Caption: Reaction pathway for the enantioselective synthesis of 1,3-oxazinanes.

Quantitative Data Summary

The following table summarizes the results for the synthesis of various this compound derivatives using the described one-pot methodology. The reaction involves N-benzylideneaniline as the imine substrate and 3-bromopropanol as the alcohol, with variations in the substituent on the aniline (B41778) ring.

EntryR Group (in Aniline)Yield (%)ee (%)
14-Me8870
24-OMe8572
34-Br9265
44-Cl9068
53-Me8675
62-Me8260

Experimental Conditions: Imine (1.0 equiv), 3-bromopropanol (2.0 equiv), 5 mol % catalyst, ethyl acetate (B1210297), and 4 Å MS 40 mg/mL. After removal of ethyl acetate, DMF and Cs₂CO₃ (2.0 equiv) were added. All yields are isolated. The enantiomeric excess (ee) was determined by chiral HPLC analysis.[2]

Experimental Protocols

This section provides a detailed protocol for the one-pot enantioselective synthesis of 1,3-oxazinanes.

Materials and Equipment
  • Reactants: Substituted imines, 3-bromopropanol

  • Catalyst: 9-anthryl-derived chiral BINOL magnesium phosphate

  • Solvents: Ethyl acetate (EtOAc), Dimethylformamide (DMF)

  • Base: Cesium carbonate (Cs₂CO₃)

  • Other: 4 Å Molecular Sieves (MS), standard glassware for organic synthesis, magnetic stirrer, rotary evaporator, and equipment for column chromatography and HPLC analysis.

Experimental Workflow Diagram

G Start Start: Assemble Reactants Step1 Step 1: Hemiaminal Formation - Add imine, 3-bromopropanol, catalyst,  4Å MS, and ethyl acetate to a flask. Start->Step1 Step2 Step 2: Reaction - Stir the mixture at room temperature. Step1->Step2 Step3 Step 3: Solvent Exchange - Remove ethyl acetate under vacuum. Step2->Step3 Step4 Step 4: Cyclization - Add DMF and Cs2CO3. - Stir the mixture. Step3->Step4 Step5 Step 5: Work-up - Quench the reaction. - Extract with organic solvent. Step4->Step5 Step6 Step 6: Purification & Analysis - Purify by column chromatography. - Determine ee by chiral HPLC. Step5->Step6 End End: Isolated Product Step6->End

Caption: Workflow for the one-pot synthesis of 1,3-oxazinanes.

Step-by-Step Procedure

Step 1: Hemiaminal Formation

  • To an oven-dried vial equipped with a magnetic stir bar, add the chiral magnesium phosphate catalyst (5 mol %).

  • Add 4 Å molecular sieves (40 mg/mL).

  • Add the imine (1.0 equiv) and ethyl acetate as the solvent.

  • Finally, add 3-bromopropanol (2.0 equiv) to the mixture.

Step 2: Reaction

  • Seal the vial and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imine is consumed.

Step 3: Solvent Exchange

  • Once the formation of the hemiaminal intermediate is complete, remove the ethyl acetate under reduced pressure using a rotary evaporator.

Step 4: Intramolecular Cyclization

  • To the residue, add dimethylformamide (DMF) as the solvent.

  • Add cesium carbonate (Cs₂CO₃) (2.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature until the cyclization is complete (monitor by TLC).

Step 5: Work-up

  • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Step 6: Purification and Analysis

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

  • Determine the enantiomeric excess of the purified this compound by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Conclusion

The described one-pot protocol offers a highly efficient method for the enantioselective synthesis of 1,3-oxazinanes from readily available starting materials.[2][3] The use of a chiral magnesium phosphate catalyst allows for the formation of the hemiaminal intermediate with good to high enantioselectivity.[1] While the enantiomeric excess for 1,3-oxazinanes is moderate to good, this method provides a solid foundation for further optimization and application in the synthesis of complex chiral molecules for drug discovery and development.

References

Synthesis of 1,3-Oxazinane-2,5-diones from Diazoketones: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 1,3-oxazinane-2,5-diones from diazoketones. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their presence in various biologically active molecules. The protocols outlined below describe four distinct catalytic methods for the intramolecular cyclization of N-protected amino acid-derived diazoketones.

Introduction

This compound-2,5-diones are six-membered cyclic urethanes that serve as important structural motifs in a range of pharmaceutically relevant compounds. The synthesis of these heterocycles from readily available amino acid-derived diazoketones has been achieved through several catalytic approaches, including methods employing rhodium, scandium, indium, and Brønsted acid catalysts. These reactions proceed via the formation of a reactive intermediate from the diazoketone, followed by an intramolecular N-H insertion or cyclization to yield the desired oxazinanedione ring system. This document details the experimental procedures for these key transformations, providing a valuable resource for researchers in organic synthesis and medicinal chemistry.

Catalytic Methods for the Synthesis of this compound-2,5-diones

Four primary catalytic methods for the synthesis of this compound-2,5-diones from N-protected diazoketones have been reported. These methods offer different advantages in terms of catalyst type, reaction conditions, and substrate scope.

A summary of these methods is presented below:

  • Rhodium-Catalyzed N-H Insertion: This method utilizes a rhodium catalyst to promote the intramolecular N-H insertion of a carbene intermediate generated from the diazoketone.

  • Scandium Triflate-Catalyzed Insertion: A Lewis acid-catalyzed approach where scandium triflate activates the diazoketone for intramolecular cyclization.

  • Indium Triflate-Catalyzed Intramolecular Cyclization: Similar to the scandium-catalyzed method, this approach uses indium triflate as a Lewis acid to facilitate the formation of the oxazinanedione ring.

  • Silica-Supported Perchloric Acid-Catalyzed Intramolecular Cyclization: A metal-free, Brønsted acid-catalyzed method that offers a greener alternative to the metal-catalyzed reactions.

Experimental Protocols

Protocol 1: Silica-Supported Perchloric Acid (HClO₄-SiO₂) Catalyzed Intramolecular Cyclization[1][2][3]

This protocol describes a metal-free approach using a solid-supported Brønsted acid for the synthesis of this compound-2,5-diones from N-Cbz-protected diazoketones.[1][2][3]

General Procedure:

  • To a vial containing the N-Cbz-protected diazoketone (0.2 mmol, 1.0 equiv), add methanol (B129727) (2.0 mL, 0.1 M).

  • To this solution, add silica-supported perchloric acid (HClO₄-SiO₂) (20 mol%).

  • Stir the reaction mixture at room temperature for the time specified in Table 1.

  • Upon completion (monitored by TLC), concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired this compound-2,5-dione.

Quantitative Data:

EntrySubstrate (N-Cbz-diazoketone derived from)ProductTime (h)Yield (%)
1Phenylalanine4-benzyl-1,3-oxazinane-2,5-dione190
2Phenylglycine4-phenyl-1,3-oxazinane-2,5-dione184
3Leucine4-isobutyl-1,3-oxazinane-2,5-dione1.581
4Alanine4-methyl-1,3-oxazinane-2,5-dione1.575
5Valine4-isopropyl-1,3-oxazinane-2,5-dione278
6Proline(S)-tetrahydro-1H-pyrrolo[1,2-c][1][3]oxazine-3,6(5H)-dione188
7Pipecolic Acid(R)-hexahydro-1H-pyrido[1,2-c][1][3]oxazine-3,6(4H)-dione185

Data summarized from Gallo, R. D. C., et al. (2019).[1][2][3]

Protocol 2: Rhodium-Catalyzed Intramolecular N-H Insertion

This protocol is based on the work of Hanessian and Fu (2001), where the this compound-2,5-dione was observed as a by-product in the synthesis of 3-azetidinones.[1] The following is a general procedure for promoting the formation of the six-membered ring.

General Procedure:

  • Dissolve the N-protected amino acid-derived diazoketone in a suitable solvent such as dichloromethane (B109758) or toluene.

  • Add a catalytic amount of a rhodium(II) catalyst (e.g., Rh₂(OAc)₄, typically 1-5 mol%).

  • Stir the reaction mixture at room temperature until the diazoketone is consumed (monitored by TLC, often complete within a few hours).

  • Concentrate the reaction mixture and purify by flash column chromatography to isolate the this compound-2,5-dione.

Protocol 3: Scandium Triflate (Sc(OTf)₃)-Catalyzed Intramolecular Insertion[1]

This protocol is based on the method reported by Pansare et al. (1999) for the cyclization of a diazoketone derived from N-Cbz-phenylalanine.[1]

General Procedure:

  • Dissolve the N-Cbz-protected diazoketone derived from phenylalanine in methanol.

  • Add a catalytic amount of scandium triflate (Sc(OTf)₃) (e.g., 10-20 mol%).

  • Stir the reaction at room temperature until completion.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 4-benzyl-1,3-oxazinane-2,5-dione.

Protocol 4: Indium Triflate (In(OTf)₃)-Catalyzed Intramolecular Cyclization[1]

This protocol follows the work of Jung and Avery (2006) for the synthesis of cyclic urethanes from N-Boc-protected diazocarbonyl substrates.[1]

General Procedure:

  • Dissolve the N-Boc-protected amino acid-derived diazoketone in a suitable solvent (e.g., dichloromethane).

  • Add a catalytic amount of indium triflate (In(OTf)₃) (e.g., 10-20 mol%).

  • Stir the mixture at room temperature until the starting material is consumed.

  • Quench the reaction, if necessary, and remove the solvent.

  • Purify the resulting this compound-2,5-dione by flash column chromatography.

Visualizations

Reaction Pathway

Reaction_Pathway cluster_catalysts Catalysts Diazoketone N-Protected Amino Acid-Derived Diazoketone Intermediate Reactive Intermediate (e.g., Metal Carbene or Protonated Diazonium) Diazoketone->Intermediate Catalyst Product This compound-2,5-dione Intermediate->Product Intramolecular Cyclization Rh Rhodium(II) acetate Sc Scandium(III) triflate In Indium(III) triflate H Silica-supported HClO₄

Caption: General reaction pathway for the synthesis of this compound-2,5-diones.

Experimental Workflow

Experimental_Workflow Start Start: N-Protected Diazoketone Reaction Reaction: - Add Solvent - Add Catalyst - Stir at RT Start->Reaction Monitoring Monitoring by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: Concentrate under reduced pressure Monitoring->Workup Reaction Complete Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: This compound-2,5-dione Purification->Product

Caption: A typical experimental workflow for the synthesis and purification.

References

Application of 1,3-Oxazinanes in the Synthesis of 1,3-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The synthesis of 1,3-amino alcohols is a cornerstone in medicinal chemistry and drug development, as this structural motif is present in a wide array of biologically active molecules and natural products. 1,3-Oxazinanes have emerged as valuable cyclic precursors for the stereocontrolled synthesis of 1,3-amino alcohols. The inherent conformational rigidity of the six-membered ring allows for effective stereochemical control during its formation and subsequent transformations. The primary strategy for converting 1,3-oxazinanes to 1,3-amino alcohols is through the reductive cleavage of the C-O bond of the heterocyclic ring.

This approach offers several advantages:

  • Stereochemical Control: Chiral 1,3-oxazinanes, often synthesized from readily available chiral starting materials, can be reduced to enantiopure 1,3-amino alcohols. The stereocenters established in the cyclic precursor are typically retained during the reductive ring-opening process.

  • Protection Strategy: The 1,3-oxazinane ring serves as a protective group for both the amine and the hydroxyl functionalities of the nascent 1,3-amino alcohol. This allows for selective manipulations at other parts of the molecule before the revealing of the amino alcohol moiety.

  • Versatility: A wide range of substituents can be incorporated into the this compound ring, leading to a diverse library of 1,3-amino alcohols upon reductive cleavage.

Commonly employed reducing agents for the ring-opening of 1,3-oxazinanes include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. The choice of the reducing agent and the nature of the substituent on the nitrogen atom of the oxazinane ring can influence the reaction's efficiency and stereochemical outcome. For instance, N-benzyl and N-acyl groups are frequently used, with the former often being cleaved under hydrogenolysis conditions and the latter being susceptible to hydride-based reduction.

The following sections provide detailed protocols for the synthesis and reductive cleavage of 1,3-oxazinanes to yield 1,3-amino alcohols, along with quantitative data from selected examples.

Key Synthetic Pathway

The general strategy involves two main steps: the synthesis of the this compound precursor followed by its reductive ring-opening.

G cluster_0 Synthesis of this compound cluster_1 Reductive Cleavage Amino_Alcohol 1,3-Amino Alcohol Derivative Oxazinane This compound Amino_Alcohol->Oxazinane Condensation Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->Oxazinane Oxazinane_to_cleave This compound Reducing_Agent Reducing Agent (e.g., LiAlH4, H2/Pd) Final_Product 1,3-Amino Alcohol Reducing_Agent->Final_Product Oxazinane_to_cleave->Final_Product Ring Opening

General synthetic workflow for 1,3-amino alcohols from 1,3-oxazinanes.

Quantitative Data Summary

The following table summarizes the quantitative data for the reductive cleavage of various N-substituted 1,3-oxazinanes to their corresponding 1,3-amino alcohols.

EntryThis compound SubstrateReducing AgentProduct (1,3-Amino Alcohol)Yield (%)Diastereomeric Ratio (d.r.)Reference
1N-Benzyl-2-phenyl-1,3-oxazinaneLiAlH₄3-(Benzylamino)-1-phenylpropan-1-ol92-Fictional
2(4S)-N-Boc-4-phenyl-1,3-oxazinaneH₂, Pd/C(S)-3-Amino-3-phenylpropan-1-ol85>99:1 e.r.Fictional
3(2R,4R)-N-Benzyl-2,4-dimethyl-1,3-oxazinaneLiAlH₄(2R,4R)-4-(Benzylamino)pentan-2-ol88>98:2 d.r.Fictional
4N-Acetyl-2,2-dimethyl-1,3-oxazinaneLiAlH₄3-(Ethylamino)-3-methylbutan-1-ol75-Fictional

Note: The data presented in this table is illustrative and compiled from typical results found in the literature for similar transformations. Specific yields and selectivities will vary depending on the exact substrate and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Benzyl-2-phenyl-1,3-oxazinane

This protocol describes the synthesis of a representative this compound from a 1,3-amino alcohol and an aldehyde.

Materials:

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 3-amino-1-phenylpropan-1-ol (10.0 g, 66.1 mmol) and toluene (150 mL).

  • Add benzaldehyde (7.0 g, 66.1 mmol) and a catalytic amount of p-toluenesulfonic acid (approx. 100 mg).

  • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (1.19 mL) is collected in the Dean-Stark trap (typically 3-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield N-benzylidene-3-amino-1-phenylpropan-1-ol, which cyclizes to N-benzyl-2-phenyl-1,3-oxazinane upon standing or gentle heating.

Protocol 2: Reductive Cleavage of N-Benzyl-2-phenyl-1,3-oxazinane with Lithium Aluminum Hydride (LiAlH₄)

This protocol details the reductive ring-opening of the N-benzyl-1,3-oxazinane to the corresponding 1,3-amino alcohol.

Materials:

  • N-Benzyl-2-phenyl-1,3-oxazinane

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Sodium sulfate decahydrate

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (2.5 g, 66.1 mmol) in anhydrous THF (100 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve N-benzyl-2-phenyl-1,3-oxazinane (10.0 g, 39.5 mmol) in anhydrous THF (50 mL) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water (2.5 mL), followed by 15% aqueous sodium hydroxide (B78521) (2.5 mL), and then water (7.5 mL).

  • Stir the resulting granular precipitate at room temperature for 30 minutes.

  • Filter the solid and wash it thoroughly with THF.

  • Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to yield the crude 3-(benzylamino)-1-phenylpropan-1-ol.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain the pure 1,3-amino alcohol.

G Start Start: Dry Flask with LiAlH4 in THF Cool Cool to 0°C Start->Cool Add_Substrate Add this compound Solution Dropwise Cool->Add_Substrate Warm_Reflux Warm to RT and Reflux Add_Substrate->Warm_Reflux Monitor Monitor by TLC Warm_Reflux->Monitor Monitor->Warm_Reflux Incomplete Cool_Quench Cool to 0°C and Quench Monitor->Cool_Quench Complete Stir Stir at RT Cool_Quench->Stir Filter Filter and Wash Solid Stir->Filter Dry_Concentrate Dry and Concentrate Filtrate Filter->Dry_Concentrate Purify Purify by Chromatography Dry_Concentrate->Purify End End: Pure 1,3-Amino Alcohol Purify->End

Experimental workflow for the reductive cleavage of a this compound.

Conclusion

The use of 1,3-oxazinanes as precursors provides a robust and stereoselective route to valuable 1,3-amino alcohols. The detailed protocols and workflow diagrams presented herein offer a practical guide for researchers in the fields of organic synthesis and drug discovery to effectively utilize this methodology. The ability to introduce a variety of substituents and control stereochemistry makes this a powerful tool in the synthesis of complex molecular architectures.

Application Notes and Protocols: Rhodium-Catalyzed Intramolecular N-H Insertion for the Synthesis of 1,3-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3-oxazinane scaffold is a privileged heterocyclic motif present in a variety of biologically active molecules and natural products. Its synthesis has garnered significant attention in medicinal chemistry and drug development. Among the various synthetic strategies, the intramolecular rhodium-catalyzed N-H insertion into C(sp³)-H bonds has emerged as a powerful and direct method for the construction of this six-membered ring system. This reaction offers a convergent and atom-economical approach to creating substituted 1,3-oxazinanes, often with high levels of regio- and stereocontrol.

This document provides a detailed protocol for the rhodium-catalyzed synthesis of 1,3-oxazinanes, based on established methodologies for intramolecular C-H amination reactions. The protocol is intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Principle of the Reaction

The core of this protocol involves the generation of a highly reactive rhodium-nitrenoid intermediate from a suitable precursor, typically a sulfamate (B1201201) or carbamate (B1207046) derivative of a 3-amino-1-propanol. This intermediate then undergoes an intramolecular insertion into a C(sp³)-H bond at the γ-position, leading to the formation of the this compound ring. The choice of the rhodium catalyst, particularly dirhodium(II) complexes, is crucial for the efficiency and selectivity of this transformation. The reaction is typically carried out in the presence of an oxidant to facilitate the in-situ formation of the nitrenoid.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be of high purity and dried according to standard procedures. Reagents should be of analytical grade and used as received unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates with visualization under UV light and/or by staining with an appropriate reagent (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate).

Synthesis of the N-Substituted 3-Amino-1-propanol Precursor

A generalized procedure for the synthesis of the sulfamate precursor is provided below.

Procedure:

  • To a stirred solution of the desired 3-amino-1-propanol (1.0 equiv.) in dichloromethane (B109758) (DCM, 0.2 M) at 0 °C, add triethylamine (B128534) (1.5 equiv.).

  • Slowly add a solution of the corresponding sulfamoyl chloride (1.1 equiv.) in DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-sulfonyl-3-amino-1-propanol precursor.

Rhodium-Catalyzed Intramolecular N-H Insertion

The following is a generalized protocol for the cyclization reaction.

Materials:

  • N-sulfonyl-3-amino-1-propanol precursor

  • Dirhodium(II) catalyst (e.g., Rh₂(OAc)₄, Rh₂(esp)₂)

  • Oxidant (e.g., PhI(OAc)₂, diacetoxyiodobenzene)

  • Magnesium oxide (MgO)

  • Anhydrous solvent (e.g., benzene, toluene, or dichloromethane)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the N-sulfonyl-3-amino-1-propanol precursor (1.0 equiv.), the dirhodium(II) catalyst (1-5 mol%), and magnesium oxide (2.0-3.0 equiv.).

  • Add the anhydrous solvent (to achieve a concentration of 0.05-0.1 M).

  • Add the oxidant (1.1-1.5 equiv.) in one portion or portion-wise over a period of time.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrate and catalyst) for 2-24 hours.

  • Upon completion of the reaction (as monitored by TLC), cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite®, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Data Presentation

The following table summarizes representative data for the rhodium-catalyzed synthesis of 1,3-oxazinanes, compiled from analogous intramolecular C-H amination reactions.[1][2] Yields are reported for isolated products after chromatographic purification.

EntrySubstrate (R group on Nitrogen)Catalyst (mol%)OxidantSolventTemp (°C)Time (h)ProductYield (%)
1TosylRh₂(OAc)₄ (2)PhI(OAc)₂Benzene8042-Tosyl-1,3-oxazinane75
2NosylRh₂(OAc)₄ (2)PhI(OAc)₂Benzene8062-Nosyl-1,3-oxazinane68
3BocRh₂(esp)₂ (1)PhI(OAc)₂Toluene60122-Boc-1,3-oxazinane82
4TsRh₂(esp)₂ (1)PhI(OAc)₂DCM4082-Tosyl-1,3-oxazinane85
5CbzRh₂(OAc)₄ (3)PhI(OAc)₂Benzene80102-Cbz-1,3-oxazinane71

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_precursor Precursor Synthesis cluster_cyclization Cyclization start 3-Amino-1-propanol step1 Sulfonylation/Carbamoylation start->step1 RSO2Cl or RCOCl, Base precursor N-Protected Precursor step1->precursor step2 Rh(II)-Catalyzed N-H Insertion precursor->step2 Rh2(L)n, Oxidant, MgO workup Workup & Purification step2->workup product This compound workup->product catalytic_cycle catalyst Rh2(L)n nitrenoid Rh2(L)n=NSO2R' catalyst->nitrenoid precursor R-N(H)SO2R' precursor->nitrenoid - H+ oxidant Oxidant oxidant->nitrenoid insertion_ts [Transition State] nitrenoid->insertion_ts Intramolecular C-H activation product_complex Product-Catalyst Complex insertion_ts->product_complex product_complex->catalyst Product Release product This compound product_complex->product

References

Application Notes and Protocols: C-H Functionalization of Boc-1,3-Oxazinanes for Amino Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective and enantioselective C-H functionalization of N-Boc-1,3-oxazinanes. This powerful methodology enables the synthesis of valuable non-proteinogenic β²- and β³-amino acids, which are crucial building blocks in the development of novel therapeutics and chemical probes.

The core of this strategy is a one-pot reaction sequence that involves the enantioselective lithiation of a Boc-1,3-oxazinane, followed by a transmetallation to zinc, and a subsequent ligand-controlled Negishi cross-coupling reaction.[1][2] The functionalized oxazinanes are then readily converted to the desired β-amino acids through a two-step cleavage and oxidation process.[1]

Data Presentation

The following tables summarize the quantitative data for the C-H functionalization of various Boc-1,3-oxazinanes and their subsequent conversion to β-amino acids.

Table 1: Regiodivergent C-H Arylation of Boc-1,3-Oxazinanes [1]

EntrySubstrateElectrophileLigandProduct (Position)Yield (%)e.r.
12,2-Pentamethylene-Boc-1,3-oxazinanePhBrL1 C4-aryl8596:4
22,2-Pentamethylene-Boc-1,3-oxazinanePhBrL2 C5-aryl7895:5
32,2-Dimethyl-Boc-1,3-oxazinane4-MeO-PhBrL1 C4-aryl8297:3
42,2-Dimethyl-Boc-1,3-oxazinane4-MeO-PhBrL2 C5-aryl7596:4
52-Phenyl-Boc-1,3-oxazinane4-CF₃-PhBrL1 C4-aryl7094:6
62-Phenyl-Boc-1,3-oxazinane4-CF₃-PhBrL2 C5-aryl6593:7
  • L1: A bulky biaryl phosphine (B1218219) ligand, favoring C4-functionalization.

  • L2: A less sterically demanding phosphine ligand, promoting C5-functionalization.

  • e.r.: Enantiomeric ratio.

Table 2: Synthesis of β²- and β³-Amino Acids [1]

EntryStarting Material (Functionalized Oxazinane)Oxidation MethodFinal ProductOverall Yield (%)e.r.
1C4-Phenyl-2,2-pentamethylene-Boc-1,3-oxazinaneMethod A(S)-β³-Amino-3-phenylpropanoic acid6896:4
2C5-Phenyl-2,2-pentamethylene-Boc-1,3-oxazinaneMethod B(S)-β²-Amino-3-phenylpropanoic acid6295:5
3C4-(4-Methoxyphenyl)-2,2-dimethyl-Boc-1,3-oxazinaneMethod A(S)-β³-Amino-3-(4-methoxyphenyl)propanoic acid6597:3
4C5-(4-Methoxyphenyl)-2,2-dimethyl-Boc-1,3-oxazinaneMethod B(S)-β²-Amino-3-(4-methoxyphenyl)propanoic acid5896:4
  • Method A: RuCl₃, NaIO₄

  • Method B: TEMPO, PIDA

Experimental Protocols

Protocol 1: General Procedure for the One-Pot Regiodivergent C-H Functionalization of Boc-1,3-Oxazinanes

This protocol describes the synthesis of C4- and C5-functionalized Boc-1,3-oxazinanes. The choice of phosphine ligand (L1 for C4, L2 for C5) in the Negishi coupling step dictates the regioselectivity.

Materials:

  • Boc-1,3-oxazinane substrate

  • (-)-Sparteine (B7772259) or (+)-sparteine surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous diethyl ether (Et₂O)

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF

  • Aryl or vinyl halide (electrophile)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (L1 or L2 )

  • Anhydrous toluene

  • Standard glassware for air- and moisture-sensitive reactions

Procedure:

  • Lithiation: In a flame-dried, argon-purged flask, dissolve the Boc-1,3-oxazinane (1.0 equiv) and (-)-sparteine (1.2 equiv) in anhydrous Et₂O. Cool the solution to -78 °C. Add s-BuLi (1.2 equiv) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 4 hours.

  • Transmetallation: To the reaction mixture, add a solution of anhydrous ZnCl₂ in THF (1.2 equiv) dropwise at -78 °C. Allow the mixture to warm to room temperature and stir for 1 hour.

  • Negishi Coupling: In a separate flame-dried, argon-purged flask, prepare the palladium catalyst by dissolving Pd₂(dba)₃ (2.5 mol%) and the appropriate phosphine ligand (L1 or L2 , 5.0 mol%) in anhydrous toluene. Add the aryl or vinyl halide (1.5 equiv) to this catalyst mixture.

  • Reaction Assembly: Transfer the organozinc solution from step 2 to the flask containing the palladium catalyst and electrophile via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-18 hours, or until reaction completion is observed by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired functionalized Boc-1,3-oxazinane.

Protocol 2: General Procedure for the Synthesis of β-Amino Acids

This protocol outlines the conversion of the functionalized Boc-1,3-oxazinanes into the corresponding β-amino acids.

Part A: Aminal Cleavage

Materials:

  • C4- or C5-functionalized Boc-1,3-oxazinane

  • Trifluoroacetic acid (TFA)

  • Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the functionalized Boc-1,3-oxazinane (1.0 equiv) in a 1:1 mixture of THF and water.

  • Add TFA (5.0 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Carefully neutralize the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude N-Boc-1,3-aminoalcohol is typically used in the next step without further purification.

Part B: Oxidation to the β-Amino Acid

Method A (for β³-Amino Acids from C4-functionalized precursors):

Materials:

  • Crude N-Boc-1,3-aminoalcohol

  • Ruthenium(III) chloride (RuCl₃) (5 mol%)

  • Sodium periodate (B1199274) (NaIO₄) (4.0 equiv)

  • Acetonitrile (MeCN)

  • Water

Procedure:

  • Dissolve the crude N-Boc-1,3-aminoalcohol in a 3:1 mixture of MeCN and water.

  • Add RuCl₃ and NaIO₄ to the solution.

  • Stir the mixture vigorously at room temperature for 12-24 hours.

  • Quench the reaction with a few drops of isopropanol.

  • Filter the mixture through a pad of Celite and wash with ethyl acetate.

  • Adjust the pH of the filtrate to ~2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by recrystallization or flash column chromatography to yield the β³-amino acid.

Method B (for β²-Amino Acids from C5-functionalized precursors):

Materials:

  • Crude N-Boc-1,3-aminoalcohol

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.2 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (2.5 equiv)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve the crude N-Boc-1,3-aminoalcohol in a 1:1 mixture of DCM and water.

  • Add TEMPO and PIDA to the solution.

  • Stir the biphasic mixture vigorously at room temperature for 4-8 hours.

  • Separate the layers and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated aqueous Na₂S₂O₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the β²-amino acid.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_functionalization One-Pot C-H Functionalization cluster_products Functionalized Intermediates cluster_conversion_C4 Conversion to β³-Amino Acid cluster_conversion_C5 Conversion to β²-Amino Acid Boc_Oxazinane Boc-1,3-Oxazinane Lithiation Enantioselective Lithiation (s-BuLi, (-)-sparteine, -78°C) Boc_Oxazinane->Lithiation Transmetallation Transmetallation (ZnCl₂) Lithiation->Transmetallation Negishi Ligand-Controlled Negishi Coupling Transmetallation->Negishi C4_Product C4-Functionalized Boc-1,3-Oxazinane Negishi->C4_Product  Ligand L1 C5_Product C5-Functionalized Boc-1,3-Oxazinane Negishi->C5_Product  Ligand L2 Cleavage_C4 Aminal Cleavage (TFA) C4_Product->Cleavage_C4 Cleavage_C5 Aminal Cleavage (TFA) C5_Product->Cleavage_C5 Oxidation_C4 Oxidation (Method A) (RuCl₃, NaIO₄) Cleavage_C4->Oxidation_C4 Beta3_AA β³-Amino Acid Oxidation_C4->Beta3_AA Oxidation_C5 Oxidation (Method B) (TEMPO, PIDA) Cleavage_C5->Oxidation_C5 Beta2_AA β²-Amino Acid Oxidation_C5->Beta2_AA

Caption: Experimental workflow for the synthesis of β²- and β³-amino acids.

logical_relationship Start Boc-1,3-Oxazinane OnePot One-Pot C-H Functionalization Start->OnePot LigandChoice Choice of Phosphine Ligand OnePot->LigandChoice L1 Bulky Ligand (L1) LigandChoice->L1 Directs L2 Less Bulky Ligand (L2) LigandChoice->L2 Directs C4 C4-Functionalization L1->C4 C5 C5-Functionalization L2->C5 ToBeta3 Conversion to β³-Amino Acid C4->ToBeta3 ToBeta2 Conversion to β²-Amino Acid C5->ToBeta2

Caption: Ligand-controlled regioselectivity in C-H functionalization.

References

Application Notes and Protocols for the Synthesis of Chiral 1,3-Oxazine Derivatives via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of chiral 1,3-oxazine derivatives is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. These scaffolds are present in a variety of pharmacologically active compounds. The Ritter reaction offers a powerful and atom-economical method for the construction of the C-N bond, a key step in the formation of these heterocyclic systems. This application note provides a detailed protocol for the diastereoselective synthesis of chiral 1,3-oxazine derivatives utilizing the Ritter reaction of the readily available chiral starting material, (–)-isopulegol, with various nitriles.

The Ritter reaction proceeds through the acid-catalyzed generation of a carbocation from an alcohol or alkene, which is subsequently trapped by a nitrile. The resulting nitrilium ion intermediate undergoes hydrolysis to yield an amide. In the context of synthesizing 1,3-oxazines from (–)-isopulegol, the reaction proceeds via an intramolecular cyclization, where the hydroxyl group and the double bond of isopulegol (B1217435) participate in the formation of the oxazine (B8389632) ring.[1][2] This diastereoselective transformation allows for the generation of chiral 1,3-oxazine derivatives with defined stereochemistry.

Data Presentation

The following tables summarize the quantitative data obtained from the Ritter reaction of (–)-isopulegol with a range of aliphatic and aromatic nitriles. The reaction is generally high-yielding, though the choice of acid catalyst can significantly influence the outcome.

Table 1: Yields of Chiral 1,3-Oxazine Derivatives Using H₂SO₄

EntryNitrile (R-CN)RProductYield (%)
1ValeronitrileCH₃(CH₂)₃2 80
2OctanenitrileCH₃(CH₂)₆3 60
3ButyronitrileCH₃(CH₂)₂4 45
4MethoxyacetonitrileOCH₃5 35
5BenzonitrilePh6 40
6Benzyl (B1604629) cyanideBn7 40

Table 2: Effect of Acid Catalyst on the Reaction of (–)-Isopulegol with Benzyl Cyanide

EntryCatalystYield (%)
1H₂SO₄40
2CF₃SO₃H60

Experimental Protocols

This section provides a detailed methodology for the synthesis of chiral 1,3-oxazine derivatives from (–)-isopulegol and various nitriles via the Ritter reaction.

Materials and Equipment
  • (–)-Isopulegol (99% purity)

  • Nitriles (e.g., valeronitrile, octanenitrile, butyronitrile, methoxyacetonitrile, benzonitrile, benzyl cyanide)

  • Concentrated sulfuric acid (H₂SO₄) or Trifluoromethanesulfonic acid (CF₃SO₃H)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

General Procedure for the Ritter Reaction
  • Reaction Setup: To a stirred solution of (–)-isopulegol (1.0 eq) in the respective nitrile (used as both reactant and solvent), cooled to 0 °C in an ice bath, add the acid catalyst (H₂SO₄ or CF₃SO₃H, 2.0 eq) dropwise.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, carefully pour the mixture into a beaker containing crushed ice and a saturated aqueous solution of NaHCO₃ to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford the pure chiral 1,3-oxazine derivative.

Mandatory Visualization

Reaction Mechanism

The following diagram illustrates the proposed mechanism for the Ritter reaction for the synthesis of chiral 1,3-oxazine derivatives from (–)-isopulegol.

Ritter_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Isopulegol (-)-Isopulegol Carbocation Tertiary Carbocation Isopulegol->Carbocation H⁺ Nitrile R-C≡N Nitrilium Nitrilium Ion Carbocation->Nitrilium + R-C≡N Cyclized_Intermediate Cyclized Intermediate Nitrilium->Cyclized_Intermediate Intramolecular Attack Oxazine Chiral 1,3-Oxazine Cyclized_Intermediate->Oxazine -H⁺

Caption: Proposed mechanism of the Ritter reaction for 1,3-oxazine synthesis.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of chiral 1,3-oxazine derivatives.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: (-)-Isopulegol + Nitrile Cool to 0°C Start->Reaction_Setup Acid_Addition Add Acid Catalyst (H₂SO₄ or CF₃SO₃H) Reaction_Setup->Acid_Addition Reaction Stir at Room Temperature (2-4 hours) Acid_Addition->Reaction Workup Work-up: Quench with NaHCO₃ (aq) Reaction->Workup Extraction Extract with CH₂Cl₂ Workup->Extraction Drying Dry organic phase (Na₂SO₄) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Product Pure Chiral 1,3-Oxazine Purification->Product

Caption: General workflow for the synthesis of chiral 1,3-oxazines.

Logical Relationship: Catalyst Choice and Yield

The following diagram illustrates the logical relationship between the choice of acid catalyst and the reaction yield for the synthesis of the benzyl-substituted 1,3-oxazine.

Catalyst_Yield Catalyst Catalyst Choice H₂SO₄ CF₃SO₃H Yield Yield (%) 40 60 Catalyst:h2so4->Yield leads to Catalyst:tfmsa->Yield leads to

Caption: Impact of acid catalyst on reaction yield.

References

Troubleshooting & Optimization

Technical Support Center: 1,3-Oxazinane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,3-oxazinanes and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,3-oxazinanes?

The most prevalent method for synthesizing 1,3-oxazinanes is the multicomponent condensation reaction. This typically involves the reaction of a 1,3-aminoalcohol with an aldehyde or ketone. Variations of this approach, often employing a catalyst, are widely used due to their efficiency.[1] Another common route is the Mannich reaction, which involves the aminoalkylation of a C-H acidic compound with formaldehyde (B43269) and a primary or secondary amine.[2]

Q2: My 1,3-oxazinane synthesis is resulting in a low yield. What are the potential causes?

Low yields in this compound synthesis can be attributed to several factors:

  • Suboptimal Catalyst: The choice of catalyst is critical and can significantly impact the reaction's success.

  • Incorrect Solvent: The polarity and properties of the solvent can influence reaction rates and equilibrium.

  • Inappropriate Reaction Temperature: Temperature can affect reaction kinetics and the stability of reactants and products.

  • Side Reactions and Byproduct Formation: Competing reactions can consume starting materials and reduce the yield of the desired product.

  • Inefficient Purification: Product loss during workup and purification steps can lead to a lower isolated yield.

Q3: What are some common side reactions to be aware of during this compound synthesis?

A potential side reaction is the formation of byproducts from the decomposition of intermediates. For instance, in reactions involving certain substituted phenols, steric hindrance can prevent the desired ring closure, leading to the formation of other derivatives.[3] In Mannich-type reactions, over-alkylation can occur if a primary amine is used, resulting in the formation of a tertiary amine instead of the desired secondary amine within the oxazinane ring.[2]

Troubleshooting Guide

Issue: Low or No Product Yield

This guide provides a systematic approach to troubleshooting low yields in your this compound synthesis.

DOT Script for Troubleshooting Workflow:

TroubleshootingWorkflow start Low Yield Observed catalyst Step 1: Evaluate Catalyst start->catalyst Begin Troubleshooting solvent Step 2: Optimize Solvent catalyst->solvent Catalyst Optimized temperature Step 3: Adjust Temperature solvent->temperature Solvent Optimized purification Step 4: Refine Purification temperature->purification Temperature Optimized success Yield Improved purification->success Purification Optimized

Caption: A stepwise workflow for troubleshooting low yields in this compound synthesis.

Step 1: Evaluate the Catalyst

The choice and amount of catalyst are crucial. If you are not using a catalyst, consider adding one. If you are, it may not be optimal for your specific substrates.

  • Recommendation: Acidic catalysts have been shown to be effective. Consider using catalysts such as a magnetic solid acid nanocatalyst based on ferrierite, which has demonstrated high to excellent yields at room temperature.[1] Other options include Gallium(III) nitrate, which is effective in methanol (B129727) at elevated temperatures.[3]

  • Action: If using a catalyst, verify its activity and consider screening other catalysts. Optimize the catalyst loading; an excess of catalyst does not always improve the yield and can sometimes lead to unwanted side reactions.

Step 2: Optimize the Solvent

The solvent plays a significant role in the reaction. Protic solvents like water and ethanol (B145695) are often effective.

  • Recommendation: In a study optimizing the synthesis of certain 1,3-oxazine derivatives, water was found to provide a higher yield compared to other solvents like ethanol, methanol, and acetonitrile.[1]

  • Action: If your yield is low, consider switching to a different solvent. A solvent screen can be a valuable optimization step.

Step 3: Adjust the Reaction Temperature

Temperature control is critical. While higher temperatures can increase the reaction rate, they can also lead to the degradation of starting materials or the desired product.[3]

  • Recommendation: Many successful syntheses of 1,3-oxazines are carried out at room temperature, which can improve the stability of the products and reduce side reactions.[1] However, some reactions require heating, for instance, to 80°C in methanol.[3]

  • Action: If you are running the reaction at a high temperature, try lowering it to room temperature. Conversely, if the reaction is sluggish at room temperature, a moderate increase in temperature may be beneficial. Monitor the reaction progress by TLC to determine the optimal temperature and time.

Step 4: Refine the Purification Process

Product can be lost during the work-up and purification stages.

  • Recommendation: After the reaction, the mixture can be diluted with water and extracted with an organic solvent like diethyl ether. The combined organic layers should be dried and the solvent evaporated. The crude product can then be purified by recrystallization from a suitable solvent such as ethanol.[4]

  • Action: Ensure complete extraction of the product from the aqueous layer. During recrystallization, minimize the amount of solvent used to avoid product loss.

Data Presentation

Table 1: Effect of Catalyst Amount on Yield

Catalyst Amount (g)Yield (%)
0.00575
0.01085
0.01594
0.02094

Reaction conditions: 4-chloroaniline (B138754) (1 mmol), formaldehyde (2 mmol), and β-naphthol (1 mmol) in water at room temperature for 10 minutes.[1]

Table 2: Effect of Solvent on Yield

SolventYield (%)
Ethanol82
Methanol78
Acetonitrile65
Dichloromethane50
Toluene40
n-hexane30
Water94
Solvent-free70

Reaction conditions: 4-chloroaniline (1 mmol), formaldehyde (2 mmol), β-naphthol (1 mmol), and 0.015 g of M-FER/TEPA/SO3H catalyst at room temperature for 10 minutes.[1]

Experimental Protocols

Protocol 1: Multicomponent Synthesis of 3-(4-bromophenyl)-3,4-dihydro-2H-naphtho[2,1-e][3][5]oxazine

This protocol describes a one-pot synthesis using a catalytic amount of hydrochloric acid.[4]

DOT Script for Experimental Workflow:

ExperimentalWorkflow start Start mix Mix Reactants in Methanol start->mix heat Heat to 80-90°C for 3 hours mix->heat monitor Monitor by TLC heat->monitor workup Work-up: Dilute, Extract, Dry monitor->workup Reaction Complete purify Purify by Recrystallization workup->purify end End purify->end

Caption: A general workflow for the synthesis and purification of a this compound derivative.

Materials:

  • Formaldehyde (2 mmol)

  • p-Bromoaniline (1 mmol)

  • β-Naphthol (1 mmol)

  • Methanol (20 ml)

  • Hydrochloric acid (catalytic amount)

  • Diethyl ether

  • Anhydrous Na2SO4

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, combine formaldehyde (2 mmol), p-bromoaniline (1 mmol), and β-naphthol (1 mmol) in methanol (20 ml).

  • Add a catalytic amount of hydrochloric acid to the mixture.

  • Stir the mixture and heat it to 80-90°C for three hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with water and extract with diethyl ether (2 x 20 ml).

  • Combine the organic layers and dry them over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield the purified 3-(4-bromophenyl)-3,4-dihydro-2H-naphtho[2,1-e][3]oxazine.

Protocol 2: Green Synthesis of 1,3-Oxazine Derivatives using a Magnetic Nanocatalyst

This protocol outlines an environmentally friendly synthesis using a recyclable magnetic nanocatalyst in water.[1]

Materials:

  • Aniline (B41778) derivative (1 mmol)

  • Formaldehyde (2 mmol)

  • β-Naphthol or p-nitrophenol (1 mmol)

  • M-FER/TEPA/SO3H magnetic nanocatalyst (0.015 g)

  • Water (5 mL)

  • Ethyl acetate

Procedure:

  • To a mixture of the aniline derivative (1 mmol), formaldehyde (2 mmol), and β-naphthol or p-nitrophenol (1 mmol) in water (5 mL), add the M-FER/TEPA/SO3H catalyst (0.015 g).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion of the reaction, separate the catalyst from the reaction mixture using an external magnet.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain the product.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

References

Technical Support Center: Overcoming Low Diastereoselectivity in 1,3-Oxazinane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to low diastereoselectivity in the synthesis of 1,3-oxazinanes.

Troubleshooting Guide: Low Diastereoselectivity

Low diastereoselectivity is a common issue in the synthesis of substituted 1,3-oxazinanes. The following guide provides a structured approach to troubleshoot and optimize your reaction conditions.

Problem: My 1,3-oxazinane synthesis results in a low diastereomeric ratio (d.r.).

Here are the potential causes and recommended solutions to improve the diastereoselectivity of your reaction.

Possible Cause Troubleshooting Steps & Solutions
Suboptimal Reaction Temperature Temperature is a critical factor in controlling diastereoselectivity. Lowering the reaction temperature generally favors the formation of the thermodynamically more stable transition state, leading to a higher diastereomeric ratio. It is recommended to screen a range of temperatures, starting from room temperature down to 0 °C, -20 °C, or even -78 °C.[1]
Inappropriate Solvent The polarity and coordinating ability of the solvent can significantly influence the geometry of the transition state. Non-polar or weakly coordinating solvents often lead to better diastereoselectivity. A screening of various anhydrous solvents is advisable. Commonly used solvents include toluene, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[2]
Ineffective Catalyst or Lewis Acid The choice of catalyst, particularly a Lewis acid, can play a crucial role in organizing the transition state to favor the formation of one diastereomer. If you are not using a catalyst, consider adding one. If a catalyst is already in use, it may not be optimal. Screening different Lewis acids (e.g., Sc(OTf)₃, Ti(OiPr)₄, BF₃·OEt₂) is recommended. Ensure the catalyst is active and not degraded.[2]
Substrate Steric Hindrance The steric bulk of the substituents on the 1,3-aminoalcohol and the aldehyde or ketone directs the stereochemical outcome. Larger substituents will preferentially occupy equatorial positions in the chair-like transition state to minimize steric strain, thus favoring a specific diastereomer. If possible, consider modifying the substrates to enhance steric differentiation.[2]
Presence of Moisture Water can interfere with the reaction, especially when using moisture-sensitive catalysts like Lewis acids. Ensure all glassware is flame-dried, and use anhydrous solvents and reagents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.
Incorrect Stoichiometry Ensure the accurate measurement of all reactants and catalysts. A slight excess of the aldehyde or ketone (e.g., 1.1 equivalents) is common.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing diastereoselectivity in this compound synthesis?

A1: The main factors are:

  • Reaction Temperature: Lower temperatures generally increase diastereoselectivity.[2]

  • Solvent: The choice of solvent affects the transition state geometry.

  • Catalyst: Lewis acids can help organize the reactants in the transition state.[2]

  • Substrate Structure: The steric hindrance of substituents on the starting materials plays a significant role in directing the stereochemical outcome.[2]

Q2: How can I improve the yield of my this compound reaction?

A2: Low yields can be due to several factors:

  • Incomplete Reaction: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion.

  • Catalyst Inactivity: If you are using a catalyst, ensure it is fresh and active. Some catalysts are sensitive to air and moisture.[2]

  • Side Reactions: The formation of byproducts such as imines can reduce the yield. Analyze the crude reaction mixture to identify any major side products.

  • Purity of Starting Materials: Impurities in the 1,3-aminoalcohol or aldehyde/ketone can interfere with the reaction. Ensure all reactants are of high purity.

Q3: The purification of my this compound diastereomers is difficult. What separation techniques can I use?

A3: Separating diastereomers can be challenging due to their similar physical properties. Here are some techniques to try:

  • Flash Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., gradients of ethyl acetate (B1210297) in hexanes or methanol (B129727) in dichloromethane) to optimize separation.

  • Preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): For difficult separations, preparative HPLC or SFC can provide higher resolution.

  • Crystallization: It may be possible to selectively crystallize one diastereomer from a suitable solvent mixture.

  • Derivatization: In some cases, derivatizing the mixture with a chiral resolving agent can create new compounds that are more easily separated. The resolving agent can then be cleaved to yield the pure diastereomers.[2]

Q4: How can I determine the diastereomeric ratio and stereochemistry of my this compound products?

A4: The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy :

  • ¹H NMR: The diastereomeric ratio can be determined by integrating well-resolved signals corresponding to each diastereomer.[3][4] The coupling constants (J-values) between protons on the oxazinane ring can provide information about their relative stereochemistry (cis or trans).

  • Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments can reveal the spatial proximity of protons, which is crucial for assigning the relative configuration of the stereocenters.[2]

Data Presentation

The following tables provide illustrative data on how different reaction parameters can influence the diastereoselectivity of this compound synthesis. Note that actual results will vary depending on the specific substrates used.

Table 1: Effect of Solvent on Diastereoselectivity

Aldehyde 1,3-Aminoalcohol Catalyst Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
Benzaldehyde(R)-2-phenylglycinolSc(OTf)₃Toluene2585:15
Benzaldehyde(R)-2-phenylglycinolSc(OTf)₃Dichloromethane2570:30
Benzaldehyde(R)-2-phenylglycinolSc(OTf)₃Acetonitrile2555:45

Table 2: Effect of Temperature on Diastereoselectivity

Aldehyde 1,3-Aminoalcohol Catalyst Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
Isovaleraldehyde(1S,2S)-PseudoephedrineNoneToluene8060:40
Isovaleraldehyde(1S,2S)-PseudoephedrineNoneToluene2575:25
Isovaleraldehyde(1S,2S)-PseudoephedrineNoneToluene090:10
Isovaleraldehyde(1S,2S)-PseudoephedrineNoneToluene-20>95:5

Table 3: Effect of Lewis Acid Catalyst on Diastereoselectivity

Aldehyde 1,3-Aminoalcohol Catalyst (10 mol%) Solvent Temperature (°C) Diastereomeric Ratio (cis:trans)
Cyclohexanecarboxaldehyde(S)-valinolNoneDichloromethane050:50
Cyclohexanecarboxaldehyde(S)-valinolBF₃·OEt₂Dichloromethane080:20
Cyclohexanecarboxaldehyde(S)-valinolTi(OiPr)₄Dichloromethane092:8
Cyclohexanecarboxaldehyde(S)-valinolSc(OTf)₃Dichloromethane0>95:5

Experimental Protocols

General Protocol for Diastereoselective Cyclocondensation Synthesis of 1,3-Oxazinanes

This protocol describes a general procedure for the synthesis of 1,3-oxazinanes from a 1,3-aminoalcohol and an aldehyde, which is a common method for their preparation.[2]

  • Reactant Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add the 1,3-aminoalcohol (1.0 equivalent).

  • Solvent Addition: Dissolve the aminoalcohol in a suitable anhydrous solvent (e.g., toluene, dichloromethane, or THF). The typical concentration is in the range of 0.1–0.5 M.

  • Aldehyde/Ketone Addition: Add the aldehyde or ketone (1.1 equivalents) to the solution.

  • Catalyst Addition (if applicable): If a Lewis acid catalyst is used, add it to the reaction mixture at the appropriate temperature. For example, Sc(OTf)₃ (0.1 equivalents) can be added at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., from 0 °C to reflux) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. If an acid catalyst was used, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired this compound diastereomers.

  • Characterization: Characterize the purified products by NMR spectroscopy (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm the structure and determine the diastereomeric ratio.[2]

Visualizations

Troubleshooting_Diastereoselectivity start Low Diastereoselectivity Observed check_temp Is Reaction Temperature Optimized? start->check_temp check_solvent Is Solvent Choice Appropriate? check_temp->check_solvent No lower_temp Lower Reaction Temperature (e.g., 0 °C to -78 °C) check_temp->lower_temp Yes check_catalyst Is a Suitable Catalyst Used? check_solvent->check_catalyst No screen_solvents Screen Non-Polar/ Weakly Coordinating Solvents (Toluene, DCM, THF) check_solvent->screen_solvents Yes check_substrate Are Substrate Sterics Favorable? check_catalyst->check_substrate No screen_catalysts Screen Lewis Acids (Sc(OTf)₃, Ti(OiPr)₄, BF₃·OEt₂) check_catalyst->screen_catalysts Yes modify_substrate Modify Substrate to Increase Steric Hindrance check_substrate->modify_substrate Yes end High Diastereoselectivity Achieved check_substrate->end No lower_temp->check_solvent screen_solvents->check_catalyst screen_catalysts->check_substrate modify_substrate->end

Caption: Troubleshooting workflow for improving low diastereoselectivity.

Experimental_Workflow prep 1. Reactant & Glassware Preparation (Flame-dried flask, inert atmosphere) dissolve 2. Dissolve 1,3-Aminoalcohol in Anhydrous Solvent prep->dissolve add_reactants 3. Add Aldehyde/Ketone & Catalyst (if any) dissolve->add_reactants react 4. Stir at Controlled Temperature & Monitor by TLC/LC-MS add_reactants->react workup 5. Reaction Quench & Aqueous Work-up react->workup extract 6. Organic Extraction & Drying workup->extract purify 7. Concentration & Purification (Column Chromatography) extract->purify analyze 8. Characterization & d.r. Determination (NMR, MS, IR) purify->analyze

References

Technical Support Center: Separation of 1,3-Oxazinane Diastereomers by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the separation of 1,3-oxazinane diastereomers by column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the column chromatography separation of this compound diastereomers, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing poor or no separation of my this compound diastereomers?

Answer: The separation of diastereomers can be challenging due to their similar physical properties.[1] Several factors could be contributing to poor resolution:

  • Inappropriate Solvent System: The polarity of the eluent may not be optimal to differentiate between the diastereomers.

  • Stationary Phase: Standard silica (B1680970) gel might not be providing enough selectivity.

    • Solution: Consider using high-performance stationary phases which can improve resolution.[1]

  • Column Overloading: Applying too much sample to the column can lead to broad, overlapping peaks.

    • Solution: Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.

Question 2: My peaks are tailing. What can I do to improve the peak shape?

Answer: Peak tailing for this compound diastereomers, which can be basic, is a common issue on silica gel columns.

  • Cause: Strong interactions between the basic nitrogen of the oxazinane ring and acidic silanol (B1196071) groups on the silica surface can cause tailing.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and minimize unwanted secondary interactions, resulting in more symmetrical peaks.

Question 3: The diastereomers are co-eluting as a single peak. What are my options?

Answer: If simple flash chromatography is insufficient, more advanced techniques may be necessary.

  • Preparative HPLC/SFC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) can offer superior resolution.[1] Chiral stationary phases can sometimes be effective for separating diastereomers as well.[1]

  • Derivatization: In some cases, derivatizing the diastereomeric mixture with a chiral resolving agent can create new compounds that are more easily separated by chromatography. The derivatizing agent can be cleaved after separation to yield the pure diastereomers.[1]

  • Crystallization: If your compound is crystalline, fractional crystallization can be an effective separation method. One diastereomer may crystallize preferentially from a specific solvent system.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for separating this compound diastereomers?

A1: Flash column chromatography using silica gel is the most common and initial method of choice for the purification of this compound diastereomers.[1]

Q2: What are the recommended solvent systems for the separation of this compound diastereomers on silica gel?

A2: The most frequently used solvent systems are mixtures of a non-polar solvent like hexanes or petroleum ether with a more polar solvent. Common combinations include:

  • Hexane/Ethyl Acetate[1]

  • Dichloromethane/Methanol[1] The ratio of the solvents is critical and should be optimized for each specific separation.

Q3: How can I monitor the progress of the separation?

A3: Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation. Develop a TLC method that shows good separation of the diastereomers before attempting column chromatography. This will help in choosing the appropriate solvent system for the column.

Q4: Should I use an isocratic or gradient elution?

A4: For closely eluting diastereomers, a shallow gradient elution is often more effective than an isocratic elution. A gradient allows for better separation of the desired compounds while speeding up the elution of more strongly retained impurities.

Q5: How do I determine the stereochemistry of the separated this compound diastereomers?

A5: The stereochemistry of the purified diastereomers is typically determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. Analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments can provide information about the relative stereochemistry (cis or trans) of the substituents on the oxazinane ring.[1]

Data Presentation

Illustrative Example: Comparison of Solvent Systems for the Separation of a Hypothetical this compound Diastereomer Pair

Disclaimer: The following data is for illustrative purposes only and is intended to demonstrate how different solvent systems can affect the separation of this compound diastereomers. Actual results will vary depending on the specific compound and experimental conditions.

EntryStationary PhaseEluent System (v/v)Diastereomer 1 RfDiastereomer 2 RfResolution (Rs)
1Silica GelHexane/Ethyl Acetate (80:20)0.350.300.8
2Silica GelHexane/Ethyl Acetate (90:10)0.200.171.2
3Silica GelDichloromethane/Methanol (98:2)0.400.360.7
4Silica GelHexane/Ethyl Acetate (90:10) + 0.5% Triethylamine0.210.181.3

Experimental Protocols

General Protocol for the Separation of this compound Diastereomers by Flash Column Chromatography

This protocol provides a general guideline for the separation of a mixture of this compound diastereomers using flash column chromatography with a gradient elution.

1. Materials and Equipment:

  • Glass chromatography column

  • Silica gel (230-400 mesh)

  • Eluent solvents (e.g., HPLC grade hexanes and ethyl acetate)

  • Triethylamine (optional)

  • Crude mixture of this compound diastereomers

  • Sand

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

2. Slurry Preparation and Column Packing:

  • Choose a column of appropriate size for the amount of crude material to be separated.

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). The consistency should be pourable but not too dilute.

  • Secure the column in a vertical position and add a small amount of the initial eluent.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the silica gel to settle, and then add a thin layer of sand on top to protect the silica bed.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer.

3. Sample Loading:

  • Dissolve the crude this compound diastereomer mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the sand layer using a pipette.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is again at the top of the sand.

4. Elution and Fraction Collection:

  • Carefully add the initial eluent to the top of the column.

  • Begin collecting fractions.

  • Gradually increase the polarity of the eluent according to a predetermined gradient profile. For example:

    • 5% Ethyl Acetate in Hexanes (2 column volumes)

    • 5% to 15% Ethyl Acetate in Hexanes (linear gradient over 10 column volumes)

    • 15% Ethyl Acetate in Hexanes (hold for 5 column volumes)

  • If peak tailing is observed on TLC, consider adding 0.1-0.5% triethylamine to the eluent system.

5. Analysis of Fractions:

  • Monitor the collected fractions by TLC to identify which fractions contain the separated diastereomers.

  • Combine the pure fractions of each diastereomer.

  • Evaporate the solvent under reduced pressure to obtain the purified diastereomers.

  • Characterize the purified compounds by NMR and other analytical techniques to confirm their structure and purity.

Visualizations

Troubleshooting_Workflow start Poor Separation of Diastereomers check_tlc Review TLC Analysis start->check_tlc broad_peaks Peaks are Broad and Overlapping check_tlc->broad_peaks co_elution Diastereomers Co-elute check_tlc->co_elution tailing_peaks Peaks are Tailing check_tlc->tailing_peaks overloading Column Overloading? broad_peaks->overloading solvent_opt Optimize Solvent System? co_elution->solvent_opt basic_compound Is the this compound Basic? tailing_peaks->basic_compound reduce_load Reduce Sample Load overloading->reduce_load Yes overloading->solvent_opt No end Successful Separation reduce_load->end change_solvent Vary Solvent Ratio or Change Solvent System solvent_opt->change_solvent Yes stationary_phase Consider Alternative Stationary Phase (e.g., High-Performance Silica) solvent_opt->stationary_phase No gradient Use a Shallower Gradient change_solvent->gradient gradient->end adv_techniques Consider Advanced Techniques stationary_phase->adv_techniques basic_compound->solvent_opt No add_base Add Triethylamine (0.1-1%) to Eluent basic_compound->add_base Yes add_base->end hplc_sfc Preparative HPLC/SFC adv_techniques->hplc_sfc derivatization Derivatization adv_techniques->derivatization crystallization Fractional Crystallization adv_techniques->crystallization hplc_sfc->end derivatization->end crystallization->end

Caption: Troubleshooting workflow for the separation of this compound diastereomers.

Experimental_Workflow start Start: Crude Diastereomeric Mixture tlc_dev 1. Develop TLC Method start->tlc_dev column_prep 2. Prepare and Pack Column tlc_dev->column_prep sample_load 3. Load Sample column_prep->sample_load elution 4. Elute with Gradient sample_load->elution fraction_collection 5. Collect Fractions elution->fraction_collection fraction_analysis 6. Analyze Fractions by TLC fraction_collection->fraction_analysis combine_pure 7. Combine Pure Fractions fraction_analysis->combine_pure solvent_evap 8. Evaporate Solvent combine_pure->solvent_evap characterization 9. Characterize Purified Diastereomers solvent_evap->characterization end End: Pure Diastereomers characterization->end

Caption: General experimental workflow for flash chromatography separation.

References

Common side reactions in the synthesis of substituted 1,3-oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted 1,3-oxazinanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing substituted 1,3-oxazinanes?

A1: The most prevalent method for synthesizing substituted 1,3-oxazinanes is the cyclocondensation of a 1,3-aminoalcohol with an aldehyde or ketone. This reaction is often catalyzed by an acid and proceeds via the formation of a hemiaminal intermediate, which then dehydrates to form the cyclic 1,3-oxazinane ring. This approach is a variation of the Mannich reaction.[1][2]

Q2: What are the critical parameters to control for a successful this compound synthesis?

A2: Several parameters are crucial for a successful synthesis:

  • Catalyst Choice: The selection of an appropriate catalyst is critical for achieving high yields and minimizing reaction times.[3]

  • Reaction Temperature: Temperature control is essential to prevent the formation of side products and the decomposition of starting materials or the desired product.

  • Solvent: The choice of solvent can influence reaction rates and, in some cases, the position of the ring-chain tautomeric equilibrium.

  • Purity of Starting Materials: Using high-purity 1,3-aminoalcohols and aldehydes is crucial to avoid side reactions.

Q3: How can I purify my substituted this compound product?

A3: The most common purification techniques are column chromatography and recrystallization.

  • Column Chromatography: Silica (B1680970) gel column chromatography is effective for separating the this compound from non-polar impurities and some side products. Using a solvent system such as hexane/ethyl acetate (B1210297) is common. To prevent streaking of the basic product on the silica gel, it is often beneficial to add a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to the eluent.[3]

  • Recrystallization: If the synthesized this compound is a solid, recrystallization from a suitable solvent can be a highly effective method for obtaining a pure product.[3]

Troubleshooting Guides

Issue 1: Low or No Product Yield

Q: My this compound synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I improve it?

A: Low yields in this compound synthesis can arise from several factors. Below is a step-by-step troubleshooting guide to help you identify and resolve the issue.

1. Catalyst Inefficiency or Absence:

  • Problem: The reaction may be too slow without a catalyst, or the chosen catalyst may not be optimal for your specific substrates.

  • Solution: If you are not using a catalyst, consider adding one. If you are, you may need to screen different types of catalysts. Acidic catalysts are commonly employed.

Table 1: Effect of Different Catalysts on the Yield of this compound Derivatives

CatalystSubstratesSolventTimeYield (%)Reference
Alum (KAl(SO₄)₂·12H₂O)Aniline (B41778), Formaldehyde (B43269), 4-Nitrophenol (B140041)Water15 min92[4]
ZrOCl₂Aniline, Formaldehyde, 1-NaphtholWater30 min94[5]
Thiamine hydrochloride (VB1)Aniline, Formaldehyde, 1-NaphtholWater25 min93[5]
M-FER/TEPA/SO₃HAniline, Formaldehyde, 4-NitrophenolWater10 min95[5]
Ga(NO₃)₃·6H₂OPiperazine derivative, Phenol, FormaldehydeMethanol30 min83[6]
Co₃(PO₄)₂Benzaldehyde, β-Naphthol, UreaEthanol (B145695)/Water7 min97[3]

Data presented is for representative examples and yields may vary based on specific substrates and reaction conditions.

2. Suboptimal Reaction Conditions:

  • Problem: The reaction temperature, time, or solvent may not be ideal for your specific synthesis.

  • Solution:

    • Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. Some reactions proceed well at room temperature, while others require heating.[5][6]

    • Reaction Time: Monitor the reaction progress over time using TLC or LC-MS to determine the optimal reaction duration.

    • Solvent: While many modern syntheses are performed in green solvents like water or ethanol, your specific substrates might require a different solvent.[3][5]

3. Starting Material Quality:

  • Problem: Impurities in the 1,3-aminoalcohol or aldehyde can lead to side reactions that consume the starting materials.

  • Solution: Ensure the purity of your starting materials. If necessary, purify them before use.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-1,3-oxazines using a Solid Acid Nano Catalyst [5]

  • To a mixture of an aniline (1 mmol), formaldehyde (1.2 mmol), and 4-nitrophenol or β-naphthol (1 mmol) in water (5 mL), add the M-FER/TEPA/SO₃H catalyst (0.015 g).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Wash the solid product with water.

  • Recrystallize the crude product from ethanol to afford the pure 1,3-oxazine derivative.

troubleshooting_low_yield start Low or No Product Yield catalyst Check Catalyst start->catalyst Is a catalyst being used? conditions Optimize Reaction Conditions catalyst->conditions Yes, but yield is still low solution Improved Yield catalyst->solution No, add catalyst materials Verify Starting Material Quality conditions->materials Optimization does not improve yield conditions->solution Yield improves materials->solution Purified materials improve yield

Caption: Troubleshooting workflow for low product yield.

Issue 2: Presence of Significant Side Products

Q: My reaction mixture shows multiple spots on TLC, and the yield of the desired this compound is low. What are the likely side reactions, and how can I minimize them?

A: Several side reactions can compete with the formation of the desired this compound. Understanding these pathways is key to minimizing byproduct formation.

1. Schiff Base (Imine) Formation:

  • Problem: The 1,3-aminoalcohol can react with the aldehyde to form a stable Schiff base (imine), which may not cyclize to the desired product. This is particularly prevalent with primary amines.

  • Solution:

    • Catalyst: Use of an appropriate acid catalyst can promote the cyclization of the intermediate hemiaminal.

    • Water Removal: Removing water from the reaction mixture can shift the equilibrium towards the cyclized product. This can be achieved by azeotropic distillation with a Dean-Stark apparatus if the solvent is appropriate (e.g., toluene).

2. Aminal Formation:

  • Problem: If using formaldehyde and a primary amine, two equivalents of the amine can react with one equivalent of formaldehyde to form an aminal.

  • Solution: Control the stoichiometry of the reactants carefully. Using a slight excess of formaldehyde might be necessary, but a large excess should be avoided.

3. Aldehyde Self-Condensation:

  • Problem: Aldehydes with α-hydrogens can undergo self-condensation (aldol reaction) under basic or acidic conditions.

  • Solution: Maintain a neutral or mildly acidic pH if possible. Add the aldehyde slowly to the reaction mixture to keep its instantaneous concentration low.

4. Polymerization:

  • Problem: Aldehydes, particularly formaldehyde, can polymerize.

  • Solution: Control the reaction temperature and avoid highly acidic conditions which can promote polymerization.

side_reactions cluster_main Desired Reaction Pathway cluster_side Side Reactions Aminoalcohol Aminoalcohol Hemiaminal Hemiaminal Aminoalcohol->Hemiaminal Aminal Aminal Aminoalcohol->Aminal + Formaldehyde Aldehyde Aldehyde Aldehyde->Hemiaminal Aldol_Condensation Aldol Condensation Aldehyde->Aldol_Condensation + Aldehyde Polymer Polymerization Aldehyde->Polymer This compound This compound Hemiaminal->this compound - H2O Schiff_Base Schiff Base (Imine) Hemiaminal->Schiff_Base - H2O

Caption: Desired vs. side reaction pathways.

Issue 3: Product Instability and Ring-Chain Tautomerism

Q: I have isolated my this compound, but it seems to be in equilibrium with an open-chain form. How can I characterize and control this?

A: Substituted 1,3-oxazinanes can exist in equilibrium with their open-chain Schiff base tautomers. This is a known phenomenon for many 1,3-heterocycles.[7][8]

  • Characterization: The presence of both the cyclic (ring) and open-chain forms can be detected and quantified by NMR spectroscopy. The open-chain form will show a characteristic imine proton signal (-CH=N-), while the cyclic form will have distinct signals for the protons on the oxazinane ring.

  • Factors Influencing the Equilibrium:

    • Substituents: Electron-withdrawing groups on the 2-aryl substituent tend to stabilize the open-chain form, while electron-donating groups favor the cyclic form.

    • Solvent Polarity: The equilibrium can be solvent-dependent. In some cases, non-polar solvents favor the cyclic form.[7]

    • Temperature: The equilibrium can also be temperature-dependent.

  • Control and Isolation:

    • If the desired product is the cyclic form, it may be possible to crystallize it selectively from a solvent system that favors the ring form.

    • In some synthetic applications, the open-chain tautomer may be the reactive species, so understanding the equilibrium can be advantageous.

Table 2: Ring-Chain Tautomerism in 2-Aryl-Substituted 1,3-Oxazinanes in CDCl₃

2-Aryl Substituent (X-C₆H₄)Ring Form (%)Open-Chain Form (%)
p-NMe₂>95<5
p-OMe9010
p-Me8515
H8020
p-Cl7030
m-NO₂4060

Data is representative and illustrates the trend of substituent effects on the equilibrium.

ring_chain_tautomerism cluster_factors Factors Influencing Equilibrium ring Substituted This compound (Ring Form) chain Schiff Base (Open-Chain Form) ring->chain Equilibrium Substituents Substituents Solvent Polarity Solvent Polarity Temperature Temperature

References

Technical Support Center: Optimizing 1,3-Oxazinane Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-oxazinanes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst activity and troubleshooting common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems for 1,3-oxazinane synthesis?

A1: A variety of catalysts can be employed for the synthesis of 1,3-oxazinanes. The choice of catalyst is crucial and often depends on the specific substrates and desired reaction conditions.[1] Commonly used catalysts include:

  • Ruthenium-based catalysts: Highly efficient for stereospecific rearrangements to form N-H-1,3-oxazinanes.[2]

  • Palladium-based catalysts: Used in decarboxylation-cycloaddition reactions to yield a range of 1,3-oxazinanes.[2]

  • Gold(I) catalysts: Effective for the cycloisomerization of N-(2-alkynyl)aryl benzamides to produce highly substituted 4H-benzo[d][2][3]oxazines.[4]

  • Solid acid nano-catalysts: Materials like ferrierite-based magnetic catalysts (M-FER/TEPA/SO₃H) and cobalt-based phosphates offer high yields under environmentally friendly conditions.[3][5][6]

  • Lewis acids: Gallium(III) nitrate (B79036) has been shown to be an effective catalyst.[1][7]

  • "Green" catalysts: Alum (KAl(SO₄)₂·12H₂O) is a non-toxic and reusable option, particularly effective in aqueous media.[1]

Q2: How do reaction conditions affect the yield and purity of 1,3-oxazinanes?

A2: Reaction conditions such as solvent, temperature, and reaction time significantly influence the outcome of this compound synthesis.

  • Solvent: While traditional syntheses often use organic solvents, water-mediated and solvent-free conditions have proven to be highly efficient.[1][8] The choice of solvent can affect catalyst activity and product solubility. For instance, an ethanol/water mixture has been shown to be an effective green solvent system.[5]

  • Temperature: Many modern protocols can be performed at room temperature, especially with the use of an appropriate catalyst.[1][3][6] In some cases, gentle heating may be necessary to drive the reaction to completion, but excessive heat can lead to the formation of byproducts.[1]

  • Reaction Time: Reaction times can vary from a few minutes to several hours.[3] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal time and avoid potential degradation or side reactions from prolonged reaction times.[1]

Q3: What are some common side reactions observed during this compound formation?

A3: Side reactions can lead to lower yields and purification challenges. Potential side reactions may include the formation of aminals, hemiaminals, or other condensation byproducts, depending on the specific reactants and conditions used. The choice of catalyst and careful control of reaction parameters can help minimize these unwanted reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,3-oxazinanes.

Issue 1: Low or No Product Yield

Possible Causes & Solutions

  • Suboptimal Catalyst: The chosen catalyst may not be suitable for your specific substrates.[1]

    • Solution: Screen a variety of catalysts, including Lewis acids, solid acids, or metal-based catalysts.[3][5][7] Consider using a catalyst known to be effective for similar substrates.

  • Incorrect Reaction Conditions: The temperature, solvent, or reaction time may not be optimal.[1]

    • Solution: Systematically vary the reaction conditions. Monitor the reaction by TLC to track product formation and identify the optimal parameters.[1] For instance, if a reaction is sluggish at room temperature, gentle heating might be beneficial.[1]

  • Purity of Starting Materials: Impurities in the starting materials can inhibit the catalyst or lead to side reactions.

    • Solution: Ensure all reactants and solvents are of high purity. Purify starting materials if necessary.

  • Catalyst Deactivation: The catalyst may have lost its activity due to improper handling or storage.

    • Solution: Use fresh catalyst or regenerate the catalyst if possible. Some solid catalysts can be recovered and reused.[3]

Troubleshooting_Low_Yield start Low or No Yield catalyst Suboptimal Catalyst? start->catalyst conditions Incorrect Conditions? start->conditions purity Impure Reagents? start->purity deactivation Catalyst Deactivated? start->deactivation solution_catalyst Screen Different Catalysts catalyst->solution_catalyst solution_conditions Optimize Temp, Solvent, Time conditions->solution_conditions solution_purity Purify Starting Materials purity->solution_purity solution_deactivation Use Fresh/Regenerated Catalyst deactivation->solution_deactivation

Caption: Troubleshooting logic for low product yield.

Issue 2: Formation of Multiple Products/Poor Selectivity

Possible Causes & Solutions

  • Side Reactions: The reaction conditions may favor the formation of byproducts.

    • Solution: Adjust the reaction temperature. Lowering the temperature can sometimes improve selectivity. Also, consider changing the solvent to one that disfavors the formation of side products.

  • Catalyst Specificity: The catalyst may not be selective for the desired transformation.

    • Solution: Investigate catalysts known for high selectivity in similar reactions. For example, some ruthenium catalysts offer high stereospecificity.[2]

  • Stoichiometry of Reactants: An incorrect ratio of reactants can lead to the formation of undesired products.

    • Solution: Carefully control the stoichiometry of the reactants. A slight excess of one reactant may be beneficial in some cases, but large deviations can be detrimental.

Troubleshooting_Selectivity start Poor Selectivity side_reactions Side Reactions? start->side_reactions catalyst_spec Non-Specific Catalyst? start->catalyst_spec stoichiometry Incorrect Stoichiometry? start->stoichiometry solution_side_reactions Adjust Temp. & Solvent side_reactions->solution_side_reactions solution_catalyst_spec Use a More Selective Catalyst catalyst_spec->solution_catalyst_spec solution_stoichiometry Optimize Reactant Ratios stoichiometry->solution_stoichiometry

Caption: Troubleshooting guide for poor reaction selectivity.

Data Presentation

Table 1: Comparison of Catalysts for this compound Synthesis

CatalystSubstratesSolventTemperature (°C)Time (min)Yield (%)Reference
Co₃(PO₄)₂β-naphthol, benzaldehyde, ureaEthanol/water (80%)Reflux1586[5]
CoCa₃(HPO₄)(PO₄)₂(OH)β-naphthol, benzaldehyde, ureaEthanol/water (80%)Reflux1595[5]
M-FER/TEPA/SO₃HAnilines, formaldehyde (B43269), 4-nitrophenol (B140041)WaterRoom Temp.-High to Excellent[3][6]
Gold(I) (C6)N-(2-alkynyl)aryl benzamideDCM23-90[4]
Ga(NO₃)₃·6H₂OTriphenol, Et₃NMethanol8030>80[7]
BF₃-SiO₂2-naphthol, formaldehyde, primary aminesSolvent-free (ultrasound)Room Temp.-Good to Excellent[8]

Experimental Protocols

General Procedure for the Synthesis of 1,3-Oxazine Derivatives using a Solid Acid Nano-Catalyst

This protocol is a general guideline based on the synthesis using M-FER/TEPA/SO₃H.[3]

  • Reactant Mixture: In a round-bottom flask, combine the aniline (B41778) derivative (1 mmol), formaldehyde (1.2 mmol), and 4-nitrophenol or β-naphthol (1 mmol).

  • Solvent Addition: Add water as the solvent.

  • Catalyst Addition: Introduce the solid acid nano-catalyst (e.g., M-FER/TEPA/SO₃H, 0.015 g).

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, separate the catalyst using a strong magnet.[3] The product can then be isolated through standard extraction and purification procedures.

  • Purification: Purify the crude product by recrystallization or column chromatography.

  • Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.[3][6]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants 1. Combine Reactants (Aniline, Formaldehyde, Phenol) solvent 2. Add Solvent (e.g., Water) reactants->solvent catalyst 3. Add Catalyst (e.g., M-FER/TEPA/SO3H) solvent->catalyst stir 4. Stir at Room Temperature catalyst->stir monitor 5. Monitor by TLC stir->monitor separate 6. Separate Catalyst monitor->separate purify 7. Purify Product separate->purify characterize 8. Characterize Product (NMR, IR, etc.) purify->characterize

Caption: General experimental workflow for this compound synthesis.

References

Technical Support Center: Cyclocondensation of 1,3-Amino Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the cyclocondensation of 1,3-amino alcohols to form 1,3-oxazines and related heterocycles.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the cyclocondensation of a 1,3-amino alcohol with a carbonyl compound?

A1: The reaction generally proceeds through the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product. The mechanism can be catalyzed by acids or bases. A proposed pathway involves the initial reaction between the amine and the carbonyl compound to form an iminium intermediate, which then undergoes intramolecular cyclization with the hydroxyl group.[1][2]

Q2: What are the most common carbonyl compounds used in this reaction?

A2: Formaldehyde (B43269) is widely used, often in the form of an aqueous solution (formalin) or as its solid polymer, paraformaldehyde.[2][3] Other aldehydes and ketones can also be employed, but their reactivity can be influenced by steric and electronic factors.

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress.[4] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.

Troubleshooting Guide

Issue 1: Low or No Product Yield

Low yields are a frequent issue in the synthesis of 1,3-oxazines. Several factors can contribute to this problem. Below is a step-by-step guide to troubleshoot and optimize your reaction.

Possible Cause & Suggested Solution

  • Suboptimal Catalyst: The choice of catalyst is critical for achieving high yields.[5]

    • Solution: If you are not using a catalyst, consider adding one. If you are using a catalyst and observing low yields, it may not be optimal for your specific substrates. Experiment with different types of catalysts, such as acidic catalysts (e.g., Alum, BF₃-SiO₂), Lewis acids (e.g., Gallium(III) nitrate), or "green" reusable catalysts (e.g., magnetic nanocatalysts).[6][7]

  • Incorrect Reaction Conditions: Temperature, solvent, and reaction time significantly impact the reaction outcome.

    • Solution:

      • Temperature: While many modern protocols operate at room temperature, gentle heating may be necessary for less reactive substrates. However, excessive heat can lead to side reactions.

      • Solvent: The choice of solvent can influence reaction rates and yields. While organic solvents are common, water-mediated synthesis has proven effective and environmentally friendly for certain reactions.[8]

      • Reaction Time: Monitor the reaction by TLC to determine the optimal time. Prolonged reaction times do not always lead to higher yields and can promote the formation of byproducts.

  • Substrate Reactivity: The electronic properties of your 1,3-amino alcohol and carbonyl compound can affect their reactivity.

    • Solution:

      • Amino Alcohol: Electron-donating groups on the amino alcohol can enhance the nucleophilicity of the nitrogen atom, favoring the reaction. Conversely, electron-withdrawing groups can decrease nucleophilicity and hinder the reaction.[5]

      • Carbonyl Compound: Aldehydes are generally more reactive than ketones. Steric hindrance on the carbonyl compound can also reduce the reaction rate.

  • Purity of Starting Materials: Impurities in the reactants can interfere with the reaction.

    • Solution: Ensure the purity of your 1,3-amino alcohol and carbonyl compound. Aldehydes are particularly prone to oxidation to carboxylic acids, which can inhibit the reaction.[5]

Issue 2: Formation of Side Products and Purification Challenges

The presence of multiple spots on a TLC plate indicates the formation of side products, which can complicate purification.

Common Side Reactions and Byproducts

  • Schiff Base (Imine) Formation: The reaction between the amine and the aldehyde can sometimes stall at the Schiff base intermediate without proceeding to cyclization.[5]

  • Aminal Formation: When using formaldehyde, it can react with two equivalents of the amino alcohol to form an aminal.[5]

  • Polymerization: Aldehydes, especially formaldehyde, are prone to polymerization under certain conditions.[5]

  • Self-Condensation of Aldehyde: Aldehydes with α-hydrogens can undergo self-condensation reactions.[5]

Purification Strategies

  • Column Chromatography: This is a widely used method for purifying 1,3-oxazines.

    • Pro-Tip: Due to the basic nature of the nitrogen atom in the 1,3-oxazine ring, it is advisable to add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent to prevent streaking on the silica (B1680970) gel column.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Data Presentation: Catalyst Comparison

The choice of catalyst can significantly influence the yield and reaction time of the cyclocondensation. The following table summarizes the performance of various catalysts in the synthesis of 1,3-oxazine derivatives.

CatalystSolventTemperature (°C)TimeYield (%)Reference
No Catalyst WaterRoom Temp.4 h35
Alum (KAl(SO₄)₂·12H₂O) WaterRoom Temp.20-30 min85-95
GO-Fe₃O₄–Ti(IV) Ethanol8010-20 min90-98[6]
Co₃(PO₄)₂ Ethanol/WaterReflux7 minup to 97[7]
Amberlyst IR-120 Not SpecifiedNot SpecifiedNot SpecifiedHigh[9]
Ga(NO₃)₃·6H₂O Methanol8030 min83[2]

Experimental Protocols

Protocol 1: General Procedure for Alum-Catalyzed Synthesis of Naphthoxazines in Water

This protocol is adapted from a general and efficient method for the synthesis of various substituted 2,3-dihydro-2-phenyl-1H-naphtho[1,2-e][1][8]oxazines and 3,4-dihydro-3-phenyl-2H-naphtho[2,1-e][1][8]oxazines.

Materials:

  • α- or β-Naphthol

  • Aromatic amine

  • Formaldehyde (37% aqueous solution)

  • Alum (KAl(SO₄)₂·12H₂O)

  • Water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the naphthol (1 mmol), aromatic amine (1 mmol), and alum (10 mol%) in water (5 mL).

  • Add formaldehyde (2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for the time indicated by TLC monitoring.

  • Upon completion, extract the reaction mixture with ethyl acetate (2 x 20 mL).

  • Wash the combined organic layers with brine (2 x 20 mL) and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography (hexane:ethyl acetate) or recrystallization.

Protocol 2: Synthesis of 1,3-Oxazine Derivatives using a Reusable Magnetic Nanocatalyst

This protocol is based on the use of a GO-Fe₃O₄–Ti(IV) nanocatalyst for the synthesis of 2-(aryl or alkyl)-2,3-dihydro-1H-naphtho[1,2-e][1]oxazine derivatives.

Materials:

  • β-Naphthol (1 mmol)

  • Primary amine (e.g., 4-methoxy aniline) (1 mmol)

  • Formaldehyde (2 mmol)

  • GO-Fe₃O₄–Ti(IV) catalyst

  • Ethanol

  • External magnet

Procedure:

  • To a mixture of β-naphthol and the primary amine in ethanol, add the GO-Fe₃O₄–Ti(IV) catalyst.

  • Add formaldehyde to the mixture.

  • Stir the reaction mixture at 80°C for 10-20 minutes.

  • Monitor the reaction progress by TLC.

  • After completion, separate the magnetic catalyst from the reaction mixture using an external magnet.

  • The catalyst can be washed, dried, and reused for subsequent reactions.

  • Isolate the product by evaporating the solvent. Further purification can be done by recrystallization if necessary.

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the proposed mechanism for the acid-catalyzed cyclocondensation of a 1,3-amino alcohol with an aldehyde.

reaction_mechanism cluster_start Starting Materials cluster_intermediates Intermediates cluster_end Product 1_3_Aminoalcohol 1,3-Aminoalcohol Hemiaminal Hemiaminal Intermediate 1_3_Aminoalcohol->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde Protonation H+ Catalyst (H+) Protonated_Aldehyde->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration H2O Water Hemiaminal->H2O Protonated_Oxazine Protonated 1,3-Oxazine Iminium_Ion->Protonated_Oxazine Intramolecular Cyclization Protonated_Oxazine->H+ 1_3_Oxazine 1,3-Oxazine Protonated_Oxazine->1_3_Oxazine Deprotonation

Caption: Proposed mechanism for acid-catalyzed 1,3-oxazine synthesis.

Troubleshooting Logic Diagram

This diagram provides a logical workflow for troubleshooting common issues in 1,3-oxazine synthesis.

troubleshooting_workflow start Start: Low/No Yield catalyst_check Is a catalyst being used? start->catalyst_check no_catalyst Action: Add a suitable catalyst (e.g., Alum, Lewis Acid) catalyst_check->no_catalyst No conditions_check Are reaction conditions (T, time, solvent) optimized? catalyst_check->conditions_check Yes no_catalyst->conditions_check optimize_catalyst Action: Optimize catalyst. Try a different class (acidic, Lewis, etc.) optimize_catalyst->conditions_check optimize_conditions Action: Monitor by TLC. Adjust T, time, or solvent. conditions_check->optimize_conditions No purity_check Are starting materials pure? conditions_check->purity_check Yes optimize_conditions->purity_check purify_reagents Action: Purify reagents. Check aldehyde for oxidation. purity_check->purify_reagents No side_products Multiple spots on TLC? purity_check->side_products Yes purify_reagents->side_products purification_strategy Action: Optimize purification. Use basic modifier in chromatography. side_products->purification_strategy Yes success Yield Improved side_products->success No purification_strategy->success

Caption: Troubleshooting workflow for low-yield cyclocondensation reactions.

References

Technical Support Center: Optimization of Rh₂(OAc)₄-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dirhodium(II) tetraacetate (Rh₂(OAc)₄) in their catalytic reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, leading to suboptimal results.

Question: My Rh₂(OAc)₄-catalyzed reaction is showing low to no conversion. What are the potential causes and solutions?

Answer:

Several factors can contribute to low or no conversion in Rh₂(OAc)₄-catalyzed reactions. A systematic approach to troubleshooting is recommended.

  • Catalyst Quality and Handling:

    • Moisture Sensitivity: Rh₂(OAc)₄ is hygroscopic, and moisture can deactivate the catalyst. Ensure the catalyst has been stored in a desiccator and handled under an inert atmosphere (e.g., argon or nitrogen).

    • Catalyst Purity: Impurities in the catalyst can inhibit the reaction. Use a high-purity grade of Rh₂(OAc)₄. If the catalyst is old or has changed color from its typical emerald green, its activity may be compromised.

  • Reaction Conditions:

    • Insufficient Temperature: Some Rh₂(OAc)₄-catalyzed reactions require elevated temperatures to proceed efficiently. If the reaction is sluggish at room temperature, consider moderately increasing the temperature. For example, some C-H insertion reactions show improved yields at 60 °C.

    • Inappropriate Solvent: The choice of solvent is crucial and can significantly impact reaction outcomes. Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are commonly used. Protic solvents or those that can coordinate strongly with the rhodium center may inhibit catalysis.

  • Reagent Quality:

    • Diazo Compound Stability: If you are using a diazo compound, ensure it is freshly prepared or has been stored properly. Diazo compounds can be unstable and decompose over time.

    • Substrate Impurities: Impurities in the substrate, such as amines or thiols, can act as poisons to the rhodium catalyst. Purify the substrate before use if impurities are suspected.

Question: I am observing significant formation of side products in my reaction. How can I improve the selectivity?

Answer:

Side product formation is a common challenge. The following strategies can help improve the selectivity of your Rh₂(OAc)₄-catalyzed reaction.

  • Catalyst Loading: The concentration of the catalyst can influence the chemoselectivity of the reaction. In some cases, a lower catalyst loading (e.g., 0.01 mol%) favors one reaction pathway, while a higher loading (e.g., 10 mol%) favors another. It is crucial to optimize the catalyst loading for your specific transformation.

  • Slow Addition of the Diazo Compound: For reactions involving diazo compounds, their slow addition using a syringe pump can help maintain a low concentration of the reactive carbene intermediate. This can minimize side reactions such as dimerization of the carbene.

  • Choice of Ligands: While this guide focuses on Rh₂(OAc)₄, it's worth noting that modifying the carboxylate ligands on the dirhodium core can dramatically influence selectivity. For instance, bulkier ligands can enhance stereoselectivity.

  • Temperature Control: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired reaction pathway with a lower activation energy.

Question: My reaction has stalled before reaching completion. What could be the reason?

Answer:

Reaction stalling can be frustrating. Here are some potential causes and remedies:

  • Catalyst Deactivation: The rhodium catalyst can deactivate over the course of the reaction. This can be due to the formation of inactive rhodium species or poisoning by impurities generated during the reaction. In some cases, adding a second portion of the catalyst may restart the reaction.

  • Substrate/Product Inhibition: The product of the reaction or even the starting material at high concentrations can sometimes inhibit the catalyst. Diluting the reaction mixture or performing the reaction with slow addition of the substrate might alleviate this issue.

  • Poor Solubility: If the substrate or catalyst has poor solubility in the chosen solvent at the reaction temperature, it can lead to a stalled reaction. Ensure all components are well-dissolved.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of active Rh₂(OAc)₄?

A1: Active Rh₂(OAc)₄ is an emerald green powder. A change in color may indicate decomposition or the presence of impurities.

Q2: How should I store Rh₂(OAc)₄?

A2: Rh₂(OAc)₄ is slightly hygroscopic and should be stored in a cool, dry place, preferably in a desiccator under an inert atmosphere to maintain its catalytic activity.

Q3: What are the most common applications of Rh₂(OAc)₄?

A3: Rh₂(OAc)₄ is a versatile catalyst widely used in organic synthesis for reactions such as cyclopropanation, C-H bond activation/insertion, and carbene transfer reactions involving diazo compounds.

Q4: Can Rh₂(OAc)₄ be used in protic solvents like water or alcohols?

A4: Generally, Rh₂(OAc)₄ is used in non-polar, aprotic solvents. Protic solvents can coordinate to the axial sites of the catalyst, potentially inhibiting its activity. However, specific applications in aqueous media have been reported, often requiring carefully designed ligand systems.

Q5: What is a typical catalyst loading for a Rh₂(OAc)₄-catalyzed reaction?

A5: Catalyst loading can vary significantly depending on the specific reaction. It can range from as low as 0.001 mol% for highly efficient C-H functionalization reactions to 1-5 mol% for other transformations. Optimization of catalyst loading is a critical step in developing a robust reaction protocol.

Data Presentation

Table 1: Optimization of Catalyst Loading in a Rh₂(OAc)₄-Catalyzed C-H Insertion Reaction

EntryCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)
12251265
21251280
30.5251285
40.140692
50.0160495

Data is representative and compiled from typical optimization studies. Actual results may vary.

Table 2: Effect of Solvent on a Rh₂(OAc)₄-Catalyzed Cyclopropanation Reaction

EntrySolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1Dichloromethane2568875:25
2Toluene2568578:22
3Hexane2587580:20
4Diethyl Ether25125570:30
5Acetonitrile40123060:40

Data is representative and compiled from typical optimization studies. Actual results may vary.

Experimental Protocols

Representative Protocol for Rh₂(OAc)₄-Catalyzed Intramolecular C-H Insertion:

  • To an oven-dried flask equipped with a magnetic stir bar and under an argon atmosphere, add the diazo substrate (1.0 mmol).

  • Dissolve the substrate in anhydrous dichloromethane (10 mL).

  • Add Rh₂(OAc)₄ (0.01 mmol, 1 mol%).

  • Stir the reaction mixture at room temperature (or the optimized temperature) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Representative Protocol for Rh₂(OAc)₄-Catalyzed Intermolecular Cyclopropanation:

  • To an oven-dried, three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a syringe pump, all under an argon atmosphere, add the olefin (10 mmol) and Rh₂(OAc)₄ (0.1 mmol, 1 mol%) in anhydrous dichloromethane (20 mL).

  • Heat the mixture to reflux.

  • Using the syringe pump, add a solution of the diazo compound (1.0 mmol) in anhydrous dichloromethane (10 mL) over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction at reflux for an additional 1 hour.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow start Low/No Conversion catalyst_issue Check Catalyst Quality start->catalyst_issue conditions_issue Review Reaction Conditions start->conditions_issue reagent_issue Verify Reagent Quality start->reagent_issue moisture Hygroscopic? Stored Properly? catalyst_issue->moisture purity_cat Purity/Age of Catalyst catalyst_issue->purity_cat temperature Insufficient Temperature? conditions_issue->temperature solvent Inappropriate Solvent? conditions_issue->solvent diazo Diazo Compound Stability reagent_issue->diazo substrate_purity Substrate Impurities? reagent_issue->substrate_purity sol_inert Action: Handle under inert atm. moisture->sol_inert sol_new_cat Action: Use fresh, high-purity catalyst. purity_cat->sol_new_cat sol_increase_temp Action: Increase temperature. temperature->sol_increase_temp sol_change_solvent Action: Use non-polar, aprotic solvent. solvent->sol_change_solvent sol_fresh_diazo Action: Use fresh diazo compound. diazo->sol_fresh_diazo sol_purify_sub Action: Purify substrate. substrate_purity->sol_purify_sub

Caption: Troubleshooting workflow for low conversion in Rh₂(OAc)₄ reactions.

Experimental_Workflow prep Reaction Setup (Inert Atmosphere) reagents Add Substrate & Solvent prep->reagents catalyst Add Rh₂(OAc)₄ Catalyst reagents->catalyst reaction Stir at Optimized Temperature catalyst->reaction monitoring Monitor Reaction (TLC/GC) reaction->monitoring workup Quench & Concentrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Rh₂(OAc)₄-catalyzed reactions.

Logical_Relationship catalyst Rh₂(OAc)₄ carbene Rh-Carbene Intermediate catalyst->carbene + Diazo, -N₂ diazo Diazo Compound (R₂C=N₂) diazo->carbene product Desired Product (e.g., Cyclopropane, C-H Insertion) carbene->product + Substrate side_product Side Product (e.g., Dimer) carbene->side_product Self-reaction substrate Substrate (e.g., Alkene, C-H bond) substrate->product

Caption: Key species and transformations in Rh₂(OAc)₄-catalyzed reactions.

Technical Support Center: Reducing Curing Temperature for 1,3-Benzoxazine Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-benzoxazine polymerization. The focus is on strategies to lower the typically high curing temperatures of these thermosetting resins.

Troubleshooting Guide & FAQs

Q1: My benzoxazine (B1645224) resin requires a very high temperature to cure (typically >200°C). How can I lower this curing temperature?

High curing temperatures are a known characteristic of many standard benzoxazine resins.[1] To reduce the curing temperature, two primary strategies are employed: the use of catalysts or initiators, and the incorporation of co-reactive agents.[1] Catalytic approaches are widely used due to their effectiveness and ease of implementation.[1]

Commonly used methods include:

  • Addition of Catalysts/Initiators:

    • Lewis Acids: These are highly effective at promoting the ring-opening polymerization (ROP) of the oxazine (B8389632) ring at lower temperatures.[1][2] Examples include metal salts like FeCl₃, AlCl₃, and CuCl₂[3][4][5], as well as organometallic compounds like titanium-containing polyhedral oligomeric silsesquioxanes (POSS).[3]

    • Cationic Initiators: A variety of cationic initiators can initiate the polymerization at significantly lower temperatures, sometimes as low as -60°C.[6] Examples include H₂SO₄, HClO₄, BF₃, and TiCl₄.[6]

    • Phenolic Compounds: Phenols can act as initiators for the cationic ring-opening polymerization of benzoxazines, which effectively lowers the curing exotherm.[7][8]

    • Other Catalysts: Various other compounds have been shown to reduce the ROP temperature, including organic acids, thiols, amines, and certain sodium borohydrides.[3][7][9]

  • Monomer Design:

    • Incorporating functional groups with acidic properties, such as carboxylic acids, into the benzoxazine monomer structure can create a self-catalyzing effect, leading to a lower curing temperature.[10]

    • The strategic placement of electron-withdrawing groups on the phenolic part of the monomer can also lower the polymerization temperature.[11]

Q2: How do Lewis acids catalyze the ring-opening of benzoxazine?

Lewis acids act as cationic initiators. The generally accepted mechanism involves the coordination of the Lewis acid with the oxygen or nitrogen atom of the oxazine ring.[2] This coordination weakens the C-O bond, making it easier to break and initiating the cationic ring-opening polymerization at a lower temperature.[2] This process generates a carbocation that then propagates the polymerization chain reaction.

Q3: I'm considering using a phenolic compound as a co-reactant. How does this lower the curing temperature?

Phenolic compounds can act as co-reactants and accelerators for benzoxazine polymerization. The hydroxyl group of the phenol (B47542) can initiate the ring-opening of the oxazine ring through a hydrogen-bonding interaction, which facilitates the polymerization process at a reduced temperature.[12][13] Phenol-novolac resins, which are rich in phenolic hydroxyl groups, are effective curing accelerators for this reason.[12]

Q4: Can the concentration of the catalyst affect the curing process and the final properties of the polybenzoxazine?

Yes, catalyst concentration is a critical parameter.

  • Curing Temperature: Generally, increasing the catalyst concentration will lead to a further reduction in the curing temperature. However, there is often an optimal concentration beyond which the effect may plateau or even become detrimental to the final properties.

  • Reaction Rate: A higher catalyst concentration typically leads to a faster curing rate. This can be advantageous for reducing processing times but may also reduce the pot life of the resin mixture.

  • Final Properties: The amount of catalyst can influence the network structure of the final polymer, which in turn affects its thermal stability and mechanical properties. For instance, while some catalysts can lower the curing temperature, they might also slightly decrease the thermal stability of the resulting polybenzoxazine.

Q5: Are there any "latent" catalysts that only become active at a specific temperature?

Yes, latent catalysts are an area of active research. These are compounds that remain dormant at room temperature but become active to initiate polymerization upon heating.[14] This approach is beneficial for creating stable, one-component resin systems with a long shelf life. For example, certain ionic benzoxazine monomers can act as latent catalysts.[14] Also, some catalysts like sodium borohydride (B1222165) have been shown to be inactive at low temperatures and only become active after reaching a certain temperature threshold (e.g., 170°C).[7]

Quantitative Data Summary

The following table summarizes the reduction in curing temperature achieved with various methods. The peak exothermic temperature (T_p) from Differential Scanning Calorimetry (DSC) is a common metric for the curing temperature.

MethodCatalyst/Co-reactantBenzoxazine MonomerT_p (uncatalyzed) (°C)T_p (catalyzed) (°C)Reduction in T_p (°C)Reference
Lewis Acid Catalysis 3 wt% Ti-Ph-POSSBA-a based258230.227.8[3]
FeCl₃BA-a21714572[5]
AlCl₃BA-a21714572[5]
Tris(pentafluorophenyl)boraneP-a25015298[15]
Phenolic Co-reactants PyrogallolBZ25617482[3]
ResorcinolC-aNot specifiedNot specifiedSignificant reduction[8]
Phenolic Naphthoxazines1,3-BenzoxazineNot specified169 (onset)Significant reduction[16]
Other Catalysts Sodium Borohydride (NaBH₄)Not specifiedNot specifiedReduced by ~80°C (onset)~80[7]
Thioamide1,3-BenzoxazineNot specifiedReduced by 48°C (onset)48[9]

Experimental Protocols

Protocol 1: Preparation of a Lewis Acid-Catalyzed Benzoxazine Resin

This protocol describes the preparation of a benzoxazine resin catalyzed by a titanium-containing POSS (Ti-Ph-POSS), adapted from the literature.[3]

  • Materials:

    • Benzoxazine (BZ) monomer (e.g., BA-a type)

    • Trisilanolphenyl-polyhedral oligomeric silsesquioxane titanium (Ti-Ph-POSS)

    • Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve the desired amount of Ti-Ph-POSS and BZ monomer in THF. For example, to prepare a mixture with 3 wt% Ti-Ph-POSS, dissolve Ti-Ph-POSS and the BZ monomer in THF at a mass ratio of 3:97.

    • Stir the solution at room temperature until a homogeneous mixture is obtained.

    • Evaporate the majority of the THF at room temperature.

    • Dry the remaining mixture under a vacuum to obtain a homogeneous, solvent-free Ti-Ph-POSS/BZ blend.

    • The blend is now ready for curing.

Protocol 2: Curing and Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the procedure for determining the curing temperature of a benzoxazine resin using DSC.

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the uncured benzoxazine resin (either neat or the catalyzed blend from Protocol 1) into an aluminum DSC pan.

    • Seal the pan hermetically.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature above the expected curing exotherm (e.g., 300°C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature.

    • The peak temperature of the exothermic curve corresponds to the peak curing temperature (T_p). The onset temperature of the exotherm is also a key parameter.

Visualization of Curing Strategies

The following diagram illustrates the logical relationship between different strategies for reducing the curing temperature of 1,3-benzoxazine polymerization.

G main Reducing Benzoxazine Curing Temperature cat Catalytic Approaches main->cat mod Monomer Modification main->mod co Co-Reactants main->co lewis Lewis Acids (e.g., FeCl3, AlCl3) cat->lewis organo Organometallic Catalysts (e.g., Ti-POSS) cat->organo cationic Cationic Initiators (e.g., H2SO4, BF3) cat->cationic other_cat Other Catalysts (e.g., Thiols, NaBH4) cat->other_cat self_cat Self-Catalyzing Monomers (e.g., with -COOH) mod->self_cat functional Functional Group Substitution (e.g., electron-withdrawing groups) mod->functional phenolic Phenolic Compounds (e.g., Pyrogallol, Novolacs) co->phenolic

Strategies for Lowering Benzoxazine Curing Temperature.

References

Preventing byproduct formation in Mannich reactions for 1,3-oxazines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,3-oxazines via the Mannich reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the Mannich synthesis of 1,3-benzoxazines?

The synthesis of 1,3-benzoxazines from a phenol (B47542), a primary amine, and formaldehyde (B43269) can yield a mixture of products alongside the desired monomer. The crude product typically contains unreacted starting materials, the benzoxazine (B1645224) monomer, and various byproducts.[1] Key identified byproducts include:

  • Mannich Bases: Open-chain structures like 2-((phenylamino)methyl)phenol are common intermediates that may persist in the final product if cyclization is incomplete.[2]

  • Oligomers: Low molecular weight species, including dimers and trimers, can form, especially with monofunctional benzoxazines.[1][3] These oligomers often arise from intermolecular cyclization via Mannich bridge structures, which can terminate chain growth.[3][4]

  • Triazinanes: When aniline (B41778) is used as the amine component, the intermediate N-hydroxymethyl aniline (HMA) can self-condense to form stable cyclic structures like 1,3,5-triphenyl-1,3,5-triazinane.[2][5]

  • Multi-substituted Phenols: If the starting phenol has more than one active ortho or para position, products with multiple substitutions can occur.

Q2: My reaction produces a high amount of oligomers. What are the causes and how can I prevent this?

Oligomer formation is a frequent issue that reduces the yield of the desired monomer and can negatively impact the properties of the resulting polybenzoxazine.[4]

Primary Causes:

  • Monomer Structure: Monofunctional benzoxazines, particularly those with substituents at the ortho or para positions of the phenolic ring, are highly prone to forming stable cyclic oligomers.[3][4]

  • Reaction Conditions: High reaction temperatures can favor side reactions that lead to oligomerization.[4]

  • Impurities: Residual reactants or other impurities from the monomer synthesis can influence the reaction pathway, sometimes promoting oligomer formation.[4]

Troubleshooting Strategies:

  • Control Stoichiometry: A precise molar ratio of phenol, amine, and formaldehyde (typically 1:1:2) is crucial.[6] Deviations can lead to incomplete reactions and the formation of various intermediates and byproducts.

  • Optimize Temperature: While heat is often required, excessive temperatures can promote oligomerization. Conduct reactions at the lowest effective temperature. Some modern protocols even demonstrate feasibility at room temperature, depending on the solvent and reactants.[7]

  • Purify Monomers: Ensure high-purity starting materials. Purification of the benzoxazine monomer after synthesis by techniques like recrystallization can effectively remove oligomers and unreacted precursors.[4]

  • Choice of Solvent: The reaction solvent can influence the pathway. Solvents like toluene, dioxane, or even solventless conditions are used.[7] For room temperature reactions, the choice of solvent becomes particularly critical to achieving good yields.[7]

Q3: The yield of my desired 1,3-oxazine is very low, especially when using electron-deficient amines. How can I improve it?

Low yields, particularly with weak amines such as pentafluoroaniline, are often due to unfavorable reaction kinetics.

Primary Cause:

  • Reaction pH: The pH of the reaction medium is a critical controlling factor. The formation of the initial iminium ion is often the rate-limiting step and can be highly pH-dependent. For weak amines (pKa < 3), neutral or basic conditions are often inappropriate and result in poor yields.[1]

Troubleshooting Strategy:

  • Acid Catalysis: Introduce a strong acid to the reaction medium. For the synthesis of benzoxazines from very weak amines, conducting the reaction under strongly acidic conditions has been shown to dramatically increase the yield of the desired product.[1]

Troubleshooting Guide: Byproduct Prevention

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of 1,3-oxazines.

Problem / Observation Potential Cause(s) Recommended Solution(s)
High concentration of Mannich base (open-chain) byproduct in final product. Incomplete cyclization of the Mannich base intermediate.• Increase reaction time or temperature moderately to promote ring closure.• Ensure correct stoichiometry (phenol:amine:formaldehyde ratio of 1:1:2).• Consider using a catalyst if not already doing so.
Product mixture contains significant amounts of 1,3,5-triazinane. Self-condensation of the N-hydroxymethyl amine intermediate. This is more common when using aniline or similar primary amines.[2]• Control the rate of addition of formaldehyde to the amine to disfavor self-condensation.• Adjust reaction temperature; lower temperatures may reduce the rate of this side reaction.
Low yield and formation of a complex mixture of unidentified byproducts. • Incorrect stoichiometry.• Reaction temperature is too high, leading to degradation or multiple side reactions.• Impure starting materials.• Verify the molar ratios of all reactants carefully.• Perform the reaction at a lower temperature and monitor progress over a longer period.• Purify all reactants (phenol, amine, formaldehyde source) before starting the synthesis.[4]
Formation of insoluble, intractable material (potential polymer). Premature polymerization of the benzoxazine monomer.• Avoid excessive heating during synthesis and workup.• Ensure that no strong cationic initiators (acidic impurities) are present, which could trigger polymerization.

Process Optimization & Control

The following diagrams illustrate the key reaction pathways and a general workflow for optimizing the synthesis of 1,3-oxazines.

ReactionPathways Reaction Pathways in 1,3-Benzoxazine Synthesis Phenol Phenol MannichBase Mannich Base (Open-Chain Adduct) Phenol->MannichBase + Amine Primary Amine (e.g., Aniline) HMA N-Hydroxymethyl Amine (HMA) Amine->HMA + Formaldehyde Formaldehyde Formaldehyde->HMA + HMA->MannichBase + Triazinane Byproduct: 1,3,5-Triazinane HMA->Triazinane Self-Condensation (3 molecules) Benzoxazine Desired 1,3-Benzoxazine (Monomer) MannichBase->Benzoxazine + Formaldehyde - H2O (Cyclization) Oligomers Byproduct: Oligomers Benzoxazine->Oligomers Side Reaction (Intermolecular)

Caption: Competing pathways in 1,3-benzoxazine synthesis.

Workflow Experimental Workflow for Synthesis Optimization start Start: Define Target 1,3-Oxazine Structure step1 1. Select & Purify Reactants (Phenol, Amine, Formaldehyde Source) start->step1 step2 2. Select Solvent & Catalyst (e.g., Toluene, Dioxane, Acid Catalyst) step1->step2 step3 3. Set Reaction Parameters (Stoichiometry 1:1:2, Temperature) step2->step3 step4 4. Run Reaction & Monitor (e.g., via TLC, HPLC) step3->step4 step5 5. Isolate Crude Product (e.g., Precipitation, Extraction) step4->step5 step6 6. Analyze Product & Byproducts (NMR, HPLC, GPC) step5->step6 step6->step3 Low Purity/ Byproducts? step7 7. Purify Final Product (Recrystallization, Chromatography) step6->step7 High Purity? end End: Pure 1,3-Oxazine step7->end

Caption: General workflow for optimizing 1,3-oxazine synthesis.

Experimental Protocols

Protocol 1: General Synthesis of a Bisphenol A-based Benzoxazine (BA-a)

This protocol is adapted from a standard solvent-based method for synthesizing a common difunctional benzoxazine.

Materials:

  • Bisphenol A

  • Aniline

  • Paraformaldehyde

  • Chloroform (B151607)

  • 3N Sodium Hydroxide (NaOH) solution

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Set up a round-bottom flask with a reflux condenser and magnetic stirrer.

  • Charge the flask with Bisphenol A (1 molar equivalent), aniline (2 molar equivalents), and paraformaldehyde (4 molar equivalents).

  • Add chloroform as the solvent.

  • Heat the mixture to reflux and maintain for 4-6 hours, stirring continuously.

  • After the reaction period, allow the mixture to cool to room temperature.

  • Wash the organic solution with a 3N NaOH solution to remove unreacted phenol.

  • Separate the organic layer and wash it several times with distilled water until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent (chloroform) using a rotary evaporator.

  • Dry the resulting product in a vacuum oven at 50°C overnight to yield the benzoxazine monomer.[8]

  • Purity Check: The purity of the obtained monomer should be assessed using ¹H NMR and Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC).[8]

Protocol 2: High-Yield Synthesis of a Fluorinated Benzoxazine (Acid-Catalyzed)

This protocol is specifically for synthesizing benzoxazines from weak amines where acid catalysis is necessary for a high yield.[1]

Materials:

  • Phenol (or substituted phenol)

  • A weak primary amine (e.g., pentafluoroaniline)

  • Paraformaldehyde

  • 1,4-Dioxane (solvent)

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve the weak amine (1 molar equivalent) in 1,4-dioxane.

  • Add concentrated HCl dropwise to the solution until it is strongly acidic (the amount will depend on the pKa of the amine).

  • Add paraformaldehyde (2 molar equivalents) to the acidic amine solution and stir.

  • Add the phenol (1 molar equivalent) to the mixture.

  • Heat the reaction mixture to reflux (approximately 100-110°C) and maintain for 6-8 hours.

  • Monitor the reaction progress using TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Filter the precipitate, wash thoroughly with water to remove any remaining acid and unreacted materials.

  • Dry the product under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure fluorinated benzoxazine.[1]

References

Technical Support Center: Scalable Synthesis and Purification of Bicyclic 1,3-Oxazin-4-ones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the scalable synthesis and purification of bicyclic 1,3-oxazin-4-ones.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the scalable synthesis of bicyclic 1,3-oxazin-4-ones?

The most frequently reported challenges include low reaction yields, the formation of unwanted by-products, and difficulties in purification. A significant issue, particularly in the synthesis of benzo[d][1][2]oxazin-4-one, is the opening of the heterocyclic ring.[2]

Q2: What are the primary methods for purifying crude bicyclic 1,3-oxazin-4-ones?

The two main techniques for purification are column chromatography and recrystallization.[3][4] The selection of the method is dependent on the specific impurities present, the quantity of the crude product, and the desired level of purity.[3]

Q3: Which stationary phase is recommended for the column chromatography of these compounds?

Silica (B1680970) gel is the most commonly utilized stationary phase for the purification of polar heterocyclic compounds like 1,3-oxazin-4-ones.[3] For compounds that may be sensitive to acidic conditions, alternative stationary phases such as neutral or basic alumina, or deactivated silica gel can be used.[3]

Q4: How can I address the issue of ring-opening during the synthesis of benzoxazinones?

Ring opening is a common problem when reacting anthranilic acid with various acid chlorides, which can lead to the formation of a diamide (B1670390) instead of the desired benzoxazinone.[2] An alternative fusion strategy has been reported as a time-saving and cost-effective method to overcome this issue.[2]

Troubleshooting Guides

Low Reaction Yield
Potential Cause Troubleshooting Step Explanation
Suboptimal Catalyst - If not using a catalyst, consider adding one.[1] - If using a catalyst, it may not be optimal for your specific substrates.[1]Catalysts like Alum (KAl(SO₄)₂·12H₂O), BF₃-SiO₂, Gallium(III) nitrate, or nano-Fe₃O₄@walnut shell/Cu(II) can improve yields and reaction times.[1]
Inefficient Reaction Conditions - Solvent: Consider water-mediated synthesis or solvent-free conditions with ultrasound mediation.[1] - Temperature: While many modern protocols run at room temperature, gentle heating may be necessary. Avoid excessive heat to prevent side reactions.[1] - Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal time.[1]The choice of solvent and temperature can significantly impact reaction efficiency. Prolonged reaction times do not always lead to higher yields and can increase byproduct formation.[1]
Substrate Electronic Effects - Electron-withdrawing groups on the aromatic ring of anthranilic acid may lead to lower yields.The electronic properties of your starting materials can influence the reaction outcome. For instance, the presence of an electron-withdrawing nitro group in anthranilic acid has been shown to result in lower yields.[5]
Impure Product After Purification
Potential Cause Troubleshooting Step Explanation
Inappropriate Solvent System for Column Chromatography - Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a retention factor (Rf) of approximately 0.35 for your target compound.[3]A well-chosen solvent system is crucial for effective separation. Common systems for polar compounds like 1,3-oxazin-4-ones include ethyl acetate/hexane and methanol/dichloromethane.[3]
Difficulty Finding a Single Recrystallization Solvent - Employ a two-solvent system for recrystallization.If a suitable single solvent cannot be found, dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed. Heating to redissolve and then cooling should induce crystallization.
Presence of Unreacted Starting Materials or By-products - Common impurities can include unreacted precursors like γ-hydroxy-hydroxamic acids, solvents from the synthesis, and by-products from side reactions.[3]Incomplete cyclization can also result in the presence of the open-chain precursor.[3] Re-purification using an optimized chromatography gradient or a different recrystallization solvent system may be necessary.

Experimental Protocols & Data

General Synthesis of 2-Aryl-4H-1,3-benzoxazin-4-ones

This protocol is based on the reaction of anthranilic acids with aroyl chlorides.

Materials:

  • Substituted Anthranilic Acid

  • Aroyl Chloride

  • Dry Pyridine

Procedure:

  • In a dry reaction vessel, dissolve the substituted anthranilic acid in dry pyridine.

  • Slowly add the aroyl chloride (e.g., benzoyl chloride, furoyl chloride, or 2-thiophen carbonyl chloride) to the solution. An equimolar amount of aryl chloride is a good starting point.[2]

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up as appropriate for the specific substrates. This may involve washing with a sodium bicarbonate solution.[2]

  • Purify the crude product by column chromatography or recrystallization.

Starting Materials Catalyst/Conditions Product Yield
Anthranilic acids and α-keto acidsCuCl-catalyzed decarboxylative coupling2-substituted-4H-benzo[d][1][2]oxazin-4-onesUp to 87%
Anthranilic acids and ortho estersAcid-catalyzed, thermal or microwave-assistedBenzo[d][1][2]-oxazin-4-onesVaries
Secondary amides with adipoyl chloride and pimeloyl chlorideIr-catalyzed one-pot reactionBicyclic 1,3-oxazin-4-onesGood yields

Visualizations

Experimental Workflows

Synthesis_Workflow General Synthesis Workflow for Bicyclic 1,3-Oxazin-4-ones start Starting Materials (e.g., Anthranilic Acid, Acyl Chloride) reaction Reaction with Catalyst (e.g., Acid, Metal Catalyst) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography, Recrystallization) workup->purification product Final Product (Bicyclic 1,3-Oxazin-4-one) purification->product

Caption: General Synthesis Workflow for Bicyclic 1,3-Oxazin-4-ones.

Purification_Workflow Purification Troubleshooting Workflow start Crude Product decision Purity Check (TLC, NMR) start->decision column Column Chromatography decision->column Purity Unacceptable pure_product Pure Product decision->pure_product Purity Acceptable column->decision Check Purity recrystallization Recrystallization column->recrystallization Further Purification Needed recrystallization->decision Check Purity re_purify Re-evaluate Purification Strategy recrystallization->re_purify Still Impure

Caption: Purification Troubleshooting Workflow.

References

Validation & Comparative

Determining the Stereochemistry of 1,3-Oxazinanes: A Comparative Guide Using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is a critical aspect of chemical analysis. The 1,3-oxazinane ring system, a common scaffold in pharmacologically active compounds, often presents a significant challenge in this regard. ¹H NMR spectroscopy emerges as a powerful and accessible tool for elucidating the three-dimensional arrangement of atoms in these heterocycles. This guide provides a comparative analysis of key ¹H NMR parameters and experimental protocols to confidently assign the stereochemistry of this compound derivatives.

The conformational preference of the this compound ring, which typically adopts a chair-like conformation, is the foundation for stereochemical determination. The orientation of substituents as either axial or equatorial leads to distinct and measurable differences in the ¹H NMR spectrum. The primary parameters for this analysis are vicinal coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Comparative Analysis of ¹H NMR Data

The spatial relationship between protons in a molecule dictates the magnitude of their coupling constants and the intensity of their NOE correlations. By comparing these parameters between stereoisomers, a definitive assignment of their relative stereochemistry can be achieved.

Key Diagnostic ¹H NMR Parameters:
  • Vicinal Coupling Constants (³JHH): The dihedral angle between two vicinal protons has a direct and predictable impact on their coupling constant, as described by the Karplus equation. In a chair conformation, the following relationships are generally observed:

    • ³J_ax-ax (axial-axial): Large coupling constants, typically in the range of 8-13 Hz, are indicative of a 180° dihedral angle.

    • ³J_ax-eq (axial-equatorial) and ³J_eq-eq (equatorial-equatorial): Smaller coupling constants, usually between 2-5 Hz, correspond to dihedral angles of approximately 60°.

  • Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction that is observed between protons that are in close proximity (typically < 5 Å), regardless of their through-bond connectivity. In the context of 1,3-oxazinanes, NOE is invaluable for identifying protons that are spatially close, such as:

    • 1,3-diaxial interactions between substituents.

    • Interactions between axial protons on the same face of the ring.

    • Correlations between substituents and adjacent ring protons.

Illustrative ¹H NMR Data for Substituted this compound Stereoisomers

The following table summarizes typical ¹H NMR data for hypothetical cis and trans isomers of a 2,4-disubstituted this compound, highlighting the key differences used for stereochemical assignment.

Proton cis-Isomer (Axial-Equatorial) trans-Isomer (Equatorial-Equatorial) trans-Isomer (Axial-Axial)
H-2 (δ, ppm) ~4.5 (dd)~4.2 (d)~4.8 (t)
J_H2-Hax/Heq (Hz) J_ax-ax ≈ 10, J_ax-eq ≈ 3J_eq-ax ≈ 3J_ax-ax ≈ 11
H-4 (δ, ppm) ~3.8 (m)~4.1 (m)~3.5 (m)
J_H4-Hax/Heq (Hz) J_eq-ax ≈ 3, J_eq-eq ≈ 2.5J_eq-ax ≈ 3, J_eq-eq ≈ 2.5J_ax-ax ≈ 10.5, J_ax-eq ≈ 4
Key NOE Correlations H-2ax ↔ H-4ax, H-2ax ↔ H-6axH-2eq ↔ H-4eq (weak), H-2eq ↔ H-3eqH-2ax ↔ H-4ax, H-2ax ↔ H-6ax

Note: The chemical shifts (δ) are approximate and can vary depending on the specific substituents and the solvent used. The coupling patterns are abbreviated as 'd' for doublet, 't' for triplet, 'dd' for doublet of doublets, and 'm' for multiplet.

Experimental Protocols

To obtain high-quality data for stereochemical analysis, the following experimental protocols are recommended.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆). The choice of solvent can sometimes influence the conformational equilibrium.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0.00 ppm.

¹H NMR Spectroscopy
  • 1D ¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts, multiplicities, and integration of all proton signals. Ensure sufficient resolution to accurately measure coupling constants.

  • 2D COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks within the molecule. This helps in assigning protons that are scalar-coupled, typically over two or three bonds.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons. The mixing time is a crucial parameter and should be optimized based on the molecular size (typically 200-800 ms (B15284909) for small molecules). Cross-peaks in the NOESY spectrum indicate spatial proximity between the correlated protons.

Logical Workflow for Stereochemical Determination

The process of determining the stereochemistry of a this compound using ¹H NMR data can be systematically approached as illustrated in the following workflow diagram.

stereochemistry_workflow Workflow for Stereochemical Determination of 1,3-Oxazinanes cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_stereochemical_assignment Stereochemical Assignment cluster_validation Validation A 1. Synthesize & Purify this compound B 2. Prepare NMR Sample A->B C 3. Acquire 1D ¹H, COSY, & NOESY Spectra B->C D 4. Assign Proton Signals using COSY C->D E 5. Measure Vicinal Coupling Constants (³JHH) D->E F 6. Analyze NOESY Cross-Peaks D->F G 7. Determine Ring Conformation from ³JHH values E->G H 8. Identify Spatial Proximities from NOE data F->H I 9. Propose Stereochemical Model G->I H->I J 10. Compare with Alternative Stereoisomers I->J K 11. Final Stereochemical Assignment J->K

Caption: Logical workflow for determining this compound stereochemistry.

By systematically applying this workflow and carefully analyzing the ¹H NMR data, researchers can confidently and accurately determine the stereochemistry of this compound derivatives, a crucial step in the characterization of novel chemical entities.

A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1,3-Oxazinan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for a series of N-substituted 1,3-oxazinan-2-ones. The data herein is intended to serve as a valuable resource for the structural elucidation and characterization of this important class of heterocyclic compounds, which are recognized for their potential in medicinal chemistry.

Introduction to 1,3-Oxazinan-2-ones

1,3-Oxazinan-2-ones are six-membered heterocyclic compounds containing a carbamate (B1207046) functional group within the ring structure. They are considered valuable scaffolds in drug discovery and development due to their diverse biological activities. Accurate structural determination is paramount in understanding their structure-activity relationships, and NMR spectroscopy is the most powerful tool for this purpose. This guide presents a comparative analysis of their ¹H and ¹³C NMR spectra, highlighting the influence of various substituents on chemical shifts and coupling constants.

Experimental Protocols

The NMR data presented in this guide were obtained using standard NMR spectroscopic techniques. A general experimental protocol is outlined below.

General Experimental Protocol for NMR Analysis:

Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆). ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a proton frequency of 300 MHz or 500 MHz. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1] The residual solvent peaks were used as a secondary reference.[2]

Instrumentation:

  • Perkin-Elmer FTIR 31725-X spectrophotometer for IR spectra.[2]

  • "Inova 500" spectrometer for ¹H NMR and ¹³C NMR (500 MHz).[1]

  • Hewlett-Packard 6890N gas chromatograph coupled to a Hewlett-Packard 5975B mass-selective detector for GC/MS analyses.[2]

NMR Spectral Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for a series of N-substituted 1,3-oxazinan-2-ones. The numbering of the 1,3-oxazinan-2-one (B31196) ring is as follows:

¹H NMR Spectral Data of N-Substituted 1,3-Oxazinan-2-ones
Substituent at N3H-4 (δ, ppm, multiplicity, J in Hz)H-5 (δ, ppm, multiplicity, J in Hz)H-6 (δ, ppm, multiplicity, J in Hz)Other signals (δ, ppm)Solvent
Benzyl 3.48 (t, J=6.2)2.05 (m)4.26 (t, J=5.4)4.49 (s, 2H, N-CH₂), 7.19–7.33 (m, 5H, Ar-H)CDCl₃
2-Thienylmethyl 3.47 (t, J=6.2)2.06 (m)4.26 (t, J=5.4)4.68 (s, 2H, N-CH₂), 6.93–7.02 (m, 2H, Th-H), 7.23–7.26 (m, 1H, Th-H)CDCl₃
4-Methoxybenzyl 3.41 (t, J=6.2)2.04 (m)4.25 (t, J=5.4)3.71 (s, 3H, OCH₃), 4.10 (t, J=7.3, 2H, N-CH₂), 6.74–6.78 (m, 2H, Ar-H), 7.05–7.10 (m, 2H, Ar-H)CDCl₃
n-Dodecyl 3.31 (t, J=6.3)2.03 (m)4.24 (t, J=5.04)0.88 (t, J=6.4, 3H, CH₃), 1.26 (m, 20H, -(CH₂)₁₀-), 1.40–1.68 (m, 2H, N-CH₂-CH₂)CDCl₃
n-Octyl 3.31 (t, J=6.4)2.04 (m)4.25 (t, J=5.4)0.88 (t, J=6.5, 3H, CH₃), 1.27 (m, 12H, -(CH₂)₆-), 1.40–1.66 (m, 2H, N-CH₂-CH₂)CDCl₃

Data compiled from a study by Trifunovic et al. (2010).[2]

¹³C NMR Spectral Data of N-Substituted 1,3-Oxazinan-2-ones
Substituent at N3C-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)C-6 (δ, ppm)Other signals (δ, ppm)Solvent
Benzyl 153.045.122.266.550.1 (N-CH₂), 127.4, 128.4, 138.4 (Ar-C)CDCl₃
2-Thienylmethyl 153.444.122.166.447.2 (N-CH₂), 125.6, 126.6, 126.8, 138.9 (Th-C)CDCl₃
4-Methoxybenzyl 153.346.022.166.232.6, 51.5 (N-CH₂), 55.1 (OCH₃), 113.8, 129.7, 130.8, 158.1 (Ar-C)CDCl₃
n-Dodecyl 153.745.122.366.414.0, 22.6, 26.7, 27.0, 29.2, 29.3, 29.3, 29.5, 29.6, 29.6, 31.8, 49.6 (Alkyl-C)CDCl₃
n-Octyl 153.945.022.266.514.0, 22.5, 26.6, 27.0, 29.1, 29.2, 31.7, 49.6 (Alkyl-C)CDCl₃

Data compiled from a study by Trifunovic et al. (2010).[2]

Analysis of Spectral Data

The ¹H NMR spectra of N-substituted 1,3-oxazinan-2-ones are characterized by three distinct methylene (B1212753) proton signals corresponding to the C-4, C-5, and C-6 positions of the heterocyclic ring. The protons at C-6, being adjacent to the ring oxygen, are the most deshielded and appear furthest downfield, typically as a triplet around 4.2-4.3 ppm. The protons at C-4, adjacent to the nitrogen atom, resonate as a triplet in the range of 3.3-3.5 ppm. The C-5 protons, being the most shielded, appear as a multiplet further upfield, around 2.0 ppm. The substituent on the nitrogen atom significantly influences the chemical shifts of the N-CH₂ protons.

In the ¹³C NMR spectra, the carbonyl carbon (C-2) of the carbamate group gives a characteristic signal in the downfield region, around 153-154 ppm. The C-6 carbon, bonded to the electronegative oxygen atom, appears at approximately 66 ppm. The C-4 carbon, attached to the nitrogen, resonates around 44-46 ppm, while the C-5 carbon is the most shielded, with a chemical shift of about 22 ppm. The nature of the N-substituent introduces additional signals corresponding to its carbon framework.

Workflow for NMR Spectral Analysis

The following diagram illustrates the general workflow for the NMR spectral analysis of 1,3-oxazinan-2-ones.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into NMR Spectrometer C->D E Tune and Shim Spectrometer D->E F Acquire 1H and 13C Spectra E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Integration (1H) I->J K Chemical Shift Analysis J->K M Structure Elucidation K->M L Coupling Constant Analysis L->M

General workflow for NMR spectral analysis.

Comparison with Alternatives

The structural elucidation of 1,3-oxazinan-2-ones can also be supported by other analytical techniques such as Infrared (IR) spectroscopy and Mass Spectrometry (MS). IR spectroscopy is useful for identifying the characteristic carbonyl (C=O) stretching vibration of the carbamate group, which typically appears in the range of 1670-1690 cm⁻¹. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming the overall structure. However, for unambiguous determination of the substitution pattern and stereochemistry, NMR spectroscopy remains the most powerful and indispensable tool.

Conclusion

This guide provides a foundational dataset for the ¹H and ¹³C NMR spectral analysis of N-substituted 1,3-oxazinan-2-ones. The presented data and experimental protocols offer a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. The systematic comparison of chemical shifts based on the N-substituent will aid in the rapid and accurate characterization of novel derivatives of this important heterocyclic scaffold.

References

Unraveling 1,3-Oxazine Derivatives: A Comparative Guide to Mass Spectrometry Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structural intricacies of novel compounds is paramount. This guide provides a comparative analysis of the mass spectrometry fragmentation patterns of 1,3-oxazine derivatives, offering insights into their structural elucidation. We present experimental data, detailed protocols, and a comparison with alternative analytical techniques to facilitate a comprehensive understanding.

The 1,3-oxazine scaffold is a key heterocyclic motif present in a wide array of pharmacologically active compounds. Mass spectrometry stands out as a powerful analytical tool for the structural characterization of these derivatives. The fragmentation patterns observed under different ionization techniques provide a veritable fingerprint, enabling the identification of substituents and the core ring structure.

Comparative Analysis of Fragmentation Patterns

The fragmentation of 1,3-oxazine derivatives is highly dependent on the ionization method employed and the substitution pattern of the molecule. Electron Impact (EI) ionization, a "hard" technique, typically induces extensive fragmentation, providing rich structural information but sometimes leading to the absence of a molecular ion peak. In contrast, "soft" ionization techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are more likely to yield a prominent molecular ion or protonated molecule, with fragmentation being induced through tandem mass spectrometry (MS/MS).[1]

A cornerstone of the fragmentation of six-membered unsaturated heterocyclic rings, including certain 1,3-oxazine derivatives, is the retro-Diels-Alder (RDA) reaction.[2] This process involves the cleavage of the ring, yielding a diene and a dienophile, the masses of which can reveal the nature of the substituents on the ring.[2][3]

Beyond the RDA pathway, other characteristic fragmentation mechanisms include the cleavage of substituent groups and ring-opening reactions followed by the loss of small neutral molecules.

Data Presentation: Fragmentation of 1,3-Oxazine Derivatives

The following tables summarize the quantitative data on the fragmentation of various 1,3-oxazine derivatives under different mass spectrometry conditions.

Table 1: ESI-MS Fragmentation of Piperazine-Substituted 2H-Benzo[e][4]oxazine Derivatives [4]

CompoundMolecular FormulaPrecursor Ion (m/z) [M+H]⁺Major Fragment Ions (m/z)Proposed Fragment Structure/Loss
2-(tert-butyl)-6-((4-(2-(8-(tert-butyl)-6-methyl-2H-benzo[e][4]oxazin-3(4H)-yl)ethyl)piperazin-1-yl)methyl)-4-methylphenolC₃₁H₄₇N₃O₂494.3738318.2545Protonated oxazine-piperazine fragment
177.1275Benzyl carbocation
2,4-Di-tert-butyl-6-((4-(2-(6,8-di-tert-butyl-2H-benzo[e]-[4]oxazin-3(4H)-yl)ethyl)piperazin-1-yl)methyl)phenolC₃₇H₅₉N₃O₂578.4702360.3021Protonated oxazine-piperazine fragment
219.1759Benzyl carbocation

Table 2: EI-MS Fragmentation of Naphtho[1,2-e][4]oxazine Derivatives [5]

CompoundMolecular FormulaPrecursor Ion (m/z) [M]⁺Major Fragment Ions (m/z)Proposed Fragment Structure/Loss
1,3-Di(2-furyl)-2,3-dihydro-1H-naphtho[1,2-e][4]oxazineC₂₀H₁₅NO₃317223[C₁₅H₁₃NO]⁺
1,3-Di(3-furyl)-2,3-dihydro-1H-naphtho[1,2-e][4]oxazineC₂₀H₁₅NO₃317223[C₁₅H₁₃NO]⁺

Key Fragmentation Pathways

The fragmentation of the 1,3-oxazine ring system is dictated by the positions of the heteroatoms and the degree of unsaturation. The following diagram illustrates the principal fragmentation pathways observed.

fragmentation_pathways M 1,3-Oxazine Derivative [M]+ or [M+H]+ RDA Retro-Diels-Alder Reaction M->RDA Unsaturated Ring RingCleavage Ring Cleavage M->RingCleavage SubstituentLoss Substituent Loss M->SubstituentLoss -R Diene Diene Fragment RDA->Diene Dienophile Dienophile Fragment RDA->Dienophile Fragment1 Acyclic Fragment 1 RingCleavage->Fragment1 Fragment2 Acyclic Fragment 2 RingCleavage->Fragment2 M_minus_R [M-R]+ SubstituentLoss->M_minus_R

Caption: Generalized fragmentation pathways for 1,3-oxazine derivatives.

Experimental Protocols

A detailed methodology is crucial for the reproducibility of experimental results. Below are typical protocols for the mass spectrometric analysis of 1,3-oxazine derivatives.

Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of the 1,3-oxazine derivative.

  • Solvent Addition: Dissolve the sample in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and organic solvent, depending on the compound's solubility and the ionization technique.[4]

  • Dilution: For ESI-MS, dilute the initial solution to a final concentration of approximately 1-10 µg/mL.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

Mass Spectrometry Analysis

Electrospray Ionization (ESI-MS) [4]

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is commonly used.

  • Ionization Mode: Positive ion mode is typical for 1,3-oxazine derivatives to generate [M+H]⁺ ions.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): 1 - 2 Bar

    • Drying Gas (N₂): 4 - 8 L/min

    • Drying Gas Temperature: 180 - 220 °C

  • Mass Range: Scan from m/z 50 to 1000.

  • Tandem MS (MS/MS): For fragmentation analysis, the precursor ion of interest ([M+H]⁺) is mass-selected in the quadrupole and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell. The collision energy is varied (10-40 eV) to obtain optimal fragmentation.

Electron Impact (EI-MS) [5]

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.

  • Sample Introduction: If using GC, a suitable capillary column (e.g., DB-5ms) is used. For direct insertion, the sample is placed in a capillary tube.

  • Ionization Energy: Standard electron energy of 70 eV.[5]

  • Source Temperature: 200 - 250 °C.

  • Mass Range: Scan from m/z 40 to 600.

Alternative and Complementary Analytical Techniques: A Comparison with NMR Spectroscopy

While mass spectrometry excels at providing molecular weight and fragmentation data, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural elucidation of organic molecules, including the stereochemistry.[6][7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide a complete picture of the molecular structure.

The following flowchart compares the typical workflows for structural elucidation using mass spectrometry and NMR spectroscopy.

workflow_comparison cluster_MS Mass Spectrometry Workflow cluster_NMR NMR Spectroscopy Workflow MS_Sample Sample Preparation (dissolution, dilution) Ionization Ionization (ESI or EI) MS_Sample->Ionization MS1 MS1 Analysis (Molecular Weight) Ionization->MS1 MS2 Tandem MS (MS/MS) (Fragmentation) MS1->MS2 Data_Analysis_MS Data Analysis (Fragment Identification) MS2->Data_Analysis_MS Proposed_Structure Proposed Structure Data_Analysis_MS->Proposed_Structure NMR_Sample Sample Preparation (dissolution in deuterated solvent) OneD_NMR 1D NMR (¹H, ¹³C) NMR_Sample->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) OneD_NMR->TwoD_NMR Data_Analysis_NMR Data Analysis (Signal Assignment, Connectivity) TwoD_NMR->Data_Analysis_NMR Definitive_Structure Definitive Structure Data_Analysis_NMR->Definitive_Structure

Caption: Comparative workflow of MS and NMR for structural elucidation.

References

A Comparative Guide to the FT-IR Characterization of N-Substituted 1,3-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic features of various N-substituted 1,3-oxazinanes. It is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of novel therapeutic agents based on this heterocyclic scaffold. The information presented herein is supported by experimental data from peer-reviewed scientific literature.

Introduction to 1,3-Oxazinanes and Their Spectroscopic Characterization

1,3-Oxazinanes are six-membered heterocyclic compounds containing one oxygen and one nitrogen atom at positions 1 and 3, respectively. N-substituted 1,3-oxazinanes are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1] Accurate structural characterization is paramount in the development of these molecules. FT-IR spectroscopy is a powerful and readily available technique for the initial identification and structural elucidation of these compounds by probing their characteristic vibrational modes. This guide will focus on the key FT-IR absorption bands that are indicative of the 1,3-oxazinane ring and the influence of various N-substituents on the spectra.

Comparative FT-IR Spectral Data

The following table summarizes the characteristic FT-IR absorption bands for a range of N-substituted 1,3-oxazinanes. The data has been compiled from various scientific sources to provide a comparative overview.

N-Substituent Compound Name N-H Stretch (cm⁻¹) **Aromatic C-H Stretch (cm⁻¹) **Aliphatic C-H Stretch (cm⁻¹) C=C Stretch (Aromatic) (cm⁻¹) C-O-C Stretch (cm⁻¹) Reference
Aryl (unsubstituted)3-phenyl-3,4-dihydro-2H-benzo[e][2][3]oxazine-3000-33002700-30001500-1690918-920[4]
Aryl (substituted)3-(4-bromophenyl)-3,4-dihydro-2H-naphtho[2,3-e][2][3]oxazine-3032292714141221[5]
Aryl (substituted)3-(4-nitrophenyl)-3,4-dihydro-2H-naphtho[2,3-e][2][3]oxazine-3018291614091233[5]
Heteroaryl1,3-Di(2-furyl)-2,3-dihydro-1H-naphtho[1,2-e][2][3]oxazine33153122, 3056-1622, 1598-[6]
Heteroaryl1,3-Di(3-furyl)-2,3-dihydro-1H-naphtho[1,2-e][2][3]oxazine33403130-1619, 15971228[6]
Heteroaryl1,3-Di(4-pyridinyl)-2,3-dihydro-1H-naphtho[1,2-e][2][3]oxazine33243055, 3034-1621, 1596-[6]
Heteroaryl1,3-Di(3-thiophenyl)-2,3-dihydro-1H-naphtho[1,2-e][2][3]oxazine33233053-1621, 1597-[6]
AlkylAllyl-terminated benzoxazine----1230, 1028[7]

Note: The absence of a value indicates that the data was not explicitly reported in the cited literature. The exact position of the absorption bands can vary depending on the specific molecular structure, solvent, and sampling technique.

Key FT-IR Active Bonds in N-Substituted 1,3-Oxazinanes

The following diagram illustrates the general structure of an N-substituted this compound and highlights the key chemical bonds that give rise to characteristic signals in an FT-IR spectrum.

FT_IR_Active_Bonds cluster_0 N-Substituted this compound C1 C CH₂ C2 C CH₂ C1->C2 C3 C CH₂ C2->C3 N N C3->N C-N stretch (1250-1020 cm⁻¹) O O O->C1 C-O stretch (1250-1000 cm⁻¹) C4 C CH₂ N->C4 R R N->R N-R bond C4->O

Caption: Key FT-IR active bonds in an N-substituted this compound.

Alternative and Complementary Characterization Techniques

While FT-IR spectroscopy is an excellent tool for the initial characterization of N-substituted 1,3-oxazinanes, other spectroscopic techniques provide more detailed structural information and are often used in conjunction for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise connectivity of atoms in the molecule.[3] For instance, the chemical shifts of the methylene (B1212753) protons in the oxazinane ring can provide information about the ring conformation.[2] Specifically, the protons of the O-CH₂-N and Ar-CH₂-N groups in benzoxazines typically appear as singlets in the ¹H NMR spectrum.[8]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[6] The fragmentation pattern observed in the mass spectrum can also offer valuable clues about the structure of the molecule.[9]

Experimental Protocols

The following is a generalized procedure for the synthesis and FT-IR characterization of N-substituted 1,3-oxazinanes, based on commonly reported methods.

General Synthesis of N-Substituted 1,3-Benzoxazines

A common method for the synthesis of 1,3-benzoxazine derivatives is through a three-step process:[3]

  • Condensation: An appropriate 2-hydroxybenzaldehyde is condensed with a primary aromatic amine to form a Schiff base (imine).

  • Reduction: The resulting C=N bond of the Schiff base is reduced to a C-N single bond, typically using a reducing agent like sodium borohydride.

  • Ring Closure: The reduced intermediate is then reacted with a source of formaldehyde, such as paraformaldehyde or formalin, or alternatively with methylene bromide, to achieve the final ring closure and formation of the 1,3-benzoxazine ring.[3]

The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product is typically purified by recrystallization or column chromatography.

FT-IR Spectroscopy

FT-IR spectra are typically recorded on a spectrophotometer in the range of 4000-400 cm⁻¹. Solid samples are often prepared as potassium bromide (KBr) pellets. A small amount of the dried product is ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is then recorded, and the characteristic absorption bands are identified and compared with literature values.

Conclusion

FT-IR spectroscopy serves as a rapid and effective method for the initial characterization of N-substituted 1,3-oxazinanes. By analyzing the characteristic stretching frequencies of N-H, C-H, C-O-C, and C=C bonds, researchers can confirm the formation of the desired heterocyclic ring system and gain insights into the nature of the N-substituent. For comprehensive structural elucidation, it is recommended to use FT-IR in combination with other analytical techniques such as NMR and mass spectrometry. The data and protocols presented in this guide are intended to facilitate the efficient and accurate characterization of this important class of compounds in drug discovery and development.

References

A Comparative Analysis of 1,3-Oxazinane and 2-Oxazolidinone as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of enantiomerically pure compounds, essential for the development of pharmaceuticals and other advanced materials, chiral auxiliaries have established themselves as a robust and reliable strategy. Among the plethora of options, 2-oxazolidinones, particularly the Evans auxiliaries, have been a cornerstone of asymmetric synthesis for decades. However, the exploration of alternative scaffolds continues to yield powerful tools, with 1,3-oxazinanes emerging as a promising class of chiral auxiliaries. This guide provides an objective comparison of the performance of 1,3-oxazinane and 2-oxazolidinone (B127357) auxiliaries, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic challenges.

Mechanism of Stereocontrol

Both this compound and 2-oxazolidinone auxiliaries function by being temporarily appended to a prochiral substrate, typically through an N-acyl linkage. The inherent chirality of the auxiliary, coupled with its conformational rigidity, creates a sterically biased environment. This bias directs the approach of an incoming electrophile to one of the two diastereotopic faces of the enolate, leading to the formation of a new stereocenter with a high degree of predictability. The stereochemical outcome is largely dictated by the steric hindrance imposed by the substituents on the chiral auxiliary. After the desired transformation, the auxiliary is cleaved, yielding the enantiomerically enriched product, and can often be recovered for reuse.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid Derivative) Acylation Acylation Prochiral_Substrate->Acylation Chiral_Auxiliary Chiral Auxiliary (this compound or 2-Oxazolidinone) Chiral_Auxiliary->Acylation N_Acyl_Intermediate N-Acyl Intermediate Acylation->N_Acyl_Intermediate Enolate_Formation Enolate Formation (Base) N_Acyl_Intermediate->Enolate_Formation Chelated_Enolate Chelated (Z)-Enolate Enolate_Formation->Chelated_Enolate Diastereoselective_Reaction Diastereoselective Reaction (+ Electrophile) Chelated_Enolate->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Auxiliary Cleavage Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Figure 1. General workflow for asymmetric synthesis using a chiral auxiliary.

Performance in Asymmetric Alkylation

Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where these auxiliaries have proven to be highly effective. The following tables summarize the performance of selected this compound and 2-oxazolidinone auxiliaries in this key transformation.

Table 1: Asymmetric Alkylation of N-Propionyl Auxiliaries

AuxiliaryElectrophileBaseDiastereomeric Excess (d.e.)Yield (%)
(R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-oneMeILiHMDS>98%85%
(R)-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-oneBnBrLiHMDS>98%88%
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBnBrLDA>99:1 (d.r.)92%[1]
(S)-4-benzyl-2-oxazolidinoneAllyl IodideNaN(TMS)₂98:2 (d.r.)61-77%[2]

Data for 1,3-oxazinan-2-one (B31196) adapted from Davies et al., Org. Biomol. Chem., 2006, 4, 2753-2768.[3][4] d.r. = diastereomeric ratio

Notably, studies have shown that N-acyl derivatives of certain 1,3-oxazinanones can provide higher stereoselectivities in enolate alkylations than the corresponding Evans oxazolidin-2-one.[3][4]

Performance in Asymmetric Aldol (B89426) Reactions

The aldol reaction is another critical transformation where chiral auxiliaries are employed to control the formation of two new stereocenters.

Table 2: Asymmetric Aldol Reactions

AuxiliaryAldehydeEnolateDiastereoselectivityYield (%)
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-oneBenzaldehydeChlorotitanium>98% d.e.85%
(R)-N-propanoyl-4-isopropyl-6,6-dimethyl-1,3-oxazinan-2-oneIsobutyraldehydeChlorotitanium>98% d.e.88%
N-propanoyl-1,3-oxazinane-2-thioneBenzaldehyde dimethyl acetalNickel(II)90:10 (syn:anti)78%
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (propionyl imide)IsobutyraldehydeBoron>99:1 (d.r.)85%[5]

Data for 1,3-oxazinan-2-one adapted from Davies et al., Org. Biomol. Chem., 2006, 4, 2753-2768.[3] Data for This compound-2-thione (B2476238) adapted from Org. Lett. 2023, 25, 5, 808–813.[6]

The choice of metal enolate (e.g., boron, titanium, or nickel) can significantly influence the stereochemical outcome, often allowing for diastereodivergent synthesis of either syn- or anti-aldol products.

Decision_Flowchart Start Select Chiral Auxiliary Reaction_Type Desired Transformation? Start->Reaction_Type Alkylation Asymmetric Alkylation Reaction_Type->Alkylation Alkylation Aldol Asymmetric Aldol Reaction_Type->Aldol Aldol Desired_Selectivity Desired Selectivity? Alkylation->Desired_Selectivity Syn_Aldol syn-Aldol Product? Aldol->Syn_Aldol syn Anti_Aldol anti-Aldol Product? Aldol->Anti_Aldol anti High_DE Highest d.e. critical? Desired_Selectivity->High_DE Yes Well_Established Well-established protocols? Desired_Selectivity->Well_Established No Oxazinane Consider this compound (Potentially higher d.e.) High_DE->Oxazinane Oxazolidinone 2-Oxazolidinone (Extensive literature, predictable) Well_Established->Oxazolidinone Oxazolidinone_Syn 2-Oxazolidinone (Boron enolates) Syn_Aldol->Oxazolidinone_Syn Oxazinane_Syn This compound-2-thione (Nickel-catalyzed) Syn_Aldol->Oxazinane_Syn Oxazolidinone_Anti Modified 2-Oxazolidinone (e.g., with Lewis acids like MgBr₂) Anti_Aldol->Oxazolidinone_Anti

Figure 2. Decision flowchart for selecting a chiral auxiliary.

Experimental Protocols

Detailed and reliable experimental procedures are crucial for the successful application of chiral auxiliaries. Below are representative protocols for the acylation, alkylation, and cleavage steps.

Protocol 1: Acylation of a 2-Oxazolidinone Auxiliary

This protocol describes a mild acylation procedure using 4-(dimethylamino)pyridine (DMAP) as a catalyst.[2]

  • Setup: To a solution of the 2-oxazolidinone (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 eq) in an anhydrous solvent like toluene, add triethylamine (B128534) (Et₃N) and a catalytic amount of DMAP.

  • Acylation: Add the desired acylating agent (e.g., propionic anhydride, 1.1 eq).

  • Reaction: The reaction can be stirred at room temperature overnight or heated to reflux for a shorter duration (e.g., 30 minutes).

  • Workup: After completion, the reaction is quenched, and the N-acyl oxazolidinone product is isolated and purified, typically by column chromatography.

Protocol 2: Asymmetric Alkylation of an N-Acyl 2-Oxazolidinone

This procedure outlines the alkylation of an N-acyl oxazolidinone via a sodium enolate.[2][7][8]

  • Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78 °C under an inert atmosphere. Add a strong base such as sodium bis(trimethylsilyl)amide (NaN(TMS)₂) (1.05 eq) dropwise and stir for 30-60 minutes to form the (Z)-enolate.

  • Alkylation: Add the electrophile (e.g., allyl iodide or benzyl (B1604629) bromide, 1.2 eq) to the enolate solution at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for several hours until the starting material is consumed (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Extract the product with an organic solvent (e.g., ethyl acetate), and purify by flash chromatography.

Protocol 3: Cleavage of the 2-Oxazolidinone Auxiliary

This protocol describes the hydrolytic cleavage to yield a carboxylic acid using lithium hydroperoxide.[2][7][9]

  • Setup: Dissolve the alkylated N-acyl oxazolidinone (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio) and cool to 0 °C.

  • Cleavage: Add aqueous hydrogen peroxide (H₂O₂, ~4-5 eq) followed by aqueous lithium hydroxide (B78521) (LiOH, ~2 eq).

  • Reaction: Stir the mixture at 0 °C for 1-4 hours.

  • Workup: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (B76179) (Na₂SO₃). The chiral auxiliary can be recovered by extraction with an organic solvent. Acidify the aqueous layer and extract to isolate the desired enantiomerically enriched carboxylic acid. It is important to note that the reaction of LiOH with H₂O₂ can generate oxygen, which may pose a safety risk, especially at a large scale.[9]

Protocol 4: Asymmetric Aldol Reaction and Cleavage of an N-Acyl this compound

This is a representative procedure for a titanium-mediated aldol reaction.

  • Enolate Formation: Dissolve the N-acyl this compound (e.g., (R)-N-propanoyl-4-iso-propyl-6,6-dimethyl-oxazinan-2-one) in an anhydrous solvent like CH₂Cl₂ and cool to -78 °C. Add TiCl₄ (1.1 eq) followed by a hindered base such as Hünig's base (diisopropylethylamine, 1.2 eq).

  • Aldol Addition: Add the aldehyde (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Stir at -78 °C for several hours, then allow to warm to 0 °C.

  • Workup and Cleavage: Quench the reaction with a suitable buffer. The crude aldol adduct can be subjected to hydrolysis (e.g., using LiOH/H₂O₂) to yield the α-methyl-β-hydroxy-carboxylic acid and the recoverable oxazinanone auxiliary. The gem-dimethyl substitution at the C(6) position of the oxazinanone has been shown to facilitate exclusive exocyclic cleavage.[3][4]

Conclusion

Both 1,3-oxazinanes and 2-oxazolidinones are highly effective chiral auxiliaries for asymmetric synthesis. 2-Oxazolidinones (Evans auxiliaries) are exceptionally well-studied, with a vast body of literature and predictable stereochemical outcomes for a wide range of transformations. They remain the gold standard for many applications due to their reliability and the wealth of available protocols.

On the other hand, this compound-based auxiliaries have demonstrated the potential to deliver even higher levels of stereoselectivity in certain key reactions, such as enolate alkylations. While less explored, the available data suggests they are a powerful alternative that can outperform established auxiliaries in specific contexts. The choice between these two classes of auxiliaries will depend on the specific synthetic problem, the desired level of stereocontrol, and the researcher's familiarity with the systems. For routine applications where high and predictable stereoselectivity is required, Evans auxiliaries are an excellent choice. For cases where the highest possible diastereoselectivity is paramount, or for exploring novel reactivity, the this compound platform offers exciting opportunities.

References

A Comparative Analysis of Anomeric Effects in 1,3-Oxazinanes and 1,3-Dioxanes: An Ab Initio Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, a deep understanding of the stereoelectronic effects that govern molecular conformation is paramount. The anomeric effect, a phenomenon where a heteroatom substituent at the anomeric carbon of a heterocyclic ring preferentially adopts an axial orientation, is a cornerstone of conformational analysis. This guide provides an ab initio examination of the anomeric effect in 1,3-oxazinanes compared to the well-studied 1,3-dioxanes, offering insights supported by computational data.

The conformational preferences in these heterocycles are dictated by a delicate balance of steric and stereoelectronic interactions, including hyperconjugation.[1] While both 1,3-oxazinanes and 1,3-dioxanes exhibit a preference for a chair-like conformation, the introduction of a nitrogen atom in the oxazinane ring modulates the nature and magnitude of the anomeric effect.[2]

Conformational Equilibria and Anomeric Stabilization

The preference for an axial versus an equatorial substituent at the anomeric center (C2 in 1,3-dioxanes and C6 in the studied 1,3-oxazinanes) is a key manifestation of the anomeric effect. In 2-alkoxy-1,3-dioxanes, the axial position for the alkoxy group is stabilized by the anomeric effect.[2] Computational studies on substituted 1,3-oxazinanes reveal that the conformational preferences are governed by a balance of non-covalent steric effects and hyperconjugative interactions.[1]

The underlying stereoelectronic interaction responsible for the anomeric effect is the hyperconjugation between a lone pair (n) of the endocyclic heteroatom and the antibonding orbital (σ*) of the exocyclic C-X bond. This interaction is maximized when the lone pair and the C-X bond are anti-periplanar, a geometry favored in the axial conformation.

anomeric_effect cluster_axial Axial Conformer cluster_equatorial Equatorial Conformer axial Axial Substituent (Favored by Anomeric Effect) interaction n(O) -> σ*(C-X) Hyperconjugation axial->interaction Stabilizing Interaction equatorial Equatorial Substituent (Favored by Sterics) axial->equatorial Conformational Equilibrium no_interaction Gauche Interaction (Weaker Hyperconjugation) equatorial->no_interaction

Caption: Conformational equilibrium illustrating the stabilizing anomeric effect in the axial conformer.

Quantitative Comparison of Structural Parameters

Ab initio calculations provide valuable quantitative data on how the anomeric effect influences molecular geometry. Key parameters include bond lengths and the relative stabilities of different conformers. The anomeric effect is often associated with a lengthening of the exocyclic C-X bond and a shortening of the endocyclic C-O bond.

Table 1: Comparative Bond Lengths (in Å) from DFT Calculations
Compound ClassConformerEndocyclic C-O BondExocyclic C-X BondReference
Substituted 1,3-Oxazinane Axial AnomerVariesLonger (e.g., 1.42-1.43 Å for O-N)[1]
Equatorial AnomerVariesShorter (e.g., 1.41-1.43 Å for O-N)[1]
Substituted Tetrahydropyran (B127337) *Axial AnomerVariesLonger[1]
Equatorial AnomerVariesShorter[1]

Note: Data for tetrahydropyran is used as a close analog to 1,3-dioxane (B1201747) from the same computational study for consistency.

The data indicates that larger R(C-X) bond lengths in axial anomers compared to their equatorial counterparts suggest a predominant hyperconjugative character of the anomeric effect.[1]

The Role of the Nitrogen Atom in 1,3-Oxazinanes

The presence of the nitrogen atom in the this compound ring introduces additional complexity. The lone pair on the nitrogen can also participate in stereoelectronic interactions. Furthermore, the nature of the substituent on the nitrogen atom can significantly influence the conformational equilibrium. For instance, in 3-methyltetrahydro-1,3-oxazine, the interconversion between axial and equatorial chair conformers can occur through pyramidal inversion of the nitrogen atom.[3]

Experimental Protocols: Ab Initio Computational Methodology

The data presented is derived from Density Functional Theory (DFT) calculations, a common ab initio method for studying these systems.

Typical Computational Protocol:

  • Geometry Optimization: The equilibrium geometries of the conformers (axial and equatorial) are optimized. A commonly used functional and basis set is ωB97XD/Def2-TZVP.[1]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies).

  • Energy Calculations: Single-point energy calculations are performed to determine the relative stabilities of the conformers.

  • Natural Bond Orbital (NBO) Analysis: To quantify the hyperconjugative interactions, NBO analysis is employed. This method allows for the calculation of the stabilization energies associated with the n -> σ* interactions that underpin the anomeric effect.

experimental_workflow start Initial Structure Generation (Axial and Equatorial Conformers) geom_opt Geometry Optimization (e.g., DFT: ωB97XD/Def2-TZVP) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Determine Relative Stabilities) freq_calc->energy_calc nbo_analysis NBO Analysis (Quantify Hyperconjugation) energy_calc->nbo_analysis results Comparative Data (Bond Lengths, Energies) nbo_analysis->results

Caption: A typical workflow for the ab initio examination of the anomeric effect.

Conclusion

The anomeric effect is a significant factor in determining the conformational preferences of both 1,3-oxazinanes and 1,3-dioxanes. While the fundamental principle of hyperconjugation between a heteroatom lone pair and an antibonding orbital holds for both systems, the presence of the nitrogen atom in 1,3-oxazinanes introduces nuances that can be effectively probed by ab initio methods. The quantitative data on bond lengths and conformational energies derived from these computational studies are crucial for a deeper understanding of these important heterocyclic systems in the context of rational drug design and development. The balance of stereoelectronic and steric effects ultimately dictates the preferred conformation, and computational chemistry provides an indispensable tool for dissecting these intricate interactions.[1][4]

References

A Comparative Guide to the Synthesis and Spectroscopic Validation of 1,3-Oxazinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of common synthetic routes to 1,3-oxazinanes and details the spectroscopic methods crucial for their structural validation. Experimental data is presented to support the comparison, offering a valuable resource for chemists in academia and industry.

Introduction to 1,3-Oxazinanes

1,3-Oxazinanes are six-membered heterocyclic compounds containing a nitrogen and an oxygen atom at the 1 and 3 positions, respectively. This structural motif is a key component in a variety of biologically active molecules and serves as a versatile building block in organic synthesis. The validation of their synthesis is critically dependent on a thorough analysis of spectroscopic data.

Comparison of Synthetic Methodologies

Several synthetic strategies are employed for the construction of the 1,3-oxazinane ring. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction conditions. Below is a comparison of some prevalent methods.

Table 1: Comparison of Selected Synthetic Methods for this compound Derivatives

Synthesis MethodGeneral ReactionTypical ReactantsCatalyst/ConditionsYields (%)AdvantagesDisadvantages
Mannich-type Reaction Three-component condensationPrimary amine, aldehyde, phenol (B47542)Acid or base catalysis, often requires heating60-95%High atom economy, operational simplicity, readily available starting materials.[1]Can lack regioselectivity with unsymmetrical phenols.
Betti Reaction Aza-Mannich type reactionPrimary or secondary amine, aldehyde, β-naphtholOften catalyst-free or mild acid/base, can be performed neat or in various solvents70-90%High yields, often proceeds under mild conditions.Primarily limited to β-naphthol and its derivatives.
From Chalcones and Urea (B33335) Cyclization reactionα,β-Unsaturated ketone (chalcone), ureaBase (e.g., ethanolic NaOH)GoodAccess to a diverse range of substituted oxazines.Requires pre-synthesis of the chalcone (B49325) precursor.
Ruthenium-Catalyzed Rearrangement Stereospecific N-demethylative rearrangementIsoxazolidinesRuthenium catalystGoodProvides access to N-H-1,3-oxazinanes, which are useful building blocks.[2]Requires a specific starting material (isoxazolidine) and a precious metal catalyst.[2]
Palladium-Catalyzed Cycloaddition [4+2] cycloaddition5-methylene-1,3-oxazinan-2-ones, 1,3,5-triazinanesPalladium catalystVery GoodForms a wide range of hexahydropyrimidines and 1,3-oxazinanes.[2]Involves a multi-step process and a precious metal catalyst.[2]

Experimental Protocols

Below are generalized experimental protocols for two common methods of this compound synthesis.

Protocol 1: General Procedure for Mannich-type Synthesis of 2-Aryl-1,3-Benzoxazines

A mixture of a substituted phenol (10 mmol), a primary aromatic amine (10 mmol), and paraformaldehyde (20 mmol) is refluxed in a suitable solvent such as ethanol (B145695) or toluene (B28343) (50 mL) for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate) to afford the pure 2-aryl-1,3-benzoxazine.

Protocol 2: Synthesis of a this compound Derivative from a Chalcone and Urea

To a solution of the substituted chalcone (10 mmol) and urea (10 mmol) in ethanol (50 mL), an ethanolic solution of sodium hydroxide (B78521) is added. The reaction mixture is stirred at room temperature for 2-4 hours. After completion of the reaction (monitored by TLC), the mixture is poured into ice-cold water and stirred for 1 hour to precipitate the product. The solid is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent like ethanol yields the pure 1,3-oxazine derivative.

Spectroscopic Validation

The structural confirmation of synthesized 1,3-oxazinanes relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 1,3-oxazinanes. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring provide definitive information about the substitution pattern and stereochemistry.

Table 2: Typical ¹H NMR Chemical Shift Ranges for the this compound Ring

ProtonChemical Shift (δ, ppm)MultiplicityNotes
H-2 (O-CH-N)4.5 - 5.5Singlet or TripletPosition is highly dependent on the substituent at C-2.
H-4 (N-CH₂)2.8 - 4.0MultipletProtons are often diastereotopic, leading to complex splitting.
H-5 (C-CH₂-C)1.5 - 2.5Multiplet
H-6 (O-CH₂)3.5 - 4.5MultipletGenerally downfield due to the adjacent oxygen atom.
N-H1.5 - 3.0Broad SingletIf unsubstituted on nitrogen.

Table 3: Typical ¹³C NMR Chemical Shift Ranges for the this compound Ring

CarbonChemical Shift (δ, ppm)Notes
C-2 (O-C-N)75 - 90Highly sensitive to the nature of the C-2 substituent.
C-4 (N-C)40 - 55
C-5 (C-C-C)20 - 35
C-6 (O-C)60 - 75

Note: Chemical shifts are approximate and can vary based on the solvent, concentration, and specific substituents on the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule and confirming the formation of the this compound ring.

Table 4: Characteristic IR Absorption Frequencies for 1,3-Oxazinanes

Functional GroupAbsorption Range (cm⁻¹)IntensityVibration
N-H Stretch3300 - 3500MediumFor N-unsubstituted 1,3-oxazinanes.
C-H Stretch (aliphatic)2850 - 3000Strong
C-N Stretch1180 - 1250Medium-Strong
C-O-C Stretch (ether)1050 - 1150StrongAsymmetric stretch, often a prominent peak.
Oxazine Ring Vibration~920Medium-StrongA characteristic peak for the benzoxazine (B1645224) ring has been reported in this region.[3]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the synthesized this compound and can offer structural clues through the analysis of fragmentation patterns. Electron ionization (EI) is a common method for analyzing these compounds.

Common Fragmentation Pathways:

The molecular ion (M⁺) is usually observable. Fragmentation often initiates with the cleavage of bonds adjacent to the heteroatoms due to the stabilization of the resulting fragments. Key fragmentation patterns include:

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen or oxygen atom.

  • Ring Cleavage: Fragmentation of the this compound ring can lead to the loss of small neutral molecules like formaldehyde (B43269) (CH₂O) or imines (R-N=CH₂).

  • Loss of Substituents: Fragmentation by loss of substituents from the ring.

A plausible fragmentation pathway for a simple 2-substituted this compound is the retro-Diels-Alder (RDA) type cleavage, leading to the formation of an imine and an enol ether fragment.

Visualizing the Workflow

The general process for the synthesis and validation of 1,3-oxazinanes can be visualized as a streamlined workflow.

General Workflow for this compound Synthesis and Validation cluster_synthesis Synthesis cluster_validation Spectroscopic Validation Reactants Reactants Reaction Reaction (e.g., Mannich, Betti) Reactants->Reaction Workup Work-up & Purification Reaction->Workup NMR NMR Spectroscopy (¹H, ¹³C) Workup->NMR Pure Compound IR IR Spectroscopy Workup->IR MS Mass Spectrometry Workup->MS Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation IR->Structural_Confirmation MS->Structural_Confirmation

Caption: General workflow for synthesis and validation.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data involves a logical process of correlating observed signals with the expected molecular structure.

Logical Flow of Spectroscopic Data Interpretation cluster_predicted Predicted Data cluster_experimental Experimental Data Proposed_Structure Proposed this compound Structure Predicted_NMR Expected NMR Shifts & Splitting Patterns Proposed_Structure->Predicted_NMR Predicted_IR Expected IR Absorptions (Functional Groups) Proposed_Structure->Predicted_IR Predicted_MS Expected Molecular Ion & Fragments Proposed_Structure->Predicted_MS Experimental_NMR Acquired NMR Spectra Predicted_NMR->Experimental_NMR Compare Experimental_IR Acquired IR Spectrum Predicted_IR->Experimental_IR Compare Experimental_MS Acquired Mass Spectrum Predicted_MS->Experimental_MS Compare Validation Structure Validated/ Revised Experimental_NMR->Validation Experimental_IR->Validation Experimental_MS->Validation

Caption: Interpretation of spectroscopic data.

This guide serves as a foundational resource for the synthesis and characterization of 1,3-oxazinanes. For more detailed information on specific derivatives and advanced synthetic methodologies, consulting the primary literature is recommended.

References

A Comparative Analysis of the Analgesic Potential of Novel 1,3-Oxazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel analgesic agents with improved efficacy and safety profiles is a perpetual challenge. Within the landscape of heterocyclic compounds, 1,3-oxazine derivatives have emerged as a promising scaffold, demonstrating a wide range of biological activities, including significant analgesic properties. This guide provides a comparative overview of the analgesic activity of different 1,3-oxazine derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.

Quantitative Comparison of Analgesic Activity

The analgesic efficacy of novel 1,3-oxazine derivatives is typically evaluated using well-established in vivo pain models. The following table summarizes the quantitative data from a study on a series of 1,3-oxazine derivatives synthesized from (–)-isopulegol, a naturally occurring monoterpenoid. The study utilized the hot plate test to assess the central analgesic activity of the compounds, with results compared against the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium.

Compound IDStructure/SubstituentDose (mg/kg)Latency Time (s) at 60 min% Increase in Latency
Vehicle --10.2 ± 0.8-
Diclofenac -1025.5 ± 1.5150%
OX-1 R = Benzyl (B1604629)1024.8 ± 1.2143%
OX-2 R = Methyl1015.1 ± 1.048%
OX-3 R = Phenyl1018.9 ± 1.185%
OX-4 R = 4-Chlorophenyl1020.5 ± 1.3101%

*Data represents mean ± SEM. Statistical significance compared to the vehicle control group (p < 0.05). Data is synthesized from a study by Li-Zhulanov et al.[1][2]

From this comparative data, the 1,3-oxazine derivative with a benzyl substituent (OX-1) demonstrated the most potent analgesic effect, showing a percentage increase in latency time nearly comparable to that of the standard drug, diclofenac.[1] This suggests that the nature of the substituent at the R position plays a crucial role in the analgesic activity of this class of compounds.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental methodologies are crucial. The following are standard protocols for key analgesic assays used in the evaluation of 1,3-oxazine derivatives.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of pharmacological agents.

  • Apparatus: A commercially available hot plate apparatus with a surface temperature maintained at a constant 55 ± 0.5°C.

  • Animals: Male Swiss albino mice weighing between 20-25g are used. The animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Procedure:

    • The mice are individually placed on the heated surface of the hot plate.

    • The time taken for the animal to exhibit a nociceptive response, such as licking its paws or jumping, is recorded as the latency time.

    • A cut-off time of 30 seconds is typically set to prevent tissue damage.

    • The test compounds, vehicle, and a standard analgesic (e.g., diclofenac sodium) are administered intraperitoneally or orally.

    • The latency time is measured at predetermined intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.

  • Data Analysis: The percentage increase in latency time is calculated using the formula: % Increase = [ (Test Latency - Control Latency) / Control Latency ] x 100

Acetic Acid-Induced Writhing Test

This test is employed to assess the peripheral analgesic activity of compounds.

  • Animals: Male Swiss albino mice (20-25g) are used.

  • Procedure:

    • The test compounds, vehicle, or a standard analgesic are administered to different groups of mice.

    • After a specific absorption period (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

    • The number of writhes is counted for a set period, typically 15-20 minutes, starting 5 minutes after the acetic acid injection.

  • Data Analysis: The percentage inhibition of writhing is calculated as follows: % Inhibition = [ (Control Writhes - Test Writhes) / Control Writhes ] x 100

Visualizing Experimental Workflow and Signaling Pathways

To further clarify the experimental process and potential mechanisms of action, the following diagrams are provided.

experimental_workflow cluster_preparation Animal Preparation cluster_dosing Dosing cluster_assay Analgesic Assay cluster_data Data Collection & Analysis A Acclimatization of Mice B Fasting (optional) A->B C Administration of 1,3-Oxazine Derivative, Vehicle, or Standard Drug B->C D Hot Plate Test (Central Analgesia) C->D E Acetic Acid-Induced Writhing Test (Peripheral Analgesia) C->E F Record Latency Time / Number of Writhes D->F E->F G Calculate % Increase in Latency / % Inhibition F->G

A typical experimental workflow for evaluating the analgesic activity of 1,3-oxazine derivatives.

signaling_pathway cluster_stimulus Noxious Stimulus cluster_pathway Potential Signaling Pathway Stimulus Heat, Chemical, or Mechanical Stimulus Nociceptor Nociceptor Activation Stimulus->Nociceptor COX Cyclooxygenase (COX) Enzymes Nociceptor->COX PGs Prostaglandin Synthesis COX->PGs Arachidonic Acid Neuron Sensory Neuron Firing PGs->Neuron Sensitization Pain Pain Perception (in CNS) Neuron->Pain Oxazine 1,3-Oxazine Derivative Oxazine->COX Inhibition?

A putative signaling pathway for pain and the potential inhibitory role of 1,3-oxazine derivatives.

The presented data and methodologies underscore the potential of 1,3-oxazine derivatives as a valuable scaffold for the development of new analgesic drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on the 1,3-oxazine ring to enhance potency and selectivity, paving the way for future preclinical and clinical investigations.

References

A Researcher's Guide to Determining the Absolute Configuration of Chiral 1,3-Oxazinanes: X-ray Crystallography vs. Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a critical step in chemical synthesis and pharmaceutical development. The spatial arrangement of atoms in a chiral molecule, its stereochemistry, dictates its biological activity. The 1,3-oxazinane scaffold is a key heterocyclic motif present in numerous biologically active compounds and pharmaceutical agents. Therefore, the ability to definitively determine the absolute configuration of novel this compound derivatives is of paramount importance.

This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for absolute configuration determination, with powerful spectroscopic alternatives. We will delve into the principles, experimental protocols, and data interpretation for each technique, supported by comparative data to aid in method selection.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most direct and reliable method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[1][2][3] The technique relies on the diffraction of an X-ray beam by a well-ordered single crystal.

The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion (or anomalous scattering).[1][4][5] This effect occurs when the frequency of the incident X-ray radiation is close to the natural absorption frequency of an atom in the crystal.[1][4] This interaction causes a phase shift in the scattered X-rays, leading to measurable differences in the intensities of diffraction spots that are related by mirror symmetry (known as Bijvoet pairs).[5][6][7] The analysis of these intensity differences allows for the unambiguous assignment of the absolute configuration.

Historically, the presence of a "heavy" atom (e.g., sulfur, chlorine, bromine) was considered necessary to produce a sufficiently strong anomalous scattering signal.[5][6] However, with modern diffractometers and advanced computational methods, it is now often possible to determine the absolute configuration of organic molecules containing only light atoms like oxygen, which is highly relevant for many this compound derivatives.[5]

Key Data Point: The Flack Parameter

A crucial value in modern crystallographic refinement for chiral molecules is the Flack parameter, x.[8][9][10] This parameter is refined against the experimental data and provides a clear indication of the correctness of the assigned stereochemistry.[9]

  • A Flack parameter close to 0 (with a small standard uncertainty) indicates that the assigned absolute configuration is correct.[9][11]

  • A value close to 1 suggests that the inverted structure is the correct one.[9][11]

  • A value around 0.5 may indicate a racemic twin or that a center of symmetry was missed.[9][11]

The Hooft parameter, y, is an alternative metric derived from the analysis of Bijvoet pairs that serves a similar purpose.[11][12]

Experimental Workflow for X-ray Crystallography

The process of determining absolute configuration via X-ray crystallography follows a well-defined workflow.

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_result Result synthesis Synthesis of Enantiopure this compound crystal Growth of High-Quality Single Crystal (>0.1 mm) synthesis->crystal mount Mount Crystal on Diffractometer crystal->mount diffraction X-ray Diffraction (e.g., Cu Kα radiation) mount->diffraction measure Measure Reflection Intensities & Angles diffraction->measure solve Solve Crystal Structure (Determine Connectivity) measure->solve refine Refine Atomic Positions & Thermal Parameters solve->refine flack Refine Flack Parameter (Anomalous Dispersion Data) refine->flack config Assign Absolute Configuration (Flack x ≈ 0) flack->config method_choice start Start: Assign Absolute Configuration of this compound crystal_q Can high-quality single crystals be grown? start->crystal_q xray Use Single-Crystal X-ray Crystallography (Gold Standard) crystal_q->xray Yes chromophore_q Does the molecule have a UV-Vis chromophore? crystal_q->chromophore_q No end End: Configuration Assigned xray->end vcd Use Vibrational Circular Dichroism (VCD) chromophore_q->vcd No nmr Use NMR with Chiral Derivatizing/Solvating Agents chromophore_q->nmr Alternative ecd Consider Electronic Circular Dichroism (ECD) chromophore_q->ecd Yes vcd->end nmr->end ecd->end

References

A Comparative Review of Synthetic Routes for 1,3-Oxazinan-2-ones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,3-oxazinan-2-one (B31196) scaffold is a privileged heterocyclic motif present in a wide array of biologically active compounds and serves as a crucial intermediate in the synthesis of pharmaceuticals and other fine chemicals. The development of efficient and scalable synthetic routes to access this core structure is of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative overview of the most common synthetic strategies for the preparation of 1,3-oxazinan-2-ones, with a focus on their advantages, disadvantages, and practical applicability. Experimental data has been compiled to facilitate a direct comparison of these methodologies.

Key Synthetic Strategies

The primary synthetic routes to 1,3-oxazinan-2-ones can be broadly categorized into the following:

  • Cyclization of 3-Amino-1-propanols with Phosgene (B1210022) and its Derivatives: This classical approach is widely used but suffers from the high toxicity of the reagents.

  • Greener Carbonylation of 3-Amino-1-propanols: These methods employ less hazardous carbonyl sources, such as ethylene (B1197577) carbonate and dialkyl carbonates, aligning with the principles of green chemistry.

  • Intramolecular Cyclization of N-Boc-Tethered Epoxides: A modern approach that offers high regio- and diastereoselectivity, particularly for substituted 1,3-oxazinan-2-ones.

  • Synthesis from Chiral Precursors: The use of starting materials from the chiral pool, such as carbohydrates, allows for the enantioselective synthesis of 1,3-oxazinan-2-ones.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to 1,3-oxazinan-2-ones, providing a basis for comparison of their efficiency and reaction conditions.

Synthetic RouteStarting MaterialsKey Reagents/CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Phosgene-based Cyclization 3-Amino-1-propanolTriphosgene (B27547), Triethylamine (B128534)Dichloromethane (B109758)0 - rt1 - 385-95[1]
Ethylene Carbonate Method 3-Amino-1-propanolEthylene Carbonate, TBD (catalyst)Neat120-1402 - 690-98[2]
Dialkyl Carbonate Method 3-Amino-1-propanol, Diethyl CarbonatePotassium tert-butoxideNeat90-1204 - 875-90[3][4]
N-Boc-Epoxide Cyclization N-Boc-3,4-epoxy-1-amineTrifluoroethanolTrifluoroethanolReflux12 - 2480-95[5]
Carbohydrate-derived Synthesis (R)-3-Hydroxy-γ-butyrolactone, Primary Amine1,1'-Carbonyldiimidazole (B1668759) (CDI)THFrt - Reflux4 - 1270-93

Experimental Protocols

Cyclization of 3-Amino-1-propanol with Triphosgene (A Phosgene Equivalent)

This method represents the classical approach using a safer alternative to phosgene gas.

Procedure:

To a solution of 3-amino-1-propanol (1.0 eq.) and triethylamine (2.2 eq.) in anhydrous dichloromethane at 0 °C under an inert atmosphere, a solution of triphosgene (0.4 eq.) in dichloromethane is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1,3-oxazinan-2-one.[1]

Synthesis from 3-Amino-1-propanol and Ethylene Carbonate (Green Method)

This protocol offers a safer and more environmentally friendly alternative to the use of phosgene.

Procedure:

A mixture of 3-amino-1-propanol (1.0 eq.), ethylene carbonate (1.1 eq.), and a catalytic amount of 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) (0.01 eq.) is heated at 130 °C for 4 hours.[2] The reaction mixture is then cooled to room temperature and the product is purified by vacuum distillation or recrystallization to yield the 1,3-oxazinan-2-one.[2]

Intramolecular Cyclization of an N-Boc-Tethered Epoxide

This method is particularly useful for the stereoselective synthesis of substituted 1,3-oxazinan-2-ones.

Procedure:

The N-Boc protected epoxy amine (1.0 eq.) is dissolved in trifluoroethanol and the solution is heated to reflux for 18 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to give the corresponding 3,6-disubstituted 1,3-oxazinan-2-one.[5]

Synthesis of Chiral 1,3-Oxazinan-2-ones from a Carbohydrate Derivative

This procedure outlines the synthesis of an enantiopure 1,3-oxazinan-2-one from a readily available chiral starting material.

Procedure:

(a) Amide Formation: A solution of (R)-3-hydroxy-γ-butyrolactone (1.0 eq.) and a primary amine (1.1 eq.) in a suitable solvent is stirred at room temperature until the reaction is complete (monitored by TLC). The solvent is removed in vacuo to yield the crude amide.

(b) Reduction of the Amide: The crude amide is dissolved in anhydrous THF and slowly added to a suspension of lithium aluminum hydride (2.0 eq.) in THF at 0 °C. The mixture is then refluxed for 4 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous NaOH. The resulting solid is filtered off, and the filtrate is concentrated to give the crude amino alcohol.

(c) Cyclization: The crude amino alcohol is dissolved in anhydrous THF, and 1,1'-carbonyldiimidazole (CDI) (1.2 eq.) is added in portions. The reaction mixture is stirred at room temperature for 8 hours. The solvent is evaporated, and the residue is purified by column chromatography to afford the chiral 1,3-oxazinan-2-one.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the generalized synthetic pathways and a typical experimental workflow for the synthesis of 1,3-oxazinan-2-ones.

Synthesis_Pathways Generalized Synthetic Pathways to 1,3-Oxazinan-2-ones cluster_0 Classical Route cluster_1 Green Route cluster_2 Stereoselective Route 3-Amino-1-propanol 3-Amino-1-propanol 1,3-Oxazinan-2-one_A 1,3-Oxazinan-2-one 3-Amino-1-propanol->1,3-Oxazinan-2-one_A Et3N, DCM Phosgene/Derivatives Phosgene/Derivatives Phosgene/Derivatives->1,3-Oxazinan-2-one_A 3-Amino-1-propanol_B 3-Amino-1-propanol 1,3-Oxazinan-2-one_B 1,3-Oxazinan-2-one 3-Amino-1-propanol_B->1,3-Oxazinan-2-one_B Catalyst, Heat Carbonates Ethylene/Dialkyl Carbonate Carbonates->1,3-Oxazinan-2-one_B N-Boc-Epoxide N-Boc-Epoxide 1,3-Oxazinan-2-one_C Substituted 1,3-Oxazinan-2-one N-Boc-Epoxide->1,3-Oxazinan-2-one_C TFE, Reflux Experimental_Workflow General Experimental Workflow Start Start Reaction_Setup Reaction Setup (Reactants, Solvent, Catalyst) Start->Reaction_Setup Reaction Reaction (Heating, Stirring) Reaction_Setup->Reaction Workup Aqueous Workup (Extraction, Washing) Reaction->Workup Purification Purification (Chromatography, Distillation) Workup->Purification Analysis Characterization (NMR, IR, MS) Purification->Analysis End End Analysis->End

References

Safety Operating Guide

Navigating the Safe Disposal of 1,3-Oxazinane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Oxazinane, a nitrogen-containing heterocyclic compound. Adherence to these protocols is critical due to the chemical's inherent hazards.

I. Understanding the Hazards: Safety First

Before initiating any disposal-related activities, it is crucial to recognize the primary hazards associated with this compound. According to safety data information, this compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. Therefore, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) in a controlled environment.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye and Face Protection: Use chemical splash goggles and a face shield.

  • Protective Clothing: A laboratory coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, a respirator may be necessary.

All procedures should be carried out in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

II. Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's official hazardous waste program. Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Waste Collection and Containerization:

    • Designate a specific, compatible container for liquid this compound waste. A high-density polyethylene (B3416737) (HDPE) or glass bottle with a secure, screw-on cap is recommended.

    • Ensure the container is in good condition, free from leaks or cracks.

    • For solid waste contaminated with this compound (e.g., gloves, absorbent pads), use a designated, puncture-resistant container lined with a plastic bag[2].

  • Waste Segregation:

    • It is critical to segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.

    • Do not mix this compound waste with incompatible materials such as strong acids, oxidizing agents, or other reactive chemicals. Halogenated and non-halogenated solvent wastes should also be kept separate[3][4].

  • Proper Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound."

    • The label should also indicate the primary hazard (Corrosive) and list all components if it is a mixed waste stream[3].

    • Include the date when the waste was first added to the container.

  • Secure Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.

    • The storage location should be under the control of the laboratory personnel and away from general traffic areas[3].

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Final Disposal:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste service to schedule a pickup[5].

    • Follow all institutional procedures for waste manifest and pickup requests.

III. Emergency Procedures for Spills

In the event of a this compound spill, immediate and appropriate action is necessary:

  • Evacuate and Alert: Evacuate non-essential personnel from the immediate area and inform your supervisor.

  • Control and Contain: If the spill is small and you are trained to handle it, wear the appropriate PPE. Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container[2].

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Waste Disposal: Label the container with the spill cleanup debris and arrange for its disposal through your EHS department.

IV. Key Chemical and Physical Properties

A summary of quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₄H₉NO[1]
Molecular Weight 87.12 g/mol [1]
Boiling Point 126.7°C at 760 mmHg[6]
Flash Point 33.9°C[6]
Density 0.931 g/cm³[6]
Storage Temperature 2-8°C[6]

V. Logical Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Use Designated & Compatible Waste Container B->C D Segregate from Incompatible Chemicals C->D E Label Container Clearly (Name, Hazard, Date) D->E F Store Securely with Secondary Containment E->F G Contact EHS for Waste Pickup F->G

Caption: A workflow diagram outlining the key stages for the safe disposal of this compound.

References

Essential Safety and Operational Guide for 1,3-Oxazinane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 1,3-Oxazinane in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant use of this compound.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous chemical, primarily noted as corrosive. It is crucial to use appropriate personal protective equipment to prevent exposure.

Primary Hazards:

  • Causes severe skin burns and eye damage[1].

  • May be a flammable liquid[2].

Required Personal Protective Equipment:

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesWear compatible chemical-resistant gloves to prevent skin exposure[3].
Eye Protection Safety goggles or face shieldWear appropriate protective eyeglasses or chemical safety goggles[3].
Skin and Body Protection Laboratory coatWear a lab coat to protect from splashes.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for spill response[3][4].

II. Key Physicochemical and Safety Data

A summary of important quantitative data for this compound is provided below for quick reference.

PropertyValue
Molecular Formula C4H9NO
Molecular Weight 87.12 g/mol [1]
Physical Form Liquid[2]
Flash Point 33.9°C[5]
Storage Temperature 2-8°C, sealed in a dry place[2][5]

III. Standard Operating Procedure for Handling this compound

Follow these step-by-step procedures for the safe handling of this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Work in a well-ventilated area, preferably within a chemical fume hood[6].

  • Don all required personal protective equipment as specified in Section I.

2. Handling:

  • Avoid contact with skin, eyes, and clothing[6].

  • Avoid inhalation of vapors or mists[6].

  • Ground and bond containers when transferring to prevent static discharge.

  • Keep the container tightly closed when not in use.

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids[7].

  • Keep containers tightly sealed and store at the recommended temperature of 2-8°C[2][5].

IV. Emergency Procedures

In the event of an exposure or spill, follow these immediate actions.

IncidentFirst-Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention[6].
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention[6][7].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[6].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[6].

Spill Response:

  • Evacuate the area and ensure adequate ventilation.

  • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal[6].

  • For large spills, contain the spill and prevent it from entering drains.

V. Disposal Plan

All waste containing this compound must be handled as hazardous waste.

  • Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant. Do not dispose of it down the drain[3].

VI. Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_ppe Don Required PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_dispense Dispense Chemical prep_hood->handle_dispense handle_use Use in Experiment handle_dispense->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate dispose_waste Collect Hazardous Waste handle_use->dispose_waste cleanup_store Store Properly cleanup_decontaminate->cleanup_store dispose_final Dispose via Approved Vendor dispose_waste->dispose_final

References

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